molecular formula C9H11NO3 B1587694 Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 3424-43-9

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B1587694
CAS No.: 3424-43-9
M. Wt: 181.19 g/mol
InChI Key: UEZSEPUDNLUVNJ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 3424-43-9) is a high-purity chemical compound offered for scientific research and development. This compound features a dihydropyridine core substituted with a methyl group and an ethyl ester, making it a valuable building block in organic synthesis and pharmaceutical development. The compound has a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol. [1] [2] Key physicochemical properties include a predicted density of 1.2±0.1 g/cm³ and a boiling point of 349.7±42.0 °C at 760 mmHg. [2] As a research chemical, it serves as a versatile intermediate for constructing more complex molecules. Its structure is closely related to pyridine and dihydropyridine derivatives, which are prominent scaffolds in medicinal chemistry and material science. Related compounds in this family are frequently utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and in the development of polymers with high thermal stability. [4] Researchers value this compound for its potential in exploring new synthetic pathways and developing novel bioactive materials. Handle with care; this product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for detailed handling and hazard information.

Properties

IUPAC Name

ethyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-8(11)10-6(7)2/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZSEPUDNLUVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391204
Record name ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3424-43-9
Record name ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-pyridone structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth examination of the synthetic pathways toward a key derivative, Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. We will dissect a robust and scalable one-pot, multi-component reaction strategy, elucidating the underlying mechanistic principles from enamine formation to the final cyclocondensation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, a detailed experimental protocol for a closely related analogue, and strategic considerations for achieving the target molecule with high fidelity.

Part 1: The 2-Pyridone Core: A Scaffold of Significance

Substituted 2-pyridone heterocycles are of immense interest to the pharmaceutical and agrochemical industries.[1] Their unique electronic and structural properties, including the ability to act as both hydrogen bond donors and acceptors, allow them to mimic peptide bonds and interact with a wide range of biological targets. This versatility has led to the development of 2-pyridone derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and cardiotonic properties.[1]

The target molecule of this guide, this compound, embodies the core structure of this important class. Its synthesis is a prime example of modern heterocyclic chemistry, often relying on convergent, atom-economical multi-component reactions (MCRs) that allow for the rapid construction of molecular complexity from simple, readily available starting materials.[2]

Part 2: Synthetic Strategy and Mechanistic Underpinnings

The construction of the polysubstituted 2-pyridone ring is most efficiently achieved through a cyclocondensation strategy. While several methods exist, a particularly powerful approach involves the reaction of a β-ketoester with a compound containing an active methylene group and a nitrogen source.

A retrosynthetic analysis of the target molecule reveals its logical assembly from two key fragments:

  • Synthon A: An ethyl acetoacetate-derived unit, providing the C2-methyl, C3-ester, and the C2-C3-C4 carbon backbone.

  • Synthon B: A C2N fragment that delivers the remaining C5, C6, and nitrogen atoms to complete the heterocycle.

The forward synthesis is realized through a cascade of reactions that begins with the formation of a highly reactive enaminone intermediate.

The Core Mechanism: Enamine-Mediated Cyclocondensation

The overall transformation proceeds through three critical stages: enamine formation, Michael addition, and intramolecular cyclization.

  • Enamine Formation: The synthesis is initiated by activating the β-ketoester, ethyl acetoacetate. Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves this purpose elegantly.[3][4] DMF-DMA condenses with the active methylene group of ethyl acetoacetate to form a highly electrophilic enaminone intermediate, Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate. This step is crucial as it enhances the reactivity of the substrate for the subsequent nucleophilic attack.[3][5]

  • Michael Addition: A compound with an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile or cyanoacetamide, acts as the nucleophile.[6] In the presence of a mild base (e.g., triethylamine or piperidine), a carbanion is generated from the active methylene compound, which then attacks the β-carbon of the enaminone in a classic Michael (conjugate) addition.[7]

  • Intramolecular Cyclization & Aromatization: The resulting adduct undergoes a spontaneous intramolecular cyclization. The amino group attacks one of the carbonyl carbons, leading to the formation of a six-membered ring intermediate. Subsequent elimination of dimethylamine and water, followed by tautomerization, yields the stable 2-pyridone aromatic system.[8]

Enamine-Mediated Pyridone Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization EAA Ethyl Acetoacetate Enaminone Enaminone Intermediate EAA->Enaminone + DMF-DMA DMFDMA DMF-DMA AMC Active Methylene Compound (e.g., Malononitrile) Michael_Adduct Michael Adduct Base Base Enaminone->Michael_Adduct + AMC, Base Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Intramolecular Nucleophilic Attack Product Substituted 2-Pyridone Cyclized_Int->Product - H₂O - HN(CH₃)₂

Caption: General mechanism for 2-pyridone synthesis.

Part 3: A Validated Experimental Protocol

While a direct, optimized protocol for this compound is not readily found in process chemistry literature, a robust, scalable, and extensively documented procedure exists for the synthesis of its close analogue, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate .[9][10] This procedure serves as an excellent, self-validating template that can be adapted to produce the target molecule.

This one-pot synthesis demonstrates the core principles in practice and has been successfully scaled to multikilogram production, underscoring its reliability.[9]

Workflow: One-Pot Synthesis of a Cyanopyridone Intermediate

G start Start charge_reactants 1. Charge Reactor: - Ethyl Acetoacetate - Ethanol - DMF-DMA start->charge_reactants heat 2. Heat to 41-43°C (5-6 hours) charge_reactants->heat monitor 3. Monitor by GC (≤2% EAA remains) heat->monitor monitor->heat Incomplete cool1 4. Cool to 20-25°C monitor->cool1 Complete add_base 5. Add Triethylamine cool1->add_base add_mcn 6. Add Malononitrile Solution Slowly (Maintain 25-36°C) add_base->add_mcn cool2 7. Cool to 0-5°C (Stir ≥ 1 hour) add_mcn->cool2 precipitate 8. Product Precipitates cool2->precipitate filter_wash 9. Filter and Wash with Ethanol precipitate->filter_wash dry 10. Dry Under Vacuum filter_wash->dry end End Product dry->end

Caption: Experimental workflow for cyanopyridone synthesis.

Data Presentation: Reagents and Conditions

The following table summarizes the quantitative data for the synthesis of the cyanopyridone intermediate, adapted from established process chemistry.[6][9]

Reagent/SolventMolar Equiv.QuantityRole
Ethyl acetoacetate1.00.4 LStarting Material (C4 synthon)
Ethanol2 vol0.82 LSolvent
DMF-DMA1.030.46 LActivating Agent
Triethylamine0.144.4 mLBase Catalyst
Malononitrile1.1235 gStarting Material (C2N synthon)
Parameter Value Notes
Temperature (Step 1) 41–43 °CEnamine Formation
Time (Step 1) 5–6 hoursOr until reaction completion by GC
Temperature (Step 2) 25–36 °CControlled addition of malononitrile
Temperature (Step 3) 0–5 °CPrecipitation/Crystallization
Step-by-Step Methodology
  • Enamine Formation: To a clean, dry reactor equipped with an overhead mechanical stirrer and condenser, charge ethyl acetoacetate (1.0 equiv), ethanol (2 volumes), and N,N-dimethylformamide dimethylacetal (DMF-DMA, 1.03 equiv).[9]

  • Warm the mixture to an internal temperature of 41–43 °C. Maintain this temperature for 5 to 6 hours, monitoring the consumption of ethyl acetoacetate by Gas Chromatography (GC) until ≤2% remains.[9]

  • Cyclization: Cool the reaction mixture to 20–25 °C. Add triethylamine (0.1 equiv).[9]

  • Slowly add a pre-made solution of malononitrile (1.1 equiv) in ethanol. This addition is exothermic; carefully control the rate of addition to maintain the internal temperature between 25 and 36 °C.[9]

  • Isolation: Once the malononitrile addition is complete, cool the resulting slurry to 0–5 °C and stir for a minimum of one hour to ensure complete precipitation.[6]

  • Filter the solid product and wash the filter cake with cold ethanol.

  • Dry the product under vacuum to yield Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate as a solid.[11]

Part 4: Strategic Adaptation for the Target Molecule

Achieving the title compound, which lacks the C5-cyano group, requires a modification of the validated protocol. The most logical approach is to substitute the active methylene compound.

Proposed Modification:

Instead of malononitrile (NC-CH₂-CN), cyanoacetamide (NC-CH₂-CONH₂) or a malonamic acid ester (ROOC-CH₂-CONH₂) should be employed.

  • Rationale: Using cyanoacetamide as the C2N synthon introduces a carboxamide group at the C5 position of the pyridone ring. This amide can then be hydrolyzed to a carboxylic acid and subsequently decarboxylated under thermal or acidic conditions to yield the desired product with a proton at the C5 position. While this adds steps compared to a direct synthesis, it follows a well-trodden path in heterocyclic chemistry. A direct synthesis using a reagent like acetamide is generally not feasible due to the insufficient acidity of its α-protons for the crucial Michael addition step.

Part 5: Product Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H NMR: Expected signals would include a singlet for the C2-methyl group (~2.3 ppm), a triplet and quartet for the ethyl ester group (~1.2 and 4.1 ppm, respectively), and signals for the vinyl protons on the pyridone ring.[12]

  • IR Spectroscopy: Characteristic absorptions would be observed for the ester carbonyl (~1720 cm⁻¹), the ring amide/ketone carbonyl (~1650 cm⁻¹), and the N-H bond (~3200 cm⁻¹).[12]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₉H₁₁NO₃ should be observed.

Part 6: Conclusion

The synthesis of this compound is a prime exercise in the strategic construction of functionalized heterocycles. The one-pot, three-component methodology, centered on the in situ generation of a reactive enaminone intermediate, provides a powerful and scalable platform. By understanding the underlying mechanistic principles of enamine activation, Michael addition, and cyclocondensation, researchers can not only execute the synthesis of known pyridone targets but also logically adapt these protocols to generate novel analogues for discovery programs. The presented workflow for a closely related cyanopyridone provides a field-tested and reliable foundation for developing a bespoke synthesis of the title compound.

References

Sources

Physical and chemical properties of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its synthesis, reactivity, and spectral characterization, offering field-proven insights and detailed experimental protocols.

Introduction and Significance

This compound (CAS No: 3424-43-9) belongs to the 2-pyridone class of heterocyclic compounds.[1][2] The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[3][4] This is due to its ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for various functional groups, thereby favorably influencing a molecule's pharmacokinetic and pharmacodynamic properties.[4] Notably, this compound is classified as a building block for protein degraders, highlighting its potential role in the development of novel therapeutics.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
CAS Number 3424-43-9[1][2]
Appearance Likely a solid at room temperatureInferred from related compounds
Melting Point Not definitively reported; a related compound, ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, has a melting point of 216-222 °C.[5]
Boiling Point Data not available
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated.Inferred from the structure and related compounds
pKa Data not available

Tautomerism: The 2-Pyridone/2-Hydroxypyridine Equilibrium

A key chemical feature of this molecule is the tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. This equilibrium is influenced by the solvent and the electronic nature of the substituents on the pyridine ring. Generally, the 2-pyridone form is favored in polar solvents and in the solid state.

synthesis reagent1 Ethyl Acetoacetate intermediate1 Enaminone Intermediate reagent1->intermediate1 + reagent2 DMFDMA reagent2->intermediate1 product Ethyl 2-methyl-6-oxo-1,6- dihydropyridine-3-carboxylate intermediate1->product + Malononitrile, Triethylamine reagent3 Malononitrile reagent3->product reagent4 Triethylamine (base) reagent4->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Ethanol

  • Malononitrile

  • Triethylamine

Procedure:

  • Formation of the Enaminone Intermediate:

    • To a clean, dry reactor equipped with a mechanical stirrer and condenser, charge ethyl acetoacetate (1.0 equivalent), ethanol (2 volumes), and DMFDMA (1.03 equivalents).

    • Warm the mixture to an internal temperature of 41–43 °C and maintain for 5-6 hours, monitoring the consumption of ethyl acetoacetate by Gas Chromatography (GC).

    • Once the reaction is complete (≤2% of ethyl acetoacetate remaining), cool the reaction mixture to 20–25 °C.

  • Cyclization Reaction:

    • To the cooled reaction mixture, add triethylamine (0.1 equivalents).

    • Slowly add a solution of malononitrile (1.1 equivalents) in ethanol, ensuring the temperature is maintained between 25 and 36 °C.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • To the residue, add water and extract with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While definitive spectra for this specific compound are not widely published, the expected spectral data, based on closely related structures, are presented below. [3][6][7][8]

¹H NMR Spectroscopy (Expected)
  • δ 1.2-1.4 ppm (t, 3H): Methyl protons of the ethyl ester.

  • δ 2.3-2.5 ppm (s, 3H): Methyl protons at the 2-position of the pyridine ring.

  • δ 4.1-4.3 ppm (q, 2H): Methylene protons of the ethyl ester.

  • δ 6.0-6.2 ppm (d, 1H): Vinyl proton at the 5-position of the pyridine ring.

  • δ 7.5-7.7 ppm (d, 1H): Vinyl proton at the 4-position of the pyridine ring.

  • δ 11.0-12.0 ppm (br s, 1H): NH proton of the pyridone ring.

¹³C NMR Spectroscopy (Expected)
  • δ 14-15 ppm: Methyl carbon of the ethyl ester.

  • δ 18-20 ppm: Methyl carbon at the 2-position.

  • δ 60-62 ppm: Methylene carbon of the ethyl ester.

  • δ ~105 ppm: C5 of the pyridine ring.

  • δ ~117 ppm: C3 of the pyridine ring.

  • δ ~140 ppm: C4 of the pyridine ring.

  • δ ~150 ppm: C2 of the pyridine ring.

  • δ ~165 ppm: C6 (carbonyl) of the pyridine ring.

  • δ ~168 ppm: Carbonyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy (Expected)
  • ~3100-3300 cm⁻¹: N-H stretching vibration.

  • ~2900-3000 cm⁻¹: C-H stretching vibrations (aliphatic).

  • ~1720-1740 cm⁻¹: C=O stretching vibration of the ethyl ester.

  • ~1650-1670 cm⁻¹: C=O stretching vibration of the pyridone ring.

  • ~1600 cm⁻¹ and ~1550 cm⁻¹: C=C stretching vibrations of the pyridine ring.

Mass Spectrometry (Expected)
  • [M+H]⁺: m/z = 182.0761

  • [M+Na]⁺: m/z = 204.0580

Chemical Reactivity

The chemical reactivity of this compound is dictated by the functional groups present in the molecule.

reactivity cluster_reactions Key Reactive Sites main This compound N_alkylation N-Alkylation/Acylation main->N_alkylation NH group ester_hydrolysis Ester Hydrolysis/Amidation main->ester_hydrolysis Ester group ring_electrophilic Electrophilic Aromatic Substitution main->ring_electrophilic Pyridone Ring (electron-rich positions) ring_nucleophilic Nucleophilic Acyl Substitution main->ring_nucleophilic Carbonyl group

Caption: Key reactive sites of this compound.

  • N-Alkylation and N-Acylation: The nitrogen atom of the pyridone ring can be alkylated or acylated under appropriate basic conditions. * Ester Group Transformations: The ethyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, or can undergo transesterification or amidation. [9]* Electrophilic Aromatic Substitution: The pyridone ring is activated towards electrophilic substitution at the positions ortho and para to the nitrogen atom.

  • Reactions at the Carbonyl Group: The pyridone carbonyl group can undergo reactions typical of amides, although its reactivity is modulated by its inclusion in the aromatic ring system.

Applications in Drug Discovery and Development

The 2-pyridone moiety is a key pharmacophore in a number of marketed drugs and clinical candidates. [4]Derivatives of this scaffold have shown a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. [3]As a "protein degrader building block," this compound is a valuable starting material for the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation platforms.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis is accessible through established synthetic routes, and its rich chemical reactivity allows for diverse structural modifications. A thorough understanding of its physicochemical and spectral properties, as detailed in this guide, is essential for its effective utilization in the development of novel therapeutic agents.

References

  • Supporting Information - The Royal Society of Chemistry. (URL not provided)
  • Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Pyridones in drug discovery: Recent advances - ResearchGate. (URL: [Link])

  • Guareschi-Thorpe Condensation. (URL: [Link])

  • Ethyl 2-methyl-6-oxo-1, 6-dihydropyridine-3-carboxylate, 1 gram. (URL: [Link])

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: [Link])

  • Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate : synthesis and reactivity with dienes. (URL: [Link])

  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives - OMICS International. (URL: [Link])

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu - Hilaris Publisher. (URL: [Link])

  • Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox - Bangladesh Journals Online. (URL: [Link])

  • An environmentally benign cascade reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives for highly site-selective synthesis of quinolizines and quinolizinium salts in water - Green Chemistry (RSC Publishing). (URL: [Link])

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (URL: [Link])

  • Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate - PubChemLite. (URL: [Link])

  • High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6- thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation - Arkivoc. (URL: [Link])

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - ScienceOpen. (URL: [Link])

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (URL: [Link])

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC - NIH. (URL: [Link])

  • N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - NIH. (URL: [Link])

Sources

Part 1: Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 3424-43-9)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to CAS 3424-43-9 and the Structurally Related 3-(Trifluoromethyl)phenethylamine

A Note on Chemical Identification: It is crucial for researchers to note a distinction at the outset. The CAS number 3424-43-9 identifies the compound Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate . This guide will first detail the properties and structure of this molecule. Subsequently, this guide will provide a comprehensive overview of 3-(Trifluoromethyl)phenethylamine (CAS 52516-30-0), a compound of significant interest in medicinal chemistry, to ensure a thorough resource for drug development professionals.

Introduction and Significance

This compound is a heterocyclic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a pyridinone core with ester and methyl functionalities, makes it a versatile precursor for more complex molecular architectures. Notably, it is classified as a Protein Degrader Building Block, indicating its potential utility in the development of novel therapeutics that function through targeted protein degradation.[1]

Chemical Structure and Identifiers

The structural formula of this compound is presented below.

C1 C C2 C C1->C2 C1->C2 C6 C C1->C6 C3 C C2->C3 C9 C C2->C9 C4 C C3->C4 C3->C4 N1 N C4->N1 C5 C C5->C1 O1 O C5->O1 N1->C5 H1 H N1->H1 O2 O C6->O2 O3 O C6->O3 C7 C O3->C7 C8 C C7->C8

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for CAS 3424-43-9

IdentifierValue
CAS Number 3424-43-9[1][2][3][4]
Molecular Formula C9H11NO3[1][2][4]
Molecular Weight 181.19 g/mol [1][2]
IUPAC Name This compound[1][2]
InChI Key UEZSEPUDNLUVNJ-UHFFFAOYSA-N[2]
SMILES O=C(C(C=C1)=C(C)NC1=O)OCC[2]
Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These computed values are essential for predicting the compound's behavior in various chemical environments.

Table 2: Physicochemical Properties of CAS 3424-43-9

PropertyValueSource
Heavy Atom Count 13[2]
Aromatic Heavy Atom Count 6[2]
Fraction Csp3 0.33[2]
Rotatable Bond Count 3[2]
H-bond Acceptor Count 3[2]
H-bond Donor Count 1[2]
Topological Polar Surface Area (TPSA) 48.12 Ų[2]
Storage Room temperature[1]
Synthesis and Application in Research

This compound is a key intermediate in the synthesis of more complex molecules. For instance, it serves as a precursor for Ethyl 6-hydroxy-5-iodo-2-Methylnicotinate, indicating its utility in introducing the pyridinone scaffold into target structures.[5]

A generalized synthetic workflow for utilizing this building block is outlined below.

G start This compound (CAS 3424-43-9) step1 Reaction with Electrophile (e.g., Iodinating Agent) start->step1 Step 1 step2 Further Functionalization or Coupling Reaction step1->step2 Step 2 product Target Molecule (e.g., Ethyl 6-hydroxy-5-iodo-2-Methylnicotinate) step2->product Step 3

Caption: Generalized synthetic workflow involving CAS 3424-43-9.

Due to its classification as a "Protein Degrader Building Block," this compound is of interest to researchers in the field of targeted protein degradation, a promising therapeutic modality.[1]

Part 2: 3-(Trifluoromethyl)phenethylamine (CAS 52516-30-0)

Introduction and Significance in Drug Development

3-(Trifluoromethyl)phenethylamine is a derivative of phenethylamine, a compound that acts as a central nervous system stimulant.[6][7] The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring significantly alters the molecule's physicochemical and pharmacological properties.[6] The -CF3 group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[8][9] This makes 3-(trifluoromethyl)phenethylamine a crucial intermediate in the synthesis of various pharmaceuticals.[10][11]

Chemical Structure and Identifiers

The chemical structure of 3-(Trifluoromethyl)phenethylamine is depicted below.

C1 C C2 C C1->C2 C6 C C1->C6 C7 C C1->C7 C3 C C2->C3 C2->C3 C4 C C3->C4 C9 C C3->C9 C5 C C4->C5 C4->C5 C5->C6 C6->C1 C8 C C7->C8 N1 N C8->N1 F1 F C9->F1 F2 F C9->F2 F3 F C9->F3

Caption: Chemical structure of 3-(Trifluoromethyl)phenethylamine.

Table 3: Chemical Identifiers for CAS 52516-30-0

IdentifierValue
CAS Number 52516-30-0[10][11][12][13][14]
Molecular Formula C9H10F3N[6][10][12][13][14]
Molecular Weight 189.18 g/mol [6][10][13][14]
IUPAC Name 2-[3-(trifluoromethyl)phenyl]ethanamine[13][14]
Synonyms m-trifluoromethylphenethylamine, 3-(2-AMINOETHYL)BENZOTRIFLUORIDE[10]
Physicochemical Properties

The physical and chemical properties of 3-(Trifluoromethyl)phenethylamine are summarized below.

Table 4: Physicochemical Properties of CAS 52516-30-0

PropertyValueSource
Appearance Colorless to pale yellow liquid[11][12]
Boiling Point 77 °C[10]
Density 1.186 g/cm³[10]
Refractive Index 1.4635-1.4655[10][12]
Flash Point 81 °C[10]
pKa 9.73 ± 0.10 (Predicted)[10]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[10][15]
Synthesis Protocols

While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis can be inferred from available information. A potential synthetic route involves the reduction of 3-(trifluoromethyl)benzonitrile or a related derivative.

Illustrative Synthesis Workflow:

G start 3-(Trifluoromethyl)benzyl cyanide step1 Reduction (e.g., with LiAlH4 in THF) start->step1 Step 1 step2 Aqueous Workup and Extraction step1->step2 Step 2 step3 Purification (e.g., Distillation) step2->step3 Step 3 product 3-(Trifluoromethyl)phenethylamine step3->product Final Product

Caption: A plausible synthetic route to 3-(Trifluoromethyl)phenethylamine.

Experimental Protocol Considerations:

  • Reaction Setup: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the reactivity of reducing agents like Lithium Aluminum Hydride (LiAlH4). Anhydrous solvents, such as tetrahydrofuran (THF), are essential.

  • Reagent Addition: The reducing agent is typically added slowly to a cooled solution of the starting material to control the exothermic reaction.

  • Quenching and Workup: After the reaction is complete, it is carefully quenched with water and/or a basic solution. This is followed by extraction with an organic solvent (e.g., ethyl acetate) to isolate the product.

  • Purification: The crude product is then purified, often by distillation under reduced pressure, to obtain the final high-purity compound.

Applications in Drug Discovery and Pharmacology

The primary application of 3-(trifluoromethyl)phenethylamine is as a key intermediate in the synthesis of pharmacologically active molecules. The trifluoromethyl group at the meta-position can influence receptor binding and metabolic stability.

The phenethylamine scaffold is known to interact with monoamine neurotransmitter systems.[7] The general mechanism of action for many phenethylamines involves interaction with the dopamine transporter (DAT) and the trace amine-associated receptor 1 (TAAR1).[6][[“]][[“]] Activation of TAAR1 can lead to the phosphorylation and subsequent reversal or internalization of DAT, resulting in an increased concentration of dopamine in the synaptic cleft.[6] This leads to the stimulant effects associated with this class of compounds.[6]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft PEA Phenethylamine Derivative TAAR1 TAAR1 PEA->TAAR1 Activates PKA_PKC PKA / PKC TAAR1->PKA_PKC Initiates Signaling Cascade DAT Dopamine Transporter (DAT) PKA_PKC->DAT Phosphorylates DAT_P Phosphorylated DAT DAT->DAT_P Dopamine_out Dopamine Efflux DAT_P->Dopamine_out Reverses or Internalizes Dopamine_in Dopamine Dopamine_in->DAT Reuptake

Caption: Generalized phenethylamine signaling at the dopamine transporter.

While this is the general mechanism, the specific affinity and efficacy of 3-(trifluoromethyl)phenethylamine for these targets would require dedicated experimental investigation. The trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.[6]

Safety and Handling

3-(Trifluoromethyl)phenethylamine is a corrosive substance that requires careful handling.[10]

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[10]

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.[18][19]

    • Use in a well-ventilated area.[18]

    • Wash skin thoroughly after handling.[18]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[18][19]

    • In case of skin contact, take off immediately all contaminated clothing. Rinse skin with water or shower.[18][19]

  • Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere.[18] Keep the container tightly closed.[15][18]

References

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The 2-Pyridone Scaffold: A Privileged Motif in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2-Pyridone Core

The 2-pyridone nucleus, a six-membered heterocyclic ring, stands as a cornerstone in medicinal chemistry and drug discovery programs.[1][2] Its prevalence in both natural products and synthetically derived compounds underscores its significance as a "privileged scaffold." This unique status is attributed to its remarkable physicochemical properties, including metabolic stability, aqueous solubility, and lipophilicity.[1][3] A key structural feature is the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form predominating in both solid and solution phases.[1][3] This allows 2-pyridone derivatives to act as bioisosteres for amides and phenols, and to serve as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[1]

The therapeutic potential of 2-pyridone derivatives is vast, with a growing number of FDA-approved drugs incorporating this core structure.[1] These compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][4][5] This guide will provide an in-depth exploration of the key biological activities of 2-pyridone derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The fight against cancer has seen the emergence of numerous 2-pyridone derivatives as promising therapeutic agents.[1][6] Their mechanisms of action are diverse, targeting various hallmarks of cancer, from uncontrolled cell proliferation to the evasion of apoptosis.

Mechanism of Action: Inducing Apoptosis and Inhibiting Cell Growth

A significant number of anticancer 2-pyridone derivatives exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. For instance, certain pyrano[3,2-c]pyridones have been shown to be potent inducers of apoptosis in Jurkat cells, with activity comparable to the well-known anticancer agent colchicine.[1] Another key mechanism involves the disruption of microtubule dynamics. Some derivatives act as microtubule destabilizing agents, similar to podophyllotoxin, thereby arresting the cell cycle and inhibiting cell division.[3]

Furthermore, 2-pyridone-based compounds have been developed as potent and selective inhibitors of key enzymes involved in cancer progression, such as EZH2 and matrix metalloproteinases (MMPs).[1][7] For example, Tazemetostat, an FDA-approved drug containing a 2-pyridone core, is a selective inhibitor of EZH2, an enzyme often dysregulated in various cancers.[1]

Below is a diagram illustrating a simplified workflow for evaluating the in vitro anticancer activity of 2-pyridone derivatives.

G cluster_workflow In Vitro Anticancer Activity Workflow start Synthesized 2-Pyridone Derivatives cell_culture Cancer Cell Line Culture (e.g., HeLa, MCF-7, HepG2) start->cell_culture Treatment mtt_assay MTT Assay for Cytotoxicity (Determine IC50 values) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) mtt_assay->apoptosis_assay For promising compounds cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_analysis For promising compounds mechanism_study Mechanism of Action Studies (e.g., Western Blot, Tubulin Polymerization Assay) apoptosis_assay->mechanism_study cell_cycle_analysis->mechanism_study data_analysis Data Analysis and Structure-Activity Relationship (SAR) mechanism_study->data_analysis

Caption: Workflow for in vitro evaluation of anticancer 2-pyridone derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of 2-pyridone derivatives is highly dependent on the nature and position of substituents on the pyridone ring. For example, in a series of pyrano[3,2-c]pyridones, compounds with a 3-bromo-4-dimethylaminophenyl or a 3-bromo-4,5-dimethoxyphenyl group at the R position exhibited the most potent anticancer activity.[1] This highlights the importance of specific electronic and steric properties of the substituents in determining the biological effect.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected 2-pyridone derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
4a HeLa0.33[1]
4b HeLa0.58[1]
11a-c HepG253.6–77.6[1]
11a-c MCF-756.3–78.3[1]
A9 (R1) HT-2920.77[7]
4d EAC75.32[8]
4e EAC20.77[8]
4d HEPG226.5[8]
4e HEPG219.2[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-pyridone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-pyridone derivatives in the complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Antibacterial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antibacterial agents.[9] 2-Pyridone derivatives have emerged as a promising class of compounds with potent activity against a range of Gram-positive and Gram-negative bacteria.[9][10][11]

Mechanism of Action: Targeting Essential Bacterial Processes

The antibacterial mechanism of 2-pyridones often involves the inhibition of crucial bacterial enzymes. A key target is DNA gyrase, an enzyme essential for DNA replication and repair in bacteria.[12] By binding to DNA gyrase, these compounds disrupt DNA synthesis, leading to bacterial cell death.[13] Some ring-fused 2-pyridone antibiotics exhibit a dual mode of action, being bacteriostatic against actively dividing cells and bactericidal against non-dividing stationary phase cells.[9] This latter effect is mediated by the Atn autolysin and the GelE protease.[9]

The following diagram illustrates the mechanism of action of certain antibacterial 2-pyridone derivatives.

G cluster_mechanism Antibacterial Mechanism of Action pyridone 2-Pyridone Derivative inhibition Inhibition of DNA Gyrase Activity pyridone->inhibition dna_gyrase Bacterial DNA Gyrase replication_fork DNA Replication Fork dna_gyrase->replication_fork dna Bacterial DNA dna->replication_fork disruption Disruption of DNA Replication and Repair replication_fork->disruption inhibition->dna_gyrase Binds to inhibition->disruption cell_death Bacterial Cell Death disruption->cell_death

Caption: Inhibition of bacterial DNA gyrase by 2-pyridone derivatives.

Structure-Activity Relationship (SAR)

The antibacterial activity of 2-pyridones is significantly influenced by the substituents at various positions of the ring. For instance, the 8-position side chain is believed to be crucial for binding to bacterial DNA gyrase.[12] The introduction of fluoro-substituted amines at this position has been shown to enhance antibacterial activity.[12] Furthermore, the presence of a hydroxyl group at the 6-position of the pyridone ring has been identified as a key structural requirement for electrochemical activity, which can be related to their biological function.[14]

Quantitative Data Summary

The following table presents the minimum inhibitory concentration (MIC) values for a representative antibacterial 2-pyridone derivative.

CompoundBacterial StrainMIC90 (µg/mL)Reference
6q E. coli (resistant strains)8[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • 2-pyridone derivatives (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to a specific McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the 2-pyridone derivative in CAMHB directly in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. The final concentration of bacteria should be approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including arthritis and cardiovascular disease. 2-Pyridone derivatives have demonstrated significant anti-inflammatory properties, offering potential as non-steroidal anti-inflammatory agents (NSAIDs).[15][16][17]

Mechanism of Action: COX Inhibition

A primary mechanism of action for the anti-inflammatory effects of 2-pyridone derivatives is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[16] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation. Some derivatives exhibit dual inhibition of both COX-1 and COX-2.[16]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of 2-pyridones is closely tied to their chemical structure. For example, N-arylacetoacetamides self-condense to form 4-pyridones which have shown anti-inflammatory activity, whereas N-alkylacetoacetamides give inactive 2-pyridones.[15] In a series of pyrido[2,3-d]pyridazine-2,8-diones, N-phenyl substitution was found to enhance anti-inflammatory activity.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema assay in rats is a widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[15]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • 2-pyridone derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Pletismometer

  • Positive control (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the 2-pyridone derivative or the vehicle (control) orally or intraperitoneally to the rats.

  • Carrageenan Injection: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Conclusion and Future Outlook

The 2-pyridone scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutics. The diverse biological activities, coupled with favorable physicochemical properties, make these derivatives attractive candidates for drug development. Future research will likely focus on the synthesis of more complex and diverse 2-pyridone libraries, leveraging techniques like multicomponent reactions to accelerate discovery.[1] A deeper understanding of their mechanisms of action and the elucidation of detailed structure-activity relationships will be crucial for the rational design of next-generation 2-pyridone-based drugs with enhanced potency and selectivity. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

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Introduction: From a 19th-Century Curiosity to a Pharmaceutical Cornerstone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Dihydropyridine Synthesis

The dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, forming the core of a blockbuster class of drugs known as calcium channel blockers.[1][2] These compounds, including widely prescribed medications like nifedipine, amlodipine, and felodipine, are indispensable in the management of cardiovascular diseases such as hypertension and angina.[3][4] They exert their therapeutic effects by modulating L-type calcium channels, primarily in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[3][5] The journey of this vital heterocyclic system began not in a pharmaceutical lab, but in the late 19th century with the foundational work of German chemist Arthur Rudolf Hantzsch.[6][7] What started as a novel multi-component reaction has evolved over 140 years into a highly refined and versatile synthetic tool, continually adapted to meet the demands of modern drug discovery and green chemistry. This guide provides a comprehensive exploration of the discovery, mechanism, and evolution of dihydropyridine synthesis, with a focus on the seminal Hantzsch reaction that started it all.

Part 1: The Foundational Discovery: The Hantzsch Dihydropyridine Synthesis

In 1881, Arthur Hantzsch reported a remarkable one-pot, multi-component reaction that efficiently constructed the 1,4-dihydropyridine ring system.[7][8] This reaction, now universally known as the Hantzsch dihydropyridine synthesis, involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[9][10] The initial product is a 1,4-dihydropyridine, often called a "Hantzsch ester," which can be subsequently oxidized to form the corresponding aromatic pyridine ring.[7][8]

The elegance of the Hantzsch synthesis lies in its convergence and atom economy, assembling a complex, functionalized heterocycle from simple, readily available precursors in a single step.[9] However, the classical method was not without its drawbacks, often requiring harsh conditions, long reaction times under reflux, and resulting in modest product yields.[8][11]

The Reaction Mechanism: A Stepwise Assembly

While several pathways have been proposed, extensive mechanistic studies, including NMR spectroscopy, have established a widely accepted sequence of events.[6][8] The reaction is believed to proceed through two key intermediates that are formed concurrently:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound (a Knoevenagel adduct).[10][12]

  • Enamine Formation: A second equivalent of the β-ketoester condenses with ammonia to generate a vinylogous amide, or enamine.[12][13]

These two intermediates then combine in a conjugate Michael addition, where the enamine attacks the α,β-unsaturated carbonyl compound.[9][12] The resulting intermediate undergoes cyclization and dehydration to afford the final 1,4-dihydropyridine product.[12]

Hantzsch_Mechanism cluster_reactants Reactants R1 Aldehyde (R-CHO) I1 Knoevenagel Adduct (α,β-Unsaturated Carbonyl) R1->I1 + β-Ketoester R2 β-Ketoester (x2) R2->I1 I2 Enamine Intermediate R2->I2 + NH3 R3 Ammonia (NH3) R3->I2 I3 Michael Adduct I1->I3 Michael Addition I2->I3 P 1,4-Dihydropyridine I3->P Cyclization & Dehydration

Caption: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Part 2: The Modern Evolution: Overcoming Classical Limitations

The discovery in the 1970s that Hantzsch esters like nifedipine were potent calcium channel blockers ignited immense interest in this class of molecules.[7] This pharmaceutical relevance, coupled with the rise of green chemistry, drove extensive research into overcoming the limitations of the original Hantzsch protocol. Modern advancements have focused on improving reaction efficiency, reducing environmental impact, and expanding the synthetic scope.

Catalysis and Alternative Energy Sources

The introduction of catalysts and alternative energy sources has revolutionized the Hantzsch synthesis, dramatically reducing reaction times and improving yields.

  • Catalytic Methods: A wide array of catalysts have been successfully employed. Ceric ammonium nitrate (CAN) is effective for solvent-free reactions at room temperature.[11][14] Various heterogeneous catalysts, including magnetic nanoparticles and functionalized silica, offer high yields and the significant advantage of being easily recoverable and reusable, aligning with green chemistry principles.[15][16][17]

  • Microwave and Ultrasound: The use of microwave irradiation and sonication provides rapid, localized heating, often reducing reaction times from many hours to mere minutes.[8][11][18] Ultrasonic irradiation in aqueous micelles, for example, has been shown to produce yields exceeding 90%.[8]

Data Presentation: A Comparative Analysis of Synthetic Methodologies

The following table summarizes the evolution of the Hantzsch synthesis, comparing the classical approach with modern, improved protocols.

ParameterClassical Hantzsch SynthesisModern Catalytic/Green Methods
Conditions Reflux in organic solvent (e.g., ethanol)Room temperature or mild heating; often solvent-free
Reaction Time Several hours (e.g., 3-12 hours)[18][19]Minutes to a few hours (e.g., 10-180 min)[14][20]
Catalyst Typically uncatalyzed or base/acid-catalyzedCeric Ammonium Nitrate (CAN), Nanoparticles, Ionic Liquids, etc.[11][14]
Energy Source Conventional heating (oil bath, mantle)Microwave, Ultrasound, or ambient thermal energy[8][18]
Yields Often low to moderate[8]Good to excellent (often >90%)[8][14]
Environmental Impact High (organic solvents, energy consumption)Low (solvent-free, reusable catalysts, lower energy)[11]
Asymmetric Synthesis: Accessing Chiral Drug Candidates

A critical advancement has been the development of asymmetric Hantzsch syntheses. Many modern DHP drugs are chiral, with their therapeutic activity often residing in a single enantiomer.[7][21] For example, the S-enantiomer of many DHPs is significantly more active as a calcium channel blocker than its R-enantiomer counterpart.[5] Research has focused on using chiral catalysts, such as N,N′-dioxide/metal complexes, to control the stereochemistry at the C4 position, providing optically enriched products with high enantioselectivity.[22]

Part 3: Application in Drug Development: The Synthesis of Nifedipine

Nifedipine is a prototypical 1,4-dihydropyridine drug that exemplifies the importance of the Hantzsch synthesis in pharmaceutical manufacturing.[7][19] Its synthesis is a classic application of the multi-component reaction and is often used as a model for preparing related analogues.[23]

Experimental Protocol: Laboratory-Scale Synthesis of Nifedipine

The following protocol outlines a standard laboratory procedure for synthesizing nifedipine based on the Hantzsch reaction.[19]

Chemicals and Equipment:

  • Reactants: 2-Nitrobenzaldehyde, Methyl acetoacetate, Concentrated aqueous ammonia (35%), Methanol.

  • Equipment: Round-bottom flask, condenser, magnetic stirrer, heating mantle or oil bath, filtration apparatus (Büchner funnel), recrystallization glassware.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-nitrobenzaldehyde (2.27 g, 15.0 mmol), methyl acetoacetate (4.0 mL, 37.1 mmol), and methanol (4 mL).[19]

  • Addition of Nitrogen Source: Carefully add concentrated aqueous ammonia (1.6 mL, ~35 mmol) to the stirred mixture in a fume hood.[19]

  • Heating: Fit the flask with a condenser and heat the mixture to reflux (approximately 90 °C) using a heating mantle or oil bath. Maintain reflux with continuous stirring for 3.5 hours.[19]

  • Crystallization: After the reaction period, turn off the heat and allow the mixture to cool slowly to room temperature. A precipitate should form. Cooling in an ice-water bath can aid precipitation if necessary.[19]

  • Isolation: Collect the crude solid product by suction filtration using a Büchner funnel.[19]

  • Purification: Wash the filter cake with small portions of cold water (10 mL) followed by cold methanol (5 mL) to remove unreacted starting materials and impurities.[19]

  • Recrystallization: Further purify the crude product by recrystallizing from a minimal amount of hot methanol. Allow the solution to cool slowly to obtain pure, crystalline nifedipine.[19]

  • Drying and Characterization: Dry the final product and determine its melting point, yield, and purity via techniques like HPLC, NMR, and IR spectroscopy.

Nifedipine_Workflow A 1. Combine Reactants (2-Nitrobenzaldehyde, Methyl Acetoacetate, NH3, Methanol) B 2. Heat to Reflux (3.5 hours) A->B C 3. Cool to Crystallize B->C D 4. Isolate by Filtration C->D E 5. Wash with Cold Solvents (Water, Methanol) D->E F 6. Recrystallize from Methanol E->F G 7. Dry and Characterize (Pure Nifedipine) F->G

Caption: Simplified workflow for the synthesis and purification of Nifedipine.

Conclusion: An Enduring Legacy in Synthetic Chemistry

From its discovery in 1881, the Hantzsch dihydropyridine synthesis has proven to be a remarkably robust and adaptable reaction.[8] Its journey from a novel method for creating heterocycles to a cornerstone of the pharmaceutical industry highlights a perfect synergy between fundamental organic chemistry and applied medicinal science.[7] The continuous evolution of the Hantzsch reaction—incorporating catalysis, alternative energy sources, and green principles—ensures its relevance for future generations of scientists. The ability to efficiently construct the pharmacologically vital dihydropyridine core makes the Hantzsch synthesis a timeless tool in the ongoing quest to develop new and improved medicines for cardiovascular and other diseases.

References

  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Chemische Berichte, 14(2), 1637–1638. [Source: Wikipedia on Hantzsch pyridine synthesis]
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Vanden Eynde, J. J., & Kappe, C. O. (2004). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 9(4), 258-273. Available from: [Link]

  • Gupta, R., & Singh, R. (2004). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Heterocyclic Chemistry, 14, 83-94. Available from: [Link]

  • Sci-Hub. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Kumar, R., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290. Available from: [Link]

  • Fiveable. (n.d.). Dihydropyridines Definition. Retrieved from [Link]

  • Saponaro, G., & Sesti, F. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1437. Available from: [Link]

  • Hu, X., et al. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis, 13(10), 6784–6790. Available from: [Link]

  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini-Reviews in Medicinal Chemistry, 14(3), 282-290. Available from: [Link]

  • Mohammadi-Far, M., et al. (2020). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Current drug discovery technologies, 17(4), 543–554. Available from: [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 4.2.5.2. Hantzsch Synthesis of Nifedipine. Royal Society of Chemistry. Available from: [Link]

  • Blake, A. J., et al. (2001). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 5(2), 153–158. Available from: [Link]

  • ResearchGate. (n.d.). General Mechanism of Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • Pharmapproach. (2020). NIFEDIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Saponaro, G., et al. (2012). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. Current medicinal chemistry, 19(29), 5047–5061. Available from: [Link]

  • Fiveable. (n.d.). Dihydropyridine Class: Significance and symbolism. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. Retrieved from [Link]

  • El-Hamouly, W. S., et al. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules, 28(2), 743. Available from: [Link]

  • Frontiers in Chemistry. (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Retrieved from [Link]

  • Lavilla, R. (2002). Recent developments in the chemistry of dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (9), 1141-1156. Available from: [Link]

  • Patra, S., et al. (2012). SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(4), 482-487. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. Retrieved from [Link]

  • BORG, M. A., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2900-2910. Available from: [Link]

  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in the Hantzsch synthesis of dihydropyridines. Retrieved from [Link]

  • Ingenta Connect. (2012). Synthesis of Dihydropyridines: Patented Catalysts and Biological Applications. Recent Patents on Catalysis, 1(2), 119-128. Available from: [Link]

  • Islam, M. R., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170178. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Molecular Overview

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, with the molecular formula C₉H₁₁NO₃, belongs to the 2-pyridone class of heterocyclic compounds.[1][2][3] These scaffolds are of significant interest in drug discovery due to their diverse biological activities.[4][5] The structural integrity and purity of such molecules are paramount, making robust spectroscopic characterization an indispensable step in their synthesis and application.

This guide moves beyond a simple listing of data. It explains the causal relationships between the molecule's structure and its spectral output, providing a framework for confident characterization. We will dissect the expected NMR signals, IR absorption bands, and mass fragmentation patterns, grounding these predictions in fundamental principles and data from closely related analogs.

Molecular Structure and Key Features

To interpret the spectroscopic data, we must first identify the distinct chemical environments within the molecule.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.[2]

The key functional groups and proton environments are:

  • Pyridinone Ring: A cyclic amide (lactam) system with two vinylic protons and an N-H proton.

  • α,β-Unsaturated Carbonyl System: The ester group is conjugated with the C4=C5 double bond of the ring.

  • Ethyl Ester Group: Comprising an ethyl (-OCH₂CH₃) moiety.

  • Methyl Group: A C2-methyl substituent on the ring.

These features will give rise to a unique and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environments

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. Based on the structure, we anticipate six unique proton signals.

Table 1: Predicted ¹H NMR Spectral Data

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Causality
H-a (CH₃-C2)~2.3 - 2.5Singlet (s)3HAttached to an sp² carbon of the pyridinone ring. The singlet multiplicity arises from the absence of adjacent protons.
H-b (CH₃-Ester)~1.2 - 1.4Triplet (t)3HAliphatic methyl group coupled to the two methylene protons (H-c), resulting in a triplet (n+1 = 2+1 = 3).
H-c (CH₂-Ester)~4.1 - 4.3Quartet (q)2HMethylene protons deshielded by the adjacent oxygen atom. They are coupled to the three methyl protons (H-b), producing a quartet (n+1 = 3+1 = 4).
H-d (H-5)~6.0 - 6.5Doublet (d)1HVinylic proton coupled to H-e. Its chemical shift is influenced by the adjacent C6-carbonyl group.
H-e (H-4)~7.5 - 8.0Doublet (d)1HVinylic proton significantly deshielded by the anisotropic effect of the C3-ester carbonyl and its position in a conjugated system. Coupled to H-d.
H-f (N-H)~11.0 - 13.0Broad Singlet (br s)1HAmide proton, often broad due to quadrupole broadening and potential chemical exchange. Its high chemical shift is characteristic of protons involved in hydrogen bonding in a lactam structure.

Note: Predicted shifts are based on standard functional group values and analysis of similar published structures. The exact values can vary with solvent and concentration.

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For this molecule, nine distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data

Assigned Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale & Causality
C-a (CH₃-C2)~18 - 22Aliphatic sp³ carbon.
C-b (CH₃-Ester)~14 - 15Aliphatic sp³ carbon of the ethyl group.
C-c (CH₂-Ester)~60 - 62sp³ carbon bonded to oxygen, resulting in a downfield shift.
C-3 ~105 - 110sp² carbon shielded by its position adjacent to the electron-donating C2-methyl group.
C-5 ~115 - 120sp² vinylic carbon.
C-4 ~140 - 145sp² vinylic carbon, deshielded due to conjugation with the ester carbonyl.
C-2 ~150 - 155sp² carbon attached to nitrogen and the methyl group.
C-6 (C=O, Amide)~160 - 165Carbonyl carbon of the cyclic amide (lactam).
C-7 (C=O, Ester)~165 - 170Carbonyl carbon of the ethyl ester group.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale & Causality
3100 - 3000C-H StretchVinylic (=C-H)MediumStretching of H-C bonds on the sp² carbons of the pyridinone ring.
2980 - 2850C-H StretchAliphatic (-C-H)MediumAsymmetric and symmetric stretching of C-H bonds in the methyl and ethyl groups.
~1720 - 1740C=O StretchEsterStrongStretching of the ester carbonyl. This band is expected at a typical frequency for an α,β-unsaturated ester.
~1650 - 1670C=O StretchAmide (Lactam)StrongStretching of the C6-carbonyl. Its frequency is lowered due to its amide character and conjugation. The presence of two distinct C=O peaks is a key diagnostic feature.[6]
~1600 - 1620C=C StretchAlkeneMedium-StrongStretching of the conjugated double bonds within the pyridinone ring.
~1250 - 1200C-O StretchEsterStrongAsymmetric C-O-C stretching of the ester group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information.

  • Molecular Formula: C₉H₁₁NO₃

  • Molecular Weight: 181.19 g/mol [7]

In an Electrospray Ionization (ESI) experiment, the primary ion observed would be the protonated molecule:

  • [M+H]⁺: m/z 182.08

In an Electron Ionization (EI) experiment, the molecular ion peak would be:

  • M⁺˙: m/z 181.07

Potential Fragmentation Pathways: A logical fragmentation pattern would involve the loss of the ethoxy group from the ester, which is a common pathway for ethyl esters.

  • Loss of OCH₂CH₃: [M - 45]⁺ → m/z 136

  • Loss of Ethylene (from McLafferty rearrangement): [M - 28]⁺ → m/z 153

  • Loss of CO: [M - 28]⁺ → m/z 153

Standardized Experimental Protocols

To ensure data reproducibility and accuracy, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_interp Data Interpretation A Weigh ~5-10 mg of This compound B NMR Analysis (¹H, ¹³C) A->B Prepare aliquots C IR Analysis (FT-IR) A->C Prepare aliquots D MS Analysis (ESI or EI) A->D Prepare aliquots E Structural Elucidation & Purity Assessment B->E Combine data C->E Combine data D->E Combine data

Sources

An In-Depth Technical Guide on the Molecular Structure and Conformation of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound belonging to the dihydropyridine (DHP) class of molecules. Dihydropyridines are a cornerstone in medicinal chemistry, most notably as L-type calcium channel blockers for treating cardiovascular diseases.[1][2] The specific arrangement of substituents on the dihydropyridine ring dictates their biological activity, and this activity is intrinsically linked to the molecule's three-dimensional structure and preferred conformation. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, integrating insights from synthetic chemistry, spectroscopy, and computational modeling. We will explore the key structural features, the energetic favorability of different conformers, and the advanced analytical techniques used to elucidate these properties.

Introduction and Synthesis

This compound (PubChem CID: 3299500) is a derivative of the 1,4-dihydropyridine scaffold.[3] These scaffolds are of significant pharmacological interest due to their role as modulators of various biological targets, including calcium channels and the mineralocorticoid receptor.[2][4][5] The therapeutic efficacy of DHP derivatives is highly dependent on their substitution pattern and the resulting molecular conformation, which governs the molecule's interaction with its biological target.[6]

The synthesis of this and related dihydropyridine structures is most commonly achieved through the Hantzsch dihydropyridine synthesis .[1][7][8] This robust multi-component reaction involves the one-pot condensation of a β-ketoester (ethyl acetoacetate), an aldehyde, and a nitrogen donor (ammonia or an ammonia source like ammonium acetate).[1][4] While the classical Hantzsch synthesis has drawbacks such as long reaction times and harsh conditions, modern modifications utilizing microwave irradiation or aqueous micellar systems have significantly improved yields and reaction efficiency.[8][9]

The general mechanism proceeds through two key pathways: a Knoevenagel condensation between one equivalent of the β-ketoester and the aldehyde, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[7] A subsequent Michael addition followed by cyclization and dehydration yields the final 1,4-dihydropyridine core.[7]

Molecular Structure and Key Features

The molecular formula for the target compound is C₉H₁₁NO₃.[10] Its structure is characterized by a central 1,6-dihydropyridine ring, which is a six-membered heterocyclic ring containing one nitrogen atom and two double bonds. This core is substituted with a methyl group at position 2, an ethyl carboxylate group at position 3, and an oxo (carbonyl) group at position 6.

The presence of sp² and sp³ hybridized atoms in the ring gives it a non-planar geometry. Unlike aromatic pyridine, the dihydropyridine ring has a degree of flexibility. X-ray crystallography studies on related dihydropyrimidine compounds reveal that the ring often adopts a flattened boat or sofa conformation.[11] The precise conformation is influenced by the steric and electronic nature of its substituents.

Visualization of Molecular Structure

The following diagram illustrates the 2D structure of this compound, highlighting the key functional groups and the principal axis of rotation for conformational analysis.

Caption: 2D structure of this compound.

Conformational Analysis

Conformational analysis is critical for understanding how a molecule like this interacts with biological receptors. The molecule's flexibility primarily arises from the rotation around single bonds. The most significant conformational freedom in this compound is the rotation around the C3-C(ester) bond, which determines the orientation of the ethyl carboxylate group relative to the dihydropyridine ring.

Two primary planar conformations are considered:

  • Synperiplanar (syn): The ester carbonyl group is oriented towards the C4 position of the ring.

  • Antiperiplanar (anti): The ester carbonyl group is oriented away from the C4 position of the ring.

The relative stability of these conformers is dictated by a balance of steric hindrance, electronic effects, and potential intramolecular interactions (e.g., hydrogen bonding). For many biologically active 1,4-dihydropyridines, the synperiplanar rotamer has been identified as the receptor-bound conformation.[6] The equilibrium between these conformers can be studied using both experimental and computational methods.

Experimental and Computational Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining molecular structure and conformation in solution.[12][13] One-dimensional (¹H and ¹³C) NMR provides initial structural verification, while advanced two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-space correlations between protons, which are invaluable for conformational analysis.[14] A strong NOE signal between protons on the ester group and protons on the dihydropyridine ring can confirm their spatial proximity, helping to distinguish between syn and anti conformers.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are essential for exploring the conformational landscape of molecules.[15] DFT allows for the calculation of molecular structures, energies, and spectroscopic properties with a favorable balance of accuracy and computational cost.[16] A typical computational workflow involves performing a conformational search to identify all possible low-energy structures, followed by geometry optimization and frequency calculations to confirm that the identified structures are true energy minima.[17][18]

These calculations can provide:

  • Optimized Geometries: Precise bond lengths, bond angles, and dihedral angles for each stable conformer.

  • Relative Energies: The energy difference between conformers, allowing for the prediction of the most stable conformation and the Boltzmann population of each at a given temperature.

  • Simulated Spectra: Predicted NMR chemical shifts and coupling constants that can be compared with experimental data for validation.[14]

The following table summarizes hypothetical structural parameters for the syn and anti conformers, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

ParameterSynperiplanar ConformerAntiperiplanar Conformer
Relative Energy (kcal/mol) 0.00 (Global Minimum)+1.5
Dihedral Angle (C2-C3-C_ester=O_ester1) ~0°~180°
Predicted ¹H Shift (H at C4) 2.55 ppm2.45 ppm
Predicted ¹H Shift (Ester -CH₂-) 4.20 ppm4.15 ppm

Note: These values are illustrative and would need to be determined by a specific DFT calculation.

Detailed Protocol: DFT-Based Conformational Analysis

This protocol outlines a standard procedure for determining the preferred conformation of this compound using DFT.

Objective: To identify the lowest energy conformer and quantify the energy difference between the synperiplanar and antiperiplanar orientations of the ethyl carboxylate group.

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Initial Structure Generation:

    • Build the 3D structure of the molecule using a molecular editor.

    • Create two initial structures corresponding to the syn and anti conformers by manually setting the C2-C3-C_ester=O_ester1 dihedral angle to approximately 0° and 180°, respectively.

  • Geometry Optimization:

    • Perform a full geometry optimization for each starting structure.

    • Causality: This step is crucial to find the nearest local energy minimum on the potential energy surface for each initial guess.

  • Frequency Calculation:

    • Perform a frequency calculation on each optimized structure at the same level of theory.

    • Self-Validation: This step is essential to verify that the optimized structure is a true minimum (no imaginary frequencies) and not a transition state. It also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Energy Analysis:

    • Compare the ZPVE-corrected electronic energies (or Gibbs free energies) of the optimized syn and anti conformers.

    • The structure with the lower energy is the predicted global minimum and the most stable conformation. The energy difference (ΔE) can be used to calculate the relative populations of the conformers at a given temperature using the Boltzmann distribution equation.

  • Workflow Visualization:

DFT_Workflow cluster_0 Input Generation cluster_1 Core Calculation cluster_2 Validation & Analysis start_syn Build Syn Conformer (Dihedral ≈ 0°) opt_syn Geometry Optimization (e.g., B3LYP/6-31G(d)) start_syn->opt_syn start_anti Build Anti Conformer (Dihedral ≈ 180°) opt_anti Geometry Optimization (e.g., B3LYP/6-31G(d)) start_anti->opt_anti freq_syn Frequency Calculation opt_syn->freq_syn freq_anti Frequency Calculation opt_anti->freq_anti val_syn Verify: No Imaginary Frequencies freq_syn->val_syn val_anti Verify: No Imaginary Frequencies freq_anti->val_anti analysis Compare Energies (ΔE) Calculate Boltzmann Population val_syn->analysis val_anti->analysis

Sources

A Comprehensive Technical Guide to the Thermochemical Data of Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thermodynamic Imperative in Drug Discovery and Materials Science

Pyridone and its derivatives represent a cornerstone in medicinal chemistry and materials science.[1] These nitrogen-containing heterocycles are integral scaffolds in a vast array of pharmaceuticals, owing to their ability to form multiple hydrogen bonds and interact with biological targets.[1] Furthermore, their unique electronic and thermal properties have led to their application in organic light-emitting diodes (OLEDs).[1] The therapeutic efficacy, stability, and bioavailability of pyridone-based drugs, as well as the performance of pyridone-containing materials, are intrinsically linked to their fundamental thermochemical properties. A thorough understanding of the energetics of these molecules is therefore not an academic exercise, but a critical component of rational drug design and materials engineering.

This guide provides a comprehensive overview of the thermochemical data for pyridone derivatives, with a focus on the experimental and computational methodologies used to obtain this vital information. We will delve into the nuances of tautomeric equilibria, a key factor influencing the stability and reactivity of these compounds, and present a curated collection of available thermochemical data. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the thermodynamic landscape of pyridone derivatives.

The Crucial Role of Tautomerism in Pyridone Thermochemistry

A central feature of pyridone chemistry is the existence of lactam-lactim tautomerism, where the pyridone form is in equilibrium with its aromatic hydroxypyridine tautomer. This equilibrium is highly sensitive to the surrounding environment, including solvent polarity and the physical state (gas, liquid, or solid).

  • In the gas phase , the hydroxypyridine tautomer is generally favored, albeit by a small energy difference.[2][3][4] For the 2-hydroxypyridine/2-pyridone pair, the energy difference is approximately 3 kJ/mol in favor of the enol form.[2]

  • In polar solvents and the solid state , the equilibrium shifts significantly towards the more polar pyridone (keto) form.[2][4][5][6] In water, for instance, the equilibrium constant for the conversion of 2-hydroxypyridine to 2-pyridone is around 900, indicating a strong preference for the pyridone tautomer.[2]

This tautomeric interplay has profound implications for the thermochemical properties of these molecules. The measured enthalpy of formation, for example, will be a weighted average of the enthalpies of both tautomers present at equilibrium under the specific experimental conditions. Therefore, any meaningful discussion of the thermochemistry of pyridone derivatives must consider the dominant tautomeric form.

The following diagram illustrates the tautomeric equilibrium for 2-pyridone and 4-pyridone.

tautomerism cluster_2pyridone 2-Pyridone / 2-Hydroxypyridine Tautomerism cluster_4pyridone 4-Pyridone / 4-Hydroxypyridine Tautomerism 2-HPY 2-Hydroxypyridine (Lactim) 2-PY 2-Pyridone (Lactam) 2-HPY->2-PY 4-HPY 4-Hydroxypyridine (Lactim) 4-PY 4-Pyridone (Lactam) 4-HPY->4-PY combustion_calorimetry Sample Pyridone Derivative (Known Mass) Bomb Pressurized Oxygen Bomb Sample->Bomb Combustion Ignition & Complete Combustion Bomb->Combustion Calorimeter Water Bath with Thermometer Measurement Measure Temperature Change (ΔT) Calorimeter->Measurement Combustion->Calorimeter Heat Release Calculation Calculate ΔcH° and ΔfH° Measurement->Calculation

Caption: Workflow for Combustion Calorimetry.

Knudsen Effusion Method: Probing Sublimation Enthalpies

The Knudsen effusion method is a powerful technique for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation (ΔsubH°) can be derived. [7]This method is particularly well-suited for studying the sublimation of pyridone derivatives, which often exhibit high melting points and can decompose before boiling. [1]The technique involves heating the sample in a temperature-controlled effusion cell with a small orifice. The rate of mass loss due to the effusion of vapor through the orifice is measured under high vacuum.

  • Sample Loading: A small amount of the pyridone derivative is placed in the Knudsen cell.

  • Vacuum and Heating: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

  • Effusion and Detection: The vapor effusing from the orifice is monitored, often using a mass spectrometer to identify the gaseous species and measure their ion currents.

  • Data Acquisition: The ion current is measured as a function of temperature.

  • Data Analysis: The Clausius-Clapeyron equation is used to relate the vapor pressure (proportional to the product of ion current and temperature) to the enthalpy of sublimation. A plot of ln(IT) versus 1/T yields a straight line with a slope proportional to -ΔsubH°/R.

knudsen_effusion Sample Pyridone Derivative in Knudsen Cell Heating Controlled Heating in High Vacuum Sample->Heating Effusion Vapor Effusion through Orifice Heating->Effusion Detection Mass Spectrometric Detection of Effused Vapor Effusion->Detection Plot Plot ln(IT) vs. 1/T Detection->Plot Calculation Calculate ΔsubH° from Slope Plot->Calculation

Caption: Workflow for the Knudsen Effusion Method.

Thermal Analysis: TGA and DSC

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are valuable tools for characterizing the thermal stability of pyridone derivatives. [1]TGA measures the change in mass of a sample as a function of temperature, providing information on sublimation and decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points and enthalpies of fusion. For some 2-pyridone derivatives, TGA has shown that these compounds can undergo sublimation. [1]

Computational Thermochemistry: An Indispensable Predictive Tool

With the advancement of computational power and theoretical methods, quantum chemical calculations have become an essential tool for predicting the thermochemical properties of molecules, especially for compounds that are difficult to study experimentally.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. [2]DFT methods, such as B3LYP and M06-2X, can be used to calculate the geometries, vibrational frequencies, and electronic energies of pyridone derivatives and their tautomers. [2]From these fundamental properties, thermochemical data like enthalpies of formation can be derived using isodesmic reactions, which help to cancel out systematic errors in the calculations.

High-Accuracy Composite Methods: The Gaussian-n (Gn) Theories

For more accurate predictions, high-level composite methods such as the Gaussian-n (G3) theories are employed. [8][9]These methods combine results from different levels of theory and basis sets to extrapolate to a high-accuracy energy. G3 theory, for example, can predict enthalpies of formation with an accuracy of about 1 kcal/mol for a wide range of organic molecules. [8]

computational_workflow Structure Input Molecular Structure Optimization Geometry Optimization (e.g., DFT) Structure->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency Energy Single-Point Energy Calculation (e.g., G3) Frequency->Energy Thermochem Calculate Thermochemical Properties (ΔfH°, etc.) Energy->Thermochem

Caption: General workflow for computational thermochemistry.

Tabulated Thermochemical Data for Pyridone Derivatives

The following table summarizes some of the available thermochemical data for pyridone and related compounds. It is important to note that a comprehensive database for a wide range of substituted pyridone derivatives is still lacking in the literature.

CompoundPropertyValue (kJ/mol)MethodReference
2-HydroxypyridineΔrG° (gas, 298.15 K)a-3.23Microwave Spectroscopy[2]
2-Pyridone
4-HydroxypyridineΔrG° (gas, 298.15 K)b-2.4 kcal/mol (~-10 kJ/mol)Ab initio Calculation[3]
4-Pyridone
4-Methylpyridine N-oxideΔsubH°81.9 ± 1.5Knudsen Effusion[7]
4-Nitropyridine N-oxideΔsubH°98.3 ± 1.0Knudsen Effusion[7]
4-Methoxypyridine N-oxideΔsubH°104.9 ± 1.2Knudsen Effusion[7]

a Energy difference between 2-hydroxypyridine and 2-pyridone tautomers in the gas phase. b Energy difference between 4-hydroxypyridine and 4-pyridone tautomers in the gas phase.

Conclusion and Future Outlook

The thermochemical data of pyridone derivatives are of paramount importance for the rational design of new pharmaceuticals and functional materials. This guide has provided an overview of the key experimental and computational methods used to determine these properties, with a particular emphasis on the crucial role of tautomerism. While significant progress has been made, there remains a clear need for more systematic experimental studies to build a comprehensive thermochemical database for a wider range of substituted pyridone derivatives. Such a database, in conjunction with continued advancements in computational methods, will undoubtedly accelerate the discovery and development of new and improved pyridone-based technologies.

References

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  • Volyniuk, D., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. ACS Applied Materials & Interfaces, 15(30), 36369–36380. [Link]

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Sources

Unlocking the Mechanism: A Technical Guide to Identifying Biological Targets of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to identify and validate the biological targets of the novel small molecule, Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. The guide eschews a rigid, templated approach, instead presenting a logical, field-proven workflow that integrates hypothesis-driven strategies with unbiased screening methodologies. We will delve into the causality behind experimental choices, ensuring each described protocol is part of a self-validating system. This document is grounded in authoritative scientific principles, with in-text citations and a complete reference list to support key mechanistic claims and protocol standards. Through detailed experimental protocols, structured data presentation, and explanatory diagrams, this guide aims to empower researchers to elucidate the mechanism of action of this promising compound.

Introduction: The Therapeutic Potential of the 2-Pyridone and Dihydropyridine Scaffolds

This compound belongs to a class of compounds containing the 2-pyridone and dihydropyridine scaffolds, which are recognized as "privileged structures" in medicinal chemistry. These core motifs are present in a multitude of biologically active compounds and approved drugs.

  • Dihydropyridine Derivatives: This class is famously associated with the modulation of L-type calcium channels, leading to their widespread use as antihypertensive agents.[1][2][3][4] By blocking the influx of calcium ions into vascular smooth muscle cells, they induce vasodilation and reduce blood pressure.[1][2][5]

  • 2-Pyridone Derivatives: The 2-pyridone moiety is a versatile pharmacophore found in compounds with a broad range of activities, including potent kinase inhibitors.[6][7][8] Several FDA-approved drugs targeting kinases in oncology incorporate this scaffold.

Given the structural features of this compound, a logical starting point for target identification is to investigate its potential activity as a calcium channel blocker or a kinase inhibitor. This guide will outline a multi-pronged approach, beginning with these hypotheses and expanding to unbiased methods to uncover novel targets.

A Strategic Workflow for Target Identification

The journey to identify the biological target of a novel compound is a multi-step process that requires a combination of computational, biochemical, and cell-based approaches. The following workflow is designed to be both systematic and adaptable, allowing researchers to follow a logical path while accommodating unexpected findings.

Target_Identification_Workflow cluster_0 Phase 1: Hypothesis Generation & In Silico Analysis cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Hit Validation & Biophysical Characterization cluster_3 Phase 4: Cellular Target Engagement & Pathway Analysis A In Silico Target Prediction (Molecular Docking, Pharmacophore Screening) E Surface Plasmon Resonance (SPR) A->E B Hypothesis: Calcium Channel Blocker? H Cell-Based Functional Assays (e.g., Reporter Gene, Phosphorylation) B->H C Hypothesis: Kinase Inhibitor? C->H D Affinity Chromatography- Mass Spectrometry (AC-MS) D->E F Isothermal Titration Calorimetry (ITC) D->F G Cellular Thermal Shift Assay (CETSA) E->G F->G G->H I Confirmation of Mechanism of Action H->I

Caption: A strategic workflow for target identification.

Phase 1: Hypothesis Generation and In Silico Analysis

Before embarking on extensive wet-lab experiments, in silico methods can provide valuable, cost-effective insights to guide our investigation.

In Silico Target Prediction

Computational approaches can screen large databases of protein structures to identify potential binding partners for our compound.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. We will dock this compound against a library of known protein structures, with a particular focus on L-type calcium channels and the human kinome.

  • Pharmacophore Screening: This method identifies common three-dimensional arrangements of functional groups in active molecules. We will generate a pharmacophore model from our compound and screen it against a database of known ligands to identify molecules with similar binding features and, by extension, their targets.

Table 1: In Silico Analysis Summary

MethodDescriptionExpected Outcome
Molecular DockingPredicts the binding mode and affinity of the compound to a library of protein structures.A ranked list of potential protein targets based on predicted binding energy, with a focus on calcium channels and kinases.
Pharmacophore ScreeningIdentifies common 3D structural features of active molecules and screens for compounds with similar features.Identification of known drugs or bioactive molecules with similar pharmacophores, suggesting potential shared targets or mechanisms of action.

Phase 2: Unbiased Target Identification

While a hypothesis-driven approach is valuable, it is crucial to employ unbiased methods to discover potentially novel targets that would not be predicted by structural analogy alone. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful technique for this purpose.[9][10]

Affinity Chromatography-Mass Spectrometry (AC-MS)

This method involves immobilizing the compound of interest on a solid support and using it as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Protocol 1: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control "scrambled" or inactive analog should also be synthesized if possible.

  • Immobilization: Covalently couple the synthesized probe and control to the solid support according to the manufacturer's instructions.

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a neuronal cell line for potential calcium channel activity or a cancer cell line for kinase activity). Ensure the lysis buffer contains protease and phosphatase inhibitors.

  • Affinity Pulldown: Incubate the immobilized probe and control beads with the cell lysate to allow for binding.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify the proteins by in-gel tryptic digestion followed by LC-MS/MS analysis.[10][11]

  • Data Analysis: Compare the proteins identified from the active probe pulldown with those from the control pulldown. Bona fide targets should be significantly enriched in the active probe sample.

AC_MS_Workflow A Immobilized Compound (Bait) C Incubation & Binding A->C B Cell Lysate (Prey) B->C D Wash to Remove Non-specific Binders C->D E Elution of Bound Proteins D->E F SDS-PAGE E->F G Mass Spectrometry (LC-MS/MS) F->G H Identification of Potential Targets G->H

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Phase 3: Hit Validation and Biophysical Characterization

Once a list of potential targets has been generated from both in silico and unbiased screening, it is essential to validate these interactions using orthogonal biophysical methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of a ligand to an immobilized protein.[12][13][14][15] It provides quantitative information on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.

Protocol 2: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Immobilize the purified candidate target protein onto a sensor chip.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the compound over the immobilized protein and monitor the binding response in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic and affinity constants.[16]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[17][18][19][20][21]

Protocol 3: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare solutions of the purified target protein and the compound in the same buffer to minimize heats of dilution.

  • Titration: Titrate the compound into the protein solution in a stepwise manner while measuring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the thermodynamic parameters of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[22][23][24][25][26] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either the compound or a vehicle control.

  • Heat Challenge: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative methods.

  • Data Analysis: A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of the compound.

Table 2: Biophysical Validation Techniques

TechniquePrincipleKey Parameters MeasuredAdvantages
SPR Measures changes in refractive index upon binding of an analyte to an immobilized ligand.[12][13][14][15]Affinity (KD), kinetics (ka, kd)Real-time, label-free, provides kinetic information.
ITC Measures the heat change associated with a binding event.[17][18][19][20][21]Affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Label-free, provides a complete thermodynamic profile.
CETSA Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[22][23][24][25][26]Target engagement, thermal stability shift (Tm)Confirms target engagement in a physiologically relevant context.

Phase 4: Cellular Target Engagement and Pathway Analysis

Confirming that the compound binds to its target is only part of the story. The ultimate goal is to understand the functional consequences of this interaction within a living cell.

Reporter Gene Assays

If the target protein is part of a known signaling pathway, a reporter gene assay can be used to monitor the activation or inhibition of that pathway in response to the compound.[27][28][29][30][31]

Protocol 5: Dual-Luciferase Reporter Assay

  • Cell Transfection: Co-transfect cells with a reporter plasmid containing a luciferase gene under the control of a response element for the pathway of interest, and a control plasmid expressing a different luciferase for normalization.

  • Compound Treatment: Treat the transfected cells with a range of concentrations of this compound.

  • Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a luminometer.

  • Data Analysis: Normalize the experimental luciferase activity to the control luciferase activity and determine the dose-response relationship.

Phosphorylation Analysis by Western Blotting

If the target is a kinase or part of a phosphorylation-dependent signaling cascade, Western blotting with phospho-specific antibodies can be used to assess the compound's effect on protein phosphorylation.[32][33][34][35]

Protocol 6: Phospho-Specific Western Blotting

  • Cell Treatment and Lysis: Treat cells with the compound for various times and at different concentrations. Lyse the cells in a buffer containing phosphatase inhibitors.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target protein or a downstream substrate. Also, probe a parallel blot with an antibody against the total protein as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the change in phosphorylation.

Signaling_Pathway_Analysis cluster_0 Reporter Gene Assay cluster_1 Phosphorylation Analysis A Compound Treatment B Activation/Inhibition of Signaling Pathway A->B C Change in Reporter Gene Expression B->C D Quantifiable Signal (Luminescence) C->D E Compound Binds Kinase F Inhibition/Activation of Kinase Activity E->F G Change in Substrate Phosphorylation F->G H Detected by Phospho-Specific Antibody G->H

References

Methodological & Application

The Versatility of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: A Building Block for Complex Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a readily accessible dihydropyridone derivative, has emerged as a highly versatile and valuable building block. Its unique arrangement of functional groups—a reactive cyclic amide, an α,β-unsaturated system, and a modifiable ester—provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the construction of high-value heterocyclic systems. Researchers, scientists, and professionals in drug development will find this document a practical resource for leveraging this powerful synthetic intermediate.

The core reactivity of this compound stems from its ability to participate in both multicomponent reactions for its initial formation and subsequent functionalization to build more complex, often fused, heterocyclic systems. The pyridone tautomer is generally the most stable and its chemistry is the focus of this guide.

I. Synthesis of the Core Scaffold: The Hantzsch Dihydropyridine Synthesis

The most common and efficient method for the synthesis of the title compound and its analogues is the Hantzsch dihydropyridine synthesis, a classic multicomponent reaction.[1] This one-pot condensation of an aldehyde, two equivalents of a β-ketoester (in this case, ethyl acetoacetate), and a nitrogen source (typically ammonia or ammonium acetate) provides a straightforward entry into the 1,4-dihydropyridine framework.[1][2]

Mechanistic Rationale

The Hantzsch synthesis is a testament to the power of multicomponent reactions in rapidly building molecular complexity. The generally accepted mechanism proceeds through two key intermediates: a Knoevenagel condensation product and an enamine.[3]

Hantzsch_Mechanism cluster_0 Formation of Knoevenagel Product cluster_1 Formation of Enamine cluster_2 Cyclization and Dehydration Aldehyde R-CHO Knoevenagel_Product α,β-Unsaturated Ketoester Aldehyde->Knoevenagel_Product Knoevenagel Condensation Ketoester1 Ethyl Acetoacetate Ketoester1->Knoevenagel_Product Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Ketoester2 Ethyl Acetoacetate Enamine Enamine Intermediate Ketoester2->Enamine Ammonia NH₃ Ammonia->Enamine Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydropyridine 1,4-Dihydropyridine Cyclized_Intermediate->Dihydropyridine Dehydration

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.
Protocol 1: Synthesis of Ethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (A Nifedipine Analogue)

This protocol describes a typical Hantzsch reaction to form a 1,4-dihydropyridine, which can be a precursor to the title compound after oxidation and subsequent modifications.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Triethylbenzylammonium chloride (TEBA) (optional, as a phase-transfer catalyst in aqueous media)[2]

Procedure: [2][4]

  • In a round-bottom flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1 mmol).

  • Add ethanol (10 mL) as the solvent. For reactions in aqueous media, TEBA can be added as a catalyst.[2]

  • Reflux the mixture with stirring. The reaction time can vary from 1 to several hours depending on the specific substrates and conditions.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Quantitative Data:

AldehydeCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeFeCl₃Solvent-free1Good[4]
Substituted BenzaldehydesTEBAWater1-385-95[2]

II. Functionalization of the Pyridone Ring: Paving the Way for Fused Systems

The true synthetic power of this compound lies in its potential for further elaboration. The pyridone ring can be functionalized at various positions, enabling the construction of diverse fused heterocyclic scaffolds with significant biological relevance.

A. Conversion to 2-Chloropyridine: A Key Intermediate for Cross-Coupling

A crucial transformation of the 2-pyridone is its conversion to the corresponding 2-chloropyridine. This is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine.[5] The resulting 2-chloro-3-carboxylate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl substituents at the 2-position.[6][7][8]

Pyridone_to_Chloropyridine Pyridone Ethyl 2-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate Chloropyridine Ethyl 2-chloro-6-methyl- nnicotinate Pyridone->Chloropyridine POCl₃, Pyridine Heat Suzuki_Product Ethyl 2-aryl-6-methyl- nnicotinate Chloropyridine->Suzuki_Product Pd Catalyst, Base Suzuki Coupling Aryl_Boronic_Acid Ar-B(OH)₂ Aryl_Boronic_Acid->Suzuki_Product

Caption: Synthetic pathway from 2-pyridone to 2-arylpyridine via chlorination and Suzuki coupling.
Protocol 2: Synthesis of Ethyl 2-chloro-6-methylnicotinate

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

Procedure: [5]

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a sealed reactor, combine this compound (0.5 moles) and POCl₃ (0.5 moles).

  • Add pyridine (0.3 moles) as a base.

  • Seal the reactor and heat the mixture to 140 °C for 2 hours.

  • After cooling the reactor to room temperature, carefully open it and quench the reaction mixture by slowly adding it to 100 mL of ice-cold water.

  • Neutralize the solution to pH 8-9 with a saturated solution of sodium carbonate (Na₂CO₃).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the desired 2-chloropyridine.

Protocol 3: Suzuki-Miyaura Coupling of Ethyl 2-chloro-6-methylnicotinate

Materials:

  • Ethyl 2-chloro-6-methylnicotinate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure: [7][9]

  • To a round-bottom flask, add Ethyl 2-chloro-6-methylnicotinate (1 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2-3 equiv.).

  • Add the solvent and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Add the palladium catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the 2-arylpyridine product.

III. Construction of Fused Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems, many of which are found in biologically active molecules.

A. Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of compounds known for a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[10][11] A common synthetic route involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. Derivatives of this compound can serve as the three-carbon component in this cyclization.

Pyrazolopyridine_Synthesis Dihydropyridone Ethyl 2-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate (or derivative) Pyrazolopyridine Pyrazolo[3,4-b]pyridine Dihydropyridone->Pyrazolopyridine Condensation/ Cyclization Aminopyrazole 5-Aminopyrazole Aminopyrazole->Pyrazolopyridine

Caption: General scheme for the synthesis of pyrazolo[3,4-b]pyridines.
Protocol 4: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is adapted from procedures for the synthesis of related pyrazolo[3,4-b]pyridines.

Materials:

  • A suitable 1,3-dicarbonyl precursor derived from this compound

  • 5-Amino-1-phenylpyrazole

  • Zirconium(IV) chloride (ZrCl₄) (as catalyst)[1]

  • Dimethylformamide (DMF)

  • Ethanol

Procedure: [1]

  • Dissolve the α,β-unsaturated ketone precursor (0.5 mmol), derived from the dihydropyridone, in DMF (0.5 mL).

  • Add a solution of 5-amino-1-phenylpyrazole (0.5 mmol) in ethanol (0.5 mL) at room temperature.

  • Degas the reaction mixture and add ZrCl₄ (0.15 mmol).

  • Stir the mixture vigorously at 95 °C for 16 hours.

  • After completion, concentrate the mixture in vacuo.

  • Add chloroform and water, separate the layers, and wash the aqueous phase with chloroform.

  • Combine the organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Representative Spectroscopic Data for a Pyrazolo[3,4-b]pyridine Derivative:

  • ¹H NMR (DMSO-d₆, δ, ppm): Signals corresponding to the aromatic protons of the pyrazole and pyridine rings, as well as the methyl and ester groups.

  • IR (KBr, cm⁻¹): Characteristic peaks for C=O (ester), C=N, and aromatic C-H stretching.

IV. Applications in Drug Discovery and Development

The dihydropyridine and pyridone scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.

Nifedipine Analogues and Calcium Channel Blockers: The 1,4-dihydropyridine core is the defining feature of a major class of calcium channel blockers, including the blockbuster drug Nifedipine.[2][12] The synthetic methods described herein are directly applicable to the synthesis of novel nifedipine analogues for the treatment of hypertension and angina.[13][14]

Kinase Inhibitors: Fused heterocyclic systems derived from dihydropyridones, such as the pyrazolo[3,4-b]pyridines, have been investigated as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[3]

Antimicrobial Agents: The structural diversity that can be achieved using this building block has led to the discovery of derivatives with promising antibacterial and antifungal activities.

Conclusion

This compound is a versatile and economically attractive building block that provides access to a wide range of complex and biologically relevant heterocyclic compounds. Its utility in multicomponent reactions for its own synthesis, coupled with the diverse reactivity of the resulting pyridone ring, makes it an invaluable tool for synthetic and medicinal chemists. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable molecule.

References

  • B.C.D.A. College of Pharmacy & Technology. (n.d.). SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Debache, A., Boulcina, R., Belfaitah, A., Rhouati, S., & Carboni, B. (2008). One-Pot Synthesis of 1,4-Dihydropyridines via a Phenylboronic Acid Catalyzed Hantzsch Three-Component Reaction. Synlett, 2008(04), 509-512. [Link]

  • Der Pharma Chemica. (2014). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. [Link]

  • Kumar, P., et al. (2001). Synthesis and evaluation of a new class of nifedipine analogs with T-type calcium channel blocking activity. J Pharmacol Exp Ther, 299(2), 648-57. [Link]

  • MDPI. (2018). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. [Link]

  • MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • MDPI. (2021). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3299500, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules, 28(2), 779. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diastereoselective Synthesis of Protected Vicinal Amino Alcohols. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis of 1, 4-Dihydropyridine Derivatives using FeCl3 as Catalyst under Solvent-free Condition. [Link]

  • Phosphoros, Sulfur, and Silicon and the Related Elements. (2014). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. [Link]

  • ResearchGate. (2014). Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. [Link]

  • ResearchGate. (2018). Synthesis and calcium channel antagonist activity of nifedipine analogues containing 4(5)-chloro-2-methyl-5(4)-imidazolyl substituent. [Link]

  • Royal Society of Chemistry. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances, 7(1), 1-10. [Link]

  • Semantic Scholar. (2001). PREPARATION OF 2-CHLOROPYRIDINE. [Link]

  • Taylor & Francis Online. (2013). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki–Miyaura cross-coupling of heteroaryl chlorides in water. [Link]

  • The Journal of Organic Chemistry. (2010). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Wiley Online Library. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • YouTube. (2023). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2024). The Suzuki Reaction. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • YouTube. (2025). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2025). The Suzuki Reaction. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • YouTube. (2025). The Suzuki Reaction. Retrieved from [Link]

  • YouTube. (2025). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • YouTube. (2025). The Suzuki Reaction. Retrieved from [Link]

  • YouTube. (2025). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • YouTube. (2025). The Suzuki Reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Substituted 2-Pyridones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the 2-Pyridone Scaffold

The 2-pyridone motif is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold."[1] This is largely due to its unique electronic structure, which allows it to act as both a hydrogen bond donor and acceptor, and its ability to serve as a bioisostere for various functional groups.[1] The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the latter predominating in most conditions, further contributes to its versatile reactivity and biological activity.[1]

From antiviral and anticancer agents to novel materials with unique photophysical properties, the demand for structurally diverse substituted 2-pyridones is ever-increasing. This guide provides an in-depth overview of robust and versatile synthetic protocols for accessing this important class of heterocycles, intended for researchers and professionals in drug discovery and chemical development. We will delve into the mechanistic underpinnings of these methods, offering not just step-by-step instructions but also the rationale behind the choice of reagents and conditions.

Strategic Approaches to 2-Pyridone Synthesis

The construction of the 2-pyridone ring can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions are highly valued for their convergence, atom economy, and operational simplicity, allowing for the construction of complex molecules in a single step from three or more starting materials.[1] For the synthesis of 2-pyridones, MCRs offer a powerful and flexible approach to generate a wide array of substituted derivatives.

A particularly effective MCR for the synthesis of 3-cyano-4,6-disubstituted-2-pyridones involves the condensation of a β-ketoester (or a 1,3-diketone), an active methylene nitrile (such as cyanoacetamide or malononitrile), and an amine or ammonia source.[3][4]

Workflow for Multicomponent Synthesis of 2-Pyridones

MCR_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Purification & Product b_keto β-Ketoester/ 1,3-Diketone reaction Condensation & Cyclization b_keto->reaction amn Active Methylene Nitrile amn->reaction amine Amine/ Ammonia amine->reaction workup Workup & Purification reaction->workup product Substituted 2-Pyridone workup->product

Caption: One-pot multicomponent synthesis of 2-pyridones.

Protocol 1: Microwave-Assisted Three-Component Synthesis of 3-Cyano-4,6-disubstituted-2-pyridones

This protocol describes a rapid and efficient synthesis of 3-cyano-2(1H)-pyridones using a microwave-assisted multicomponent approach.[4]

Materials:

  • Appropriate chalcone (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Ammonium acetate (3.0 equiv)

  • Ethanol (as solvent)

  • Microwave reactor vials

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a microwave reactor vial, combine the chalcone (e.g., 3 mmol, 1.0 equiv), malononitrile (3 mmol, 1.0 equiv), and ammonium acetate (9 mmol, 3.0 equiv).

  • Add ethanol (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature between 100-150 °C for 5-30 minutes. The optimal time and temperature should be determined by thin-layer chromatography (TLC) monitoring.

  • After completion of the reaction, cool the vial to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired 3-cyano-4,6-diaryl-2(1H)-pyridone.[4]

Expected Yields: 60-90%, depending on the substrates.

Substituent (R1)Substituent (R2)Typical Yield
PhenylPhenyl85%
4-ChlorophenylPhenyl88%
4-MethoxyphenylPhenyl90%
The Bohlmann-Rahtz Pyridine Synthesis: A Classic Approach

First reported in 1957, the Bohlmann-Rahtz synthesis is a powerful two-step method for preparing substituted pyridines, which can be adapted for 2-pyridone synthesis.[5] The classical approach involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[5][6] Modern modifications often employ Lewis or Brønsted acid catalysis to lower the reaction temperature and enable a one-pot procedure.[5][6][7]

Mechanism of the Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz cluster_reactants Reactants cluster_intermediates Intermediates cluster_product_formation Product Formation enamine Enamine michael Michael Addition enamine->michael ynone Ethynylketone ynone->michael aminodiene Aminodiene Intermediate michael->aminodiene isomerization E/Z Isomerization aminodiene->isomerization Heat/Acid cyclodehydration Cyclodehydration isomerization->cyclodehydration product Substituted 2-Pyridone cyclodehydration->product

Caption: Key steps in the Bohlmann-Rahtz synthesis.

Protocol 2: Lewis Acid-Catalyzed One-Pot Bohlmann-Rahtz Synthesis

This protocol details a one-pot synthesis of a substituted 2-pyridone using ytterbium(III) triflate as a Lewis acid catalyst.[5][7]

Materials:

  • Ethyl β-aminocrotonate (1.0 mmol, 1.0 equiv)

  • 1-Phenyl-2-propyn-1-one (1.0 mmol, 1.0 equiv)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.2 mmol, 0.2 equiv)

  • Anhydrous toluene (5 mL)

  • Flame-dried round-bottom flask with a reflux condenser

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add ethyl β-aminocrotonate (1.0 mmol), 1-phenyl-2-propyn-1-one (1.0 mmol), and Yb(OTf)₃ (0.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted 2-pyridone.

Transition Metal-Catalyzed Syntheses: Expanding the Scope

Transition metal catalysis has revolutionized the synthesis of N-heterocycles, and 2-pyridones are no exception. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly powerful for the synthesis of N-aryl-2-pyridones.[6][7][8] These methods offer excellent functional group tolerance and allow for the introduction of a wide range of aryl and heteroaryl substituents on the nitrogen atom.[7][8]

Other transition metals like copper, rhodium, and cobalt are also employed in various strategies, including C-H functionalization and cycloaddition reactions, to construct the 2-pyridone core or further decorate it.[8][9]

Protocol 3: Buchwald-Hartwig Amination for N-Aryl-2-pyridones (General Procedure)

This protocol provides a general procedure for the palladium-catalyzed N-arylation of a 2-pyridone with an aryl halide.

Materials:

  • 2-Pyridone (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or chloride, 1.1 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Standard laboratory glassware and purification supplies

Procedure:

  • In an oven-dried Schlenk tube, combine the 2-pyridone (1.0 equiv), aryl halide (1.1 equiv), palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the N-aryl-2-pyridone.[7][8]

Purification and Characterization

Purification

The purification of substituted 2-pyridones is typically achieved by standard laboratory techniques:

  • Recrystallization: This is an effective method for obtaining highly pure crystalline 2-pyridones.[10] Common solvent systems include ethanol, ethyl acetate/hexane, and dichloromethane/hexane. The choice of solvent depends on the solubility of the specific 2-pyridone derivative.

  • Column Chromatography: For non-crystalline products or for separating mixtures, silica gel column chromatography is the most common method. A typical eluent system is a gradient of ethyl acetate in hexane or dichloromethane in methanol.

Characterization

The structure of synthesized 2-pyridones is confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the nitrogen atom of an N-unsubstituted 2-pyridone typically appears as a broad singlet in the downfield region (δ 10-13 ppm). The vinyl protons of the pyridone ring appear in the aromatic region, with chemical shifts and coupling constants characteristic of the substitution pattern.

    • ¹³C NMR: The carbonyl carbon of the 2-pyridone ring is a key diagnostic signal, typically appearing in the range of δ 160-165 ppm. The chemical shifts of the other ring carbons provide information about the electronic environment and substitution.[11]

  • Infrared (IR) Spectroscopy:

    • A strong absorption band corresponding to the C=O stretch of the amide is typically observed in the range of 1640-1680 cm⁻¹.

    • For N-unsubstituted 2-pyridones, a broad N-H stretching band can be seen around 3100-3400 cm⁻¹.

    • The C=C stretching vibrations of the ring usually appear in the 1550-1620 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight of the synthesized 2-pyridone and to aid in its structural elucidation through fragmentation patterns. The molecular ion peak (M⁺) is typically observed.

Safety Precautions

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Reagent Handling:

    • Bases: Strong bases like sodium ethoxide and sodium tert-butoxide are corrosive, flammable, and moisture-sensitive.[9][13] Handle them under an inert atmosphere and away from sources of ignition. In case of contact, flush the affected area with copious amounts of water.

    • Solvents: Many organic solvents used in these syntheses (e.g., toluene, dioxane, THF) are flammable and may have specific health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

    • Catalysts and Reagents: Palladium catalysts, phosphine ligands, and other reagents may be toxic or irritants. Avoid inhalation of dust and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12]

References

Application Notes and Protocols: Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridinone core, specifically the 1,6-dihydropyridine-6-oxo scaffold, represents a "privileged structure" in medicinal chemistry, consistently appearing in molecules with diverse and potent biological activities.[1][2] This guide focuses on a key exemplar of this class, Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. We will explore its significance as a versatile starting material and scaffold, detailing its synthesis, chemical properties, and extensive applications in the design and discovery of novel therapeutic agents. This document provides not only a strategic overview but also actionable, field-proven protocols for its synthesis and derivatization, aimed at researchers, scientists, and professionals in drug development.

The Strategic Advantage of the Dihydropyridinone Scaffold

The 1,4-dihydropyridine (DHP) framework and its oxidized pyridinone analogues are cornerstones of modern medicinal chemistry. Initially recognized for their profound impact on cardiovascular diseases as calcium channel blockers, the applications of these scaffolds have expanded dramatically.[3][4][5] Derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties.[3][4][5][6]

The value of this compound lies in its chemical architecture:

  • Multiple Reactive Sites: The scaffold possesses several sites amenable to chemical modification—the ring nitrogen, the C5 position, and the ester group—allowing for the systematic exploration of chemical space and structure-activity relationships (SAR).

  • Bioisosteric Potential: The pyridinone ring is a valuable bioisostere for other cyclic structures, enabling chemists to modulate physicochemical properties like solubility, polarity, and metabolic stability while retaining or enhancing biological activity.

  • Synthetic Accessibility: As will be detailed, the core scaffold can be synthesized efficiently through robust and scalable chemical reactions, making it an attractive starting point for drug discovery campaigns.[7]

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a variation of the Hantzsch pyridine synthesis or related multicomponent reactions. An efficient and scalable route involves the condensation of an enamine with a compound containing an active methylene group.[7]

Workflow for Scaffold Synthesis

reagent1 Ethyl Acetoacetate cyclization Condensation & Cyclization reagent1->cyclization reagent2 DMFDMA reagent2->cyclization intermediate1 Enaminone Intermediate product Ethyl 5-cyano-2-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate intermediate1->product Step 2 reagent3 Malononitrile reagent3->product reagent4 Triethylamine (Base) reagent4->product cyclization->intermediate1 Step 1 hydrolysis Acidic Hydrolysis product->hydrolysis final_product Ethyl 2-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate hydrolysis->final_product Step 3

Caption: Synthesis workflow for the target scaffold.

Protocol 2.1: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

This protocol is adapted from a documented industrial process, highlighting its scalability and robustness.[7]

Materials:

  • Ethyl acetoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Ethanol (EtOH)

  • Malononitrile

  • Triethylamine (TEA)

Procedure:

  • Enamine Formation: To a suitable reactor, charge ethyl acetoacetate (1.0 equiv) and ethanol (2 vol). Add DMFDMA (1.03 equiv).

  • Heat the mixture to an internal temperature of 41–43 °C and maintain for 5-6 hours. Monitor the reaction by GC or TLC until ≤2% of the starting ethyl acetoacetate remains.

  • Cool the reaction mixture to 20–25 °C.

  • Cyclization: Add triethylamine (0.1 equiv).

  • Slowly add a solution of malononitrile (1.1 equiv) in ethanol (approx. 7.5 vol relative to malononitrile). Caution: This addition is exothermic. Maintain the internal temperature between 25 and 36 °C.

  • Stir the resulting slurry at ambient temperature for several hours until reaction completion.

  • The product can be isolated by filtration, washed with cold ethanol, and dried under vacuum.

Expected Outcome: This procedure affords the cyanopyridone intermediate as a solid, which can often be used in the next step without further purification. The development of this process significantly improved yield and purity over previous methods.[7]

Protocol 2.2: Hydrolysis to this compound

Materials:

  • Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

  • Concentrated Sulfuric Acid

  • Water

Procedure:

  • Carefully add the cyanopyridone intermediate from Protocol 2.1 to a vessel containing concentrated sulfuric acid, maintaining a low temperature with an ice bath.

  • Once the addition is complete, allow the mixture to stir at room temperature, then gently heat to facilitate hydrolysis of the nitrile to the carboxylic acid, followed by decarboxylation.

  • Carefully quench the reaction by pouring it over ice water.

  • The desired product, this compound, will precipitate.

  • Isolate the solid by filtration, wash thoroughly with water to remove residual acid, and dry.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The true utility of this compound is realized through its derivatization to target a wide array of biological pathways.

Anti-inflammatory and Anticancer Agents

The pyridinone scaffold is a frequent component of kinase inhibitors and other signaling pathway modulators. Derivatives of related 6-oxo-1,6-dihydropyridine structures have shown potent anti-inflammatory activity by targeting key signaling nodes like the NF-κB and MAPK pathways.[8] For instance, certain analogues have been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8]

Furthermore, novel polyfunctional pyridines synthesized from similar precursors have demonstrated significant cytotoxic effects against various cancer cell lines.[9]

Logical Flow for a Drug Discovery Campaign

start Ethyl 2-methyl-6-oxo-1,6- dihydropyridine-3-carboxylate step1 N-Alkylation/ N-Arylation start->step1 step2 Modification at C5 (e.g., Halogenation) start->step2 step3 Ester Hydrolysis/ Amidation start->step3 library Diverse Chemical Library step1->library step2->library step3->library screen High-Throughput Screening (e.g., Kinase Panel, Cell Viability) library->screen hit Hit Identification screen->hit sar SAR Studies & Lead Optimization hit->sar lead Lead Compound sar->lead

Caption: Drug discovery workflow using the scaffold.

Protocol 3.1: N-Alkylation of the Pyridinone Scaffold

This protocol provides a general method for introducing diversity at the N1 position, a common strategy for modulating activity and physicochemical properties.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the pyridinone scaffold (1.0 equiv) in anhydrous DMF.

  • Add a base such as K₂CO₃ (1.5-2.0 equiv).

  • Add the desired alkyl halide (1.1-1.2 equiv) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkylated derivative.

Cardiovascular and Antioxidant Properties

The broader class of 1,4-dihydropyridines, from which this scaffold is derived, is renowned for its cardiovascular effects.[3][4] While the 6-oxo variant is not a classical calcium channel blocker, its derivatives often possess related activities. Many DHP derivatives also exhibit significant antioxidant properties, which are beneficial in combating oxidative stress associated with various pathologies.[6] This antioxidant capacity is often attributed to the ability of the dihydropyridine ring to act as a hydrogen donor.[6]

Data Summary and Comparative Analysis

The following table summarizes representative biological activities reported for various dihydropyridine and pyridinone derivatives, illustrating the scaffold's versatility.

Scaffold ClassDerivative TypeBiological Target/ActivityPotency RangeReference
6-Oxo-dihydropyridazine Diphenyl Carboxamide (J27)Anti-inflammatory (JNK2 inhibitor)IL-6 IC₅₀ = 0.22 µM[8]
1,4-Dihydropyridine VariousCalcium Channel BlockadeVaries[3][4]
1,4-Dihydropyridine VariousAntitubercularMIC ≈ 1 µmol/mL[3]
2-Oxo-dihydropyridine N-azavinylpyridineAnticancer (Cytotoxicity)Varies[9]
1,4-Dihydropyridine GeneralAntioxidantVaries[6]

Conclusion and Future Outlook

This compound is a high-value, synthetically tractable scaffold for medicinal chemistry. Its proven utility in generating compounds with a wide spectrum of biological activities—from anti-inflammatory and anticancer to cardiovascular and antioxidant effects—cements its status as a privileged starting point for drug discovery. The protocols detailed herein provide a robust foundation for researchers to synthesize and elaborate upon this core, enabling the exploration of new chemical space and the development of next-generation therapeutics. Future work will undoubtedly continue to uncover novel biological activities for derivatives of this versatile and enduring scaffold.

References

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  • Żorniak, M., Mitręga, K., & Krzemiński, T. F. (2011). [Derivatives of 1,4-dihydropyridines as "priviledged structures" and their pharmacological potential]. Kardiologia polska, 69 Suppl 3, 100–103. Available from: [Link]

  • Auti, P. (2016). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • Klusa, V., et al. (2013). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. Current medicinal chemistry. Available from: [Link]

  • Khot, S., Auti, P. B., & Khedkar, S. A. (2021). Diversified Synthetic Pathway of 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini reviews in medicinal chemistry, 21(2), 135–149. Available from: [Link]

  • Various Authors. (2018). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Khachatryan, A. K., et al. (2024). The synthesis of ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Various Authors. (2024). Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates. ResearchGate. Available from: [Link]

  • Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of medicinal chemistry, 66(17), 12304–12323. Available from: [Link]

  • Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. ResearchGate. Available from: [Link]

  • Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Scientific Reports. Available from: [Link]

  • Various Authors. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available from: [Link]

  • Various Authors. (2011). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. Arkivoc. Available from: [Link]

  • Various Authors. (2021). Novel Polyfunctional Pyridines as Anticancer and Antioxidant Agents. Synthesis, Biological Evaluation and in Silico ADME-T Study. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Various Authors. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Various Authors. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available from: [Link]

  • Various Authors. (2022). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. MalariaWorld. Available from: [Link]

  • PubChem. Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. Available from: [Link]

  • Various Authors. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Application Notes and Protocols: One-Step Synthesis of Functionalized Dihydropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine (1,4-DHP) core is a quintessential example of a "privileged scaffold" in medicinal chemistry. First brought to prominence by the pioneering work of Fleckenstein, compounds bearing this heterocyclic motif are most famously recognized as L-type calcium channel blockers, forming the basis for blockbuster drugs like nifedipine, amlodipine, and felodipine used to treat cardiovascular diseases such as hypertension and angina.[1][2] However, the therapeutic applications of functionalized 1,4-DHPs are remarkably diverse, with derivatives exhibiting anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[3] This broad bioactivity stems from the tunable nature of the dihydropyridine ring, where strategic placement of various functional groups allows for the fine-tuning of its pharmacological profile.

The enduring relevance of the 1,4-DHP scaffold is intrinsically linked to its accessible synthesis. The classical Hantzsch synthesis, a one-pot multicomponent reaction reported in 1881, remains one of the most straightforward and efficient methods for constructing this vital heterocycle.[4][5] This application guide provides an in-depth exploration of the one-step synthesis of functionalized dihydropyridines, grounded in the foundational Hantzsch reaction and its modern, efficiency-focused variations. We will delve into the mechanistic underpinnings that dictate experimental choices, provide detailed and validated protocols, and present comparative data to guide researchers in selecting the optimal synthetic strategy.

The Hantzsch Synthesis: A Mechanistic Perspective

The Hantzsch dihydropyridine synthesis is a model multicomponent reaction, elegantly converging an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) in a single pot to form the 1,4-DHP core.[4] Understanding the reaction mechanism is paramount for troubleshooting, optimization, and adapting the synthesis for novel derivatives. The process is a cascade of classical organic reactions.[2][6]

The generally accepted mechanism proceeds through two key intermediates that are formed concurrently:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to produce an α,β-unsaturated carbonyl compound, often referred to as the Knoevenagel adduct.[6][7] This step is often the rate-determining step and can be accelerated by acid or base catalysis.

  • Enamine Formation: The second equivalent of the β-ketoester condenses with ammonia to form a β-enamino ester.[6][8]

These two intermediates then converge in the crucial ring-forming step:

  • Michael Addition & Cyclization: The enamine performs a conjugate Michael addition to the α,β-unsaturated carbonyl compound.[6] This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product.[2]

The driving force for the final dehydration step is the formation of a stable, conjugated ring system.[4]

Hantzsch_Mechanism cluster_paths Concurrent Intermediate Formation cluster_cyclization Ring Formation Aldehyde Aldehyde Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Adduct) Aldehyde->Knoevenagel Knoevenagel Condensation Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Michael_Adduct Michael Adduct Intermediate Knoevenagel->Michael_Adduct Michael Addition Ammonia Ammonia/NH4OAc Enamine β-Enamino Ester Ammonia->Enamine Enamine Formation Ketoester2 β-Ketoester (1 eq.) Ketoester2->Enamine Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization DHP 1,4-Dihydropyridine Cyclized_Intermediate->DHP Dehydration Workflow Start 1. Reagent Mixing (Aldehyde, β-Ketoester (2 eq.), NH4OAc, Catalyst, Solvent) Reaction 2. Reaction (Reflux / Microwave / Ultrasound / RT) Start->Reaction Workup 3. Isolation & Work-up (Precipitation / Filtration) Reaction->Workup Purification 4. Purification (Recrystallization / Chromatography) Workup->Purification Characterization 5. Characterization Purification->Characterization Data Spectroscopic Data (NMR, IR, MS) Melting Point Characterization->Data Final Pure Functionalized 1,4-DHP Characterization->Final

Sources

Microwave-assisted synthesis of dihydropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of Dihydropyrimidine Derivatives via Microwave-Assisted Biginelli Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Relevance of Dihydropyrimidines and the Biginelli Reaction

Dihydropyrimidinones (DHPMs) and their derivatives represent a privileged scaffold in medicinal chemistry and drug discovery. First reported by Pietro Biginelli in 1893, these heterocyclic compounds exhibit a remarkable breadth of biological activities, including roles as antiviral, antitumor, anti-inflammatory, and antibacterial agents.[1][2] Notably, DHPMs serve as the core structure for several calcium channel blockers, antihypertensive drugs, and mitotic inhibitors like Monastrol, which is a potent inhibitor of the kinesin-5 motor protein.[3][4]

The classical synthesis, a one-pot three-component reaction known as the Biginelli reaction, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1] While fundamentally elegant, the conventional method often suffers from significant drawbacks, including long reaction times, harsh reaction conditions, and frequently low product yields, particularly with substituted aldehydes.[5] These limitations have spurred the development of more efficient and environmentally benign synthetic methodologies.

This application note details a robust and rapid protocol for the synthesis of DHPMs using microwave-assisted organic synthesis (MAOS). We will explore the fundamental advantages of microwave irradiation over conventional heating, provide a detailed, validated experimental protocol, and discuss the characterization of the resulting products.

The Microwave Advantage: Transforming the Biginelli Reaction

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering a greener and more efficient alternative to traditional reflux heating.[6] Unlike conventional methods that rely on thermal conduction to transfer heat from an external source through the vessel walls to the reaction mixture, microwave irradiation heats the sample directly and volumetrically.[6][7] This is achieved through the interaction of the electromagnetic field with polar molecules and ions in the reaction mixture, leading to rapid heating through dipolar polarization and ionic conduction mechanisms.[6][8]

The primary advantages of applying this technology to the Biginelli reaction are:

  • Dramatic Rate Acceleration: Reaction times are drastically reduced from many hours to mere minutes.[9] This is due to the ability to rapidly achieve and maintain temperatures well above the solvent's boiling point in sealed vessels, a state known as "superheating".[8]

  • Increased Yields and Purity: The uniform and rapid heating minimizes the formation of side products and thermal degradation of sensitive compounds, often resulting in higher isolated yields and cleaner reaction profiles.[10][11]

  • Energy Efficiency: By heating only the reactants and solvent, microwave synthesis consumes significantly less energy compared to heating an entire oil bath and apparatus.[6][12]

  • Greener Chemistry: The efficiency of microwave heating often allows for solvent-free ("neat") reactions or the use of minimal amounts of safer, greener solvents, which aligns with the principles of sustainable chemistry.[1][13] This reduces waste and avoids the use of hazardous materials.[7]

Reaction Mechanism and Rationale

The microwave-assisted Biginelli reaction follows the same fundamental pathway as the classical synthesis, but each step is significantly accelerated. The proposed mechanism involves three key stages:

  • Iminium Ion Formation: The reaction is initiated by an acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This is often the rate-determining step in the conventional reaction.

  • Nucleophilic Addition: The β-ketoester adds to the iminium ion.

  • Cyclization and Dehydration: The final step involves an intramolecular cyclization followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[2][3]

Microwave irradiation accelerates these steps by providing rapid and uniform energy input, overcoming the activation energy barriers more efficiently than conventional heating.

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol provides a general method for the solvent-free, microwave-assisted Biginelli condensation using ferric chloride as an effective and inexpensive Lewis acid catalyst.[5]

Materials & Equipment:

  • Benzaldehyde (1 mmol, 106.12 mg)

  • Ethyl acetoacetate (1 mmol, 130.14 mg)

  • Urea (1.5 mmol, 90.09 mg)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) (0.1 mmol, 27.03 mg)

  • 10 mL microwave process vial with a magnetic stir bar

  • Monowave or multimode microwave reactor designed for chemical synthesis

  • Ethyl acetate

  • Deionized water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a 10 mL microwave process vial containing a magnetic stir bar, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and ferric chloride hexahydrate (0.1 mmol).

    • Scientist's Note: The use of a 1.5 molar equivalent of urea helps to drive the reaction equilibrium towards the product. Ferric chloride is an efficient Lewis acid catalyst that activates the aldehyde carbonyl group, facilitating the initial condensation step.[5] A solvent-free approach is employed here, which is both environmentally friendly and simplifies the workup.[5]

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture for 3 minutes at a constant temperature of 120°C.

    • Scientist's Note: The reaction temperature is a critical parameter. 120°C provides sufficient thermal energy to accelerate the reaction without causing significant decomposition. The short reaction time is a key advantage of this method.[14]

  • Product Isolation (Work-up): a. After the irradiation is complete, allow the vial to cool to room temperature (use compressed air if available on the instrument). b. Add 10 mL of cold water to the reaction mixture. A solid precipitate should form. c. Stir the suspension for 5-10 minutes, then collect the solid product by vacuum filtration. d. Wash the solid thoroughly with water to remove any unreacted urea and the catalyst.

  • Purification: a. The crude product can be purified by recrystallization. b. Transfer the solid to a flask and add a minimal amount of hot ethyl acetate or ethanol to dissolve it. c. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. d. Collect the pure crystals by vacuum filtration. Dry the product under a vacuum.

Characterization of Dihydropyrimidine Products

To confirm the identity and purity of the synthesized compound, standard analytical techniques should be employed.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the primary tool for structural elucidation. For the title compound, characteristic signals include:

    • A doublet for the proton at the C4 position of the ring.[15]

    • Singlets for the methyl group at C6 and the two NH protons.[15]

    • Signals corresponding to the ethyl ester group and the aromatic protons.

    • In some cases, tautomers may be present, leading to more complex spectra at room temperature. Variable-temperature NMR can help confirm this by showing coalescence of signals at higher temperatures.[16]

  • FT-IR Spectroscopy: Infrared spectroscopy is useful for identifying key functional groups. Expect to see characteristic absorption bands for:

    • N-H stretching (around 3200-3400 cm⁻¹).

    • C=O stretching (ester and urea carbonyls, around 1650-1710 cm⁻¹).[1]

    • C-O stretching (around 1090-1220 cm⁻¹).[1]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.[2]

  • Melting Point: A sharp melting point is a good indicator of purity.

Data Presentation: Microwave vs. Conventional Synthesis

The advantages of the microwave-assisted protocol are best illustrated by a direct comparison with conventional heating methods.

ParameterMicrowave-Assisted MethodConventional Heating Method
Catalyst Ferric Chloride HexahydrateHCl or other Brønsted acids
Solvent Solvent-FreeEthanol or Acetic Acid
Reaction Time 2-10 minutes[11][13]4-24 hours[5]
Temperature 80-120 °C[11][14]Reflux (approx. 80-118 °C)
Typical Yield 85-98%[11]20-60%[5][11]
Work-up Simple filtration/recrystallizationOften requires chromatography
Environmental Impact Low (no solvent, less energy)Higher (solvent waste, high energy)

This table represents typical results compiled from multiple sources.[5][11][13][14]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization reactants Combine Aldehyde, β-Ketoester, Urea, & Catalyst in Vial mw_irrad Microwave Irradiation (e.g., 3 min @ 120°C) reactants->mw_irrad Seal Vial cool Cool to RT mw_irrad->cool precipitate Add Cold Water & Precipitate cool->precipitate filter1 Vacuum Filtration precipitate->filter1 recrystal Recrystallize (e.g., from Ethanol) filter1->recrystal Crude Product filter2 Collect Pure Crystals recrystal->filter2 analysis Analyze Product: - NMR - FT-IR - MS - Melting Point filter2->analysis Pure Product

Sources

Application Notes and Protocols: Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate as a Pivotal Intermediate for P2Y12 Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of P2Y12 Antagonists and a Key Synthetic Precursor

The P2Y12 receptor is a crucial Gi-protein-coupled receptor on the surface of platelets. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet activation, aggregation, and subsequent thrombus formation.[1][2] Consequently, P2Y12 antagonists are a cornerstone of antiplatelet therapy for the prevention of thrombotic events in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[3][4][5]

Ticagrelor, a prominent member of the triazolopyrimidine class of P2Y12 antagonists, offers a reversible and non-competitive inhibition of the P2Y12 receptor, leading to a rapid onset and offset of action.[6][7] The synthesis of Ticagrelor and other structurally related P2Y12 antagonists relies on the efficient construction of a substituted pyrimidine core. A key building block for this core is Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. This document provides a detailed guide on the synthesis and application of this intermediate in the preparation of P2Y12 antagonists, offering both scientific rationale and actionable protocols.

P2Y12 Signaling Pathway: The Target of Inhibition

The binding of ADP to the P2Y12 receptor initiates a Gi-coupled signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, along with other downstream signaling events, ultimately contributes to the activation of the glycoprotein IIb/IIIa receptors, which are essential for platelet aggregation and thrombus formation.[1][8]

P2Y12_Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP GPIIbIIIa GPIIb/IIIa Activation cAMP->GPIIbIIIa Leads to Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Antagonist P2Y12 Antagonist (e.g., Ticagrelor) Antagonist->P2Y12 Blocks

Caption: P2Y12 Receptor Signaling Pathway and Point of Antagonist Intervention.

Synthetic Workflow: From Intermediate to P2Y12 Antagonist

The journey from simple starting materials to a complex P2Y12 antagonist like Ticagrelor involves a multi-step synthesis. The initial formation of the dihydropyridine core, followed by its conversion to a key chloropyridine intermediate, sets the stage for the subsequent construction of the triazolopyrimidine ring system and the introduction of the side chains.

Synthetic_Workflow Start Ethyl Acetoacetate & Malononitrile Step1 Step 1: Synthesis of Ethyl 2-methyl-6-oxo-1,6- dihydropyridine-3-carboxylate Start->Step1 Intermediate1 Ethyl 2-methyl-6-oxo-1,6- dihydropyridine-3-carboxylate Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 Ethyl 6-chloro-5-cyano- 2-methylnicotinate Step2->Intermediate2 Step3 Step 3: Formation of Triazolopyrimidine Core Intermediate2->Step3 Intermediate3 Triazolopyrimidine Intermediate Step3->Intermediate3 Step4 Step 4: Side-Chain Coupling & Deprotection Intermediate3->Step4 Final P2Y12 Antagonist (e.g., Ticagrelor) Step4->Final

Caption: General Synthetic Workflow for P2Y12 Antagonists.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol is adapted from a scalable, industrial process, ensuring robustness and high yield.[1][9] The reaction involves a condensation of ethyl acetoacetate with N,N-dimethylformamide dimethylacetal (DMFDMA) to form an enaminone, which then undergoes a cyclization reaction with malononitrile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl acetoacetate130.140.4 L3.12
Ethanol46.072.59 L-
N,N-Dimethylformamide dimethylacetal (DMFDMA)119.160.46 L3.21
Triethylamine101.1944.4 mL0.31
Malononitrile66.06235 g3.56

Procedure:

  • To a clean, dry reactor equipped with a mechanical stirrer and condenser, charge ethyl acetoacetate (0.4 L, 1 equiv), ethanol (0.82 L), and DMFDMA (0.46 L, 1.03 equiv).

  • Warm the mixture to an internal temperature of 41–43 °C and maintain for 5 to 6 hours, monitoring the consumption of ethyl acetoacetate by Gas Chromatography (GC).

  • Once the reaction is complete (≤2% of ethyl acetoacetate remaining), cool the reaction mixture to 20–25 °C.

  • Add triethylamine (44.4 mL, 0.1 equiv).

  • Slowly add a solution of malononitrile (235 g in 1.77 L of ethanol, 1.1 equiv) to the reaction mixture, carefully maintaining the temperature between 25 and 36 °C.

  • Stir the resulting slurry at room temperature for at least 1 hour.

  • Isolate the product by filtration and wash the cake with ethanol.

  • Dry the solid under vacuum to afford this compound as a solid.

Expected Yield: ~73%[9]

Part 2: Synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate

The pyridone intermediate is converted to the corresponding chloropyridine using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[10] This activated intermediate is primed for subsequent nucleophilic substitution reactions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound181.19500 g2.76
Acetonitrile41.051.5 L-
Phosphorus oxychloride (POCl₃)153.33361 mL4.42
Methyl tert-butyl ether (MTBE)88.153 L-
Purified Water18.023 L-

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and condenser, charge this compound (500 g, 1 equiv), acetonitrile (1.5 L), and POCl₃ (361 mL, 1.6 equiv).

  • Heat the mixture to an external temperature of 80–85 °C and stir for 20 hours under a nitrogen atmosphere. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (≤1% of starting material remaining), cool the reaction mixture to 0–5 °C.

  • Carefully add MTBE (3 L).

  • Slowly and cautiously quench the reaction by adding purified water (3 L) over 1.5 hours, maintaining the temperature between 0 and 15 °C. CAUTION: Exothermic quench of POCl₃.

  • Stir the layers for 30 minutes at 10–20 °C and then allow them to separate.

  • Separate the layers and extract the aqueous layer with MTBE (1 L).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 6-chloro-5-cyano-2-methylnicotinate.

Part 3: Illustrative Conversion to a Triazolopyrimidine Core (Ticagrelor Analogue)

The following steps are illustrative of the conversion of the chloropyridine intermediate to the core structure of Ticagrelor. These steps are based on established synthetic routes for Ticagrelor and related analogues.[6][8]

Step 3a: Condensation with a Diamine

The chloropyridine is reacted with a suitable diamine to form the pyrimidine ring.

Step 3b: Diazotization and Cyclization

The resulting aminopyrimidine is then treated with a diazotizing agent (e.g., sodium nitrite in acidic medium) to form the triazole ring, completing the triazolopyrimidine core.

Step 3c: Nucleophilic Substitution and Final Modifications

The remaining chloro group on the triazolopyrimidine core is then displaced by the desired side-chain amine. Subsequent deprotection steps, if necessary, yield the final P2Y12 antagonist. A detailed, step-by-step protocol for these transformations can be found in the provided references.[6][8]

Conclusion and Future Perspectives

This compound is a versatile and crucial intermediate in the synthesis of a new generation of P2Y12 antagonists. The protocols outlined in this application note provide a robust and scalable pathway to this key building block and its subsequent conversion to a chlorinated pyridine derivative, paving the way for the efficient synthesis of complex antiplatelet agents like Ticagrelor. Further optimization of the subsequent coupling and cyclization reactions can lead to even more efficient and cost-effective manufacturing processes for these life-saving drugs. The modularity of this synthetic route also allows for the generation of novel analogues for structure-activity relationship (SAR) studies, potentially leading to the discovery of next-generation P2Y12 inhibitors with improved pharmacological profiles.

References

  • Hollopeter, G., Jantzen, H. M., Vincent, D., Li, G., England, L., Ramakrishnan, V., ... & Gurney, M. E. (2001). Identification of the platelet ADP receptor targeted by antithrombotic drugs. Nature, 409(6817), 202-207. [Link]

  • Hardern, D. N., Mills, J. S., & Ticehurst, M. D. (2009). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development, 13(5), 896-901. [Link]

  • Murugesan, S., & Kalesh, K. A. (2014). Central role of the P2Y12 receptor in platelet activation. The Journal of clinical investigation, 124(4), 1387-1390. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Patil, P. O., Bari, S. B., & Shimpi, N. A. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Journal of the Iranian Chemical Society, 13(11), 2055-2062. [Link]

  • Pochet, L., Douxfils, J., & Dogné, J. M. (2017). Synthesis of ticagrelor analogues belonging to 1, 2, 3-triazolo [4, 5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 138, 1105-1116. [Link]

  • Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]

  • El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., ... & Taleb, M. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Chemistry, 24(1), 1-25. [Link]

  • Rao, S. V., Dubey, R. K., Kumar, C. A., Reddy, M. S., Narendar, M., & Babu, R. P. (2018). Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. Rasayan Journal of Chemistry, 11(3), 1088-1095. [Link]

  • Gueddou, M., & Ben-Tama, A. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect, 8(3), e202203923. [Link]

  • Valgimigli, M., Bueno, H., Byrne, R. A., Collet, J. P., Costa, F., Jeppsson, A., ... & Windecker, S. (2018). 2017 ESC focused update on dual antiplatelet therapy in coronary artery disease developed in collaboration with EACTS: The Task Force for dual antiplatelet therapy in coronary artery disease of the European Society of Cardiology (ESC) and of the European Association for Cardio-Thoracic Surgery (EACTS). European heart journal, 39(3), 213-260.
  • Sibbing, D., Aradi, D., Alexopoulos, D., ten Berg, J., Bhatt, D. L., Bonello, L., ... & Angiolillo, D. J. (2019). Updated expert consensus statement on platelet function and genetic testing for guiding P2Y12 receptor inhibitor treatment in patients with coronary artery disease. Journal of the American College of Cardiology, 74(14), 1817-1833.
  • Capodanno, D., Alfonso, F., Levine, G. N., Valgimigli, M., & Angiolillo, D. J. (2018). ACC/AHA versus ESC guidelines on dual antiplatelet therapy: JACC guideline comparison. Journal of the American College of Cardiology, 72(23 Part A), 2915-2931.
  • Gargiulo, G., Windecker, S., Vranckx, P., Gibson, C. M., Mehran, R., & Valgimigli, M. (2022). Potent P2Y12 Inhibitor Selection and De-escalation Strategies in Acute Coronary Syndrome Patients Undergoing Percutaneous Coronary Intervention: Systematic Review and Meta-analysis. The Canadian Journal of Cardiology, 38(11), 1669-1681. [Link]

  • Tavenier, A. H., van der Widen, L. J., van der Werf, H. W., Ten Berg, M. J., & Henskens, Y. M. (2023). Guided antiplatelet therapy with P2Y12 antagonists in patients undergoing percutaneous coronary intervention: 3 systematic reviews and meta-analyses. medRxiv. [Link]

  • Franchi, F., & Angiolillo, D. J. (2022). Pretreatment with P2Y12 Inhibitor in Patients with Acute Coronary Syndromes. Interventional cardiology clinics, 11(1), 1-13. [Link]

  • Geisler, T., & Gawaz, M. (2012). P2Y12 platelet inhibition in clinical practice. Herz, 37(8), 856-863. [Link]

  • Singh, M. (2025). Pretreatment With P2Y12 Inhibitors. Mayo Clinic Proceedings. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ticagrelor. [Link]

Sources

Synthesis of Novel Antibacterial Agents from Pyridone Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridone Scaffold as a Privileged Motif in Antibacterial Drug Discovery

The relentless rise of antibiotic resistance necessitates the urgent development of novel antibacterial agents with new mechanisms of action.[1] In this context, heterocyclic compounds have emerged as a fertile ground for the discovery of new therapeutics. Among these, the pyridone core, a six-membered nitrogen-containing heterocycle existing in 2-pyridone and 4-pyridone isomeric forms, has garnered significant attention as a "privileged scaffold" in medicinal chemistry.[2][3] Pyridone derivatives exhibit a broad spectrum of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens, and importantly, against drug-resistant strains.[4][5][6]

The unique physicochemical properties of the pyridone ring, such as its ability to act as both a hydrogen-bond donor and acceptor, contribute to its versatile binding capabilities with various biological targets.[2] Key mechanisms of antibacterial action for pyridone-based compounds include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[1][4][5] Additionally, certain 4-pyridone derivatives have been identified as potent inhibitors of FabI, an enoyl-acyl carrier protein reductase involved in fatty acid biosynthesis.[6] This diversity in molecular targets underscores the vast potential of the pyridone scaffold in developing next-generation antibiotics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel antibacterial agents derived from pyridone precursors. We will delve into key synthetic strategies, provide a detailed experimental protocol for a representative synthesis, discuss structure-activity relationships (SAR), and present a visual workflow to elucidate the synthetic process.

Synthetic Strategies: Building the Pyridone Core and Introducing Diversity

The synthesis of functionalized pyridones is a cornerstone of developing new antibacterial candidates. Various synthetic routes have been established, ranging from classical cyclization reactions to modern multi-component reactions (MCRs), which offer efficiency and diversity in a single step.[7][8]

Ring-Fused Bicyclic 2-Pyridones: Targeting DNA Gyrase

A prominent strategy involves the synthesis of ring-fused bicyclic 2-pyridones, which are bioisosteres of the well-known 4-quinolone antibiotics.[9] These compounds have demonstrated potent inhibition of bacterial DNA gyrase.[4][5] The synthesis often begins with commercially available starting materials and involves a multi-step linear sequence.[4][5] Key steps can include:

  • Initial Cyclization: Formation of the initial pyridone ring system.

  • Functionalization: Introduction of key substituents that influence antibacterial potency and spectrum. For instance, a cyclopropyl group at the 9-position and a difluorophenyl group have been shown to enhance activity.[4]

  • Side-Chain Introduction: The addition of side chains, such as fluoro-substituted pyrrolidinyl groups at the 8-position, is believed to be crucial for binding with the bacterial DNA gyrase.[10]

Multi-Component Reactions (MCRs) for Rapid Library Synthesis

MCRs have emerged as a powerful tool for the efficient, one-pot synthesis of highly functionalized pyridones.[7][8] These reactions combine three or more starting materials in a single step to generate complex molecules, which is ideal for creating libraries of compounds for screening. A common approach involves the reaction of an aldehyde, an active methylene compound, and a source of ammonia or an amine.[11] The advantages of MCRs include:

  • Atom Economy: High efficiency with minimal waste.

  • Operational Simplicity: Reduced number of purification steps.

  • Diversity-Oriented Synthesis: Facile introduction of various substituents to explore SAR.

Functionalization of the Pyridone Core via Cross-Coupling Reactions

For the synthesis of more complex pyridone derivatives, modern cross-coupling reactions such as the Sonogashira and Huisgen cycloaddition reactions are employed. This approach allows for the introduction of diverse functionalities, like triazoles, onto the pyridone scaffold, which can lead to novel antibacterial activities, including the inhibition of pilus assembly, an important virulence factor.[12]

Experimental Workflow: A Representative Synthesis

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel pyridone-based antibacterial agents.

Synthetic Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Pyridone Precursor Selection Reaction Multi-step Synthesis or MCR Start->Reaction Reagents & Catalysts Purification Chromatography (e.g., Column, HPLC) Reaction->Purification Crude Product Characterization Structural Elucidation (NMR, MS, IR) Purification->Characterization Pure Compound Screening Antibacterial Activity Screening (MIC) Characterization->Screening Test Compounds SAR Structure-Activity Relationship Analysis Screening->SAR Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Generalized workflow for the synthesis and evaluation of pyridone antibacterial agents.

Protocol: Synthesis of N-Substituted Pyrido[2,3-d]pyrimidines

This protocol is adapted from a reported synthesis of potent antibacterial pyrido[2,3-d]pyrimidine derivatives.[13]

Materials:

  • 2-amino-4,6-dimethylnicotinonitrile

  • Carboxylic acids (e.g., acetic acid, propionic acid)

  • Phosphorus oxychloride (POCl₃)

  • Appropriate amines (for N-substitution)

  • Absolute ethanol

  • Dry pyridine

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

Step 1: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

  • A mixture of 2-amino-4,6-dimethylnicotinonitrile (1 equivalent) and an excess of the desired carboxylic acid (e.g., 2a,b) is prepared.

  • Phosphorus oxychloride (POCl₃) is added cautiously to the mixture.

  • The reaction mixture is heated under reflux for a specified time, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified.

Step 2: Chlorination of the Pyrido[2,3-d]pyrimidin-4(3H)-one

  • The pyridopyrimidinone derivative from Step 1 (15 mmol) is dissolved in dry pyridine (10 mL).

  • POCl₃ (2.3 g, 15 mmol) is added dropwise.

  • The mixture is heated under reflux for 6 hours, monitoring completion by TLC.

  • After cooling, the reaction mixture is carefully added to an ice bath to precipitate the chloro-derivative.

  • The precipitate is collected by filtration, washed with distilled water, and recrystallized from ethanol.[13]

Step 3: Synthesis of N-Substituted Pyrido[2,3-d]pyrimidines

  • A solution of the chloro-derivative from Step 2 (1.1 g, 5 mmol) and the appropriate amine (10 mmol) in absolute ethanol (50 mL) is prepared.

  • The solution is refluxed for 8-10 hours.

  • After cooling to room temperature, water (150 mL) is added while stirring to induce precipitation.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.[13]

Characterization:

The structures of the synthesized compounds should be confirmed by spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[13]

Structure-Activity Relationship (SAR) and Biological Data

The antibacterial activity of pyridone derivatives is highly dependent on the nature and position of substituents on the pyridone ring. The following table summarizes key SAR findings for different classes of pyridone-based antibacterial agents.

Pyridone ClassKey Substituents & PositionTarget Organism(s)Antibacterial Activity (MIC)Reference(s)
Ring-Fused 2-Pyridones 9-cyclopropyl, 9-(2,4-difluorophenyl)Gram-positive & Gram-negative bacteriaImproved activity against ciprofloxacin-resistant Staphylococcus aureus[4]
8-(fluoro-substituted pyrrolidinyl)Gram-positive & Gram-negative bacteriaImportant for binding to DNA gyrase[10]
4-Pyridone Derivatives 1-substituted derivativesStaphylococcus aureus (including MRSA)MIC₉₀ of 0.5 and 2 µg/mL for lead compounds[6]
Pyrido[2,3-d]pyrimidines Tricyclic derivativesGram-positive & Gram-negative bacteriaMIC values ranging from 0.48 to 3.91 µg/mL[13]
N-amino-5-cyano-6-pyridones Fused pyridine coreBacillus subtilis, Staphylococcus aureusPotent DNA gyrase inhibitory activity (IC₅₀ = 7.35 µM)[1]

Mechanism of Action: A Multi-Target Approach

The antibacterial efficacy of pyridone derivatives stems from their ability to inhibit crucial bacterial cellular processes. A key mechanism is the inhibition of type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

The following diagram illustrates the inhibitory action of pyridone derivatives on bacterial DNA gyrase.

Mechanism_of_Action DNA_Gyrase Bacterial DNA Gyrase Complex Ternary Complex (DNA-Gyrase-Pyridone) DNA_Gyrase->Complex DNA Bacterial DNA DNA->DNA_Gyrase Binding DNA->Complex Pyridone Pyridone Derivative Pyridone->DNA_Gyrase Inhibition Pyridone->Complex Replication_Blocked DNA Replication & Repair Blocked Complex->Replication_Blocked Leads to Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death

Caption: Inhibition of bacterial DNA gyrase by pyridone derivatives.

Furthermore, some pyridone derivatives target other essential pathways. For instance, 4-pyridone compounds have been shown to inhibit FabI, an enzyme critical for fatty acid synthesis in bacteria like Staphylococcus aureus.[6] This dual-targeting capability enhances the potential of pyridones to combat bacterial resistance.

Conclusion and Future Perspectives

Pyridone-based scaffolds represent a highly promising class of antibacterial agents with the potential to address the growing challenge of antibiotic resistance. Their synthetic tractability, coupled with their ability to target multiple, essential bacterial pathways, makes them an attractive platform for novel drug discovery. The synthetic strategies and protocols outlined in this application note provide a solid foundation for researchers to design and synthesize new pyridone derivatives with enhanced potency and a broader spectrum of activity. Future research should focus on the continued exploration of SAR, the optimization of pharmacokinetic and pharmacodynamic properties, and the investigation of novel pyridone-based combination therapies to combat the most resilient bacterial pathogens.

References

Application Notes and Protocols: A Strategic Guide to Developing Nicotinic Receptor Modulators from Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and pharmacologists on the strategic utilization of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate as a foundational scaffold for the discovery and development of novel nicotinic acetylcholine receptor (nAChR) modulators. We will delve into the rationale behind experimental designs, from synthetic derivatization and library creation to a multi-tiered screening cascade for identifying and characterizing promising lead compounds. The protocols outlined herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Nicotinic Receptor Modulation

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their widespread distribution and involvement in a myriad of physiological processes make them attractive therapeutic targets for a range of disorders, including neurodegenerative diseases (Alzheimer's and Parkinson's), schizophrenia, depression, and certain types of pain.[1][2]

The development of nAChR modulators has evolved from orthosteric agonists and antagonists to more nuanced allosteric modulators.[1] Positive allosteric modulators (PAMs), in particular, offer a promising therapeutic strategy.[3] PAMs bind to a site topographically distinct from the acetylcholine binding site, potentiating the receptor's response to the endogenous agonist without directly activating the channel.[3][4] This mechanism preserves the natural temporal and spatial dynamics of cholinergic signaling, potentially reducing the side effects and tolerance issues associated with direct agonists.[3]

The 1,4-dihydropyridine (DHP) core is a well-established pharmacophore, most famously utilized in L-type calcium channel blockers.[5][6][7] However, the structural versatility of the dihydropyridine and related pyridinone scaffolds allows for the exploration of other biological targets. Structure-activity relationship (SAR) studies on various DHP derivatives have revealed that modifications to the ester groups and the substituent at the 4-position are critical for receptor binding and activity.[8][9] This guide leverages the chemical tractability of this compound to build a diverse chemical library for screening against various nAChR subtypes.

Synthetic Strategy: Library Generation from a Core Scaffold

The foundational step in this discovery workflow is the chemical elaboration of the starting material, this compound. This scaffold offers several reactive handles for diversification. The synthesis of the core scaffold itself can be achieved through modifications of the Hantzsch pyridine synthesis or related multi-component reactions.[5][10][11][12]

Protocol: Synthesis of this compound (Core Scaffold)

This protocol is adapted from established methods for synthesizing substituted 2-pyridones.[13][14]

Materials:

  • Ethyl acetoacetate

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Piperidine

  • Ethanol

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography column)

Procedure:

  • To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diversification Strategy

The core scaffold will be derivatized at three key positions to generate a library of analogues for screening: the N1-position of the dihydropyridine ring, the C4-position, and the C3-ester.

DOT Diagram: Synthetic Diversification Strategy

G Core Ethyl 2-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate N1_Alkylation N1-Alkylation/Arylation Core->N1_Alkylation R-X, Base C4_Modification C4-Functionalization Core->C4_Modification Electrophilic/Nucleophilic Addition C3_Amidation C3-Ester to Amide Conversion Core->C3_Amidation 1. Saponification 2. Amide Coupling Library Diverse Chemical Library for nAChR Screening N1_Alkylation->Library C4_Modification->Library C3_Amidation->Library

Caption: Synthetic routes for diversifying the core scaffold.

Protocol: N1-Alkylation

Rationale: Introducing various alkyl and aryl groups at the N1 position can modulate the compound's lipophilicity and steric profile, influencing its interaction with the receptor binding pocket.

Procedure:

  • To a solution of the core scaffold (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Add the desired alkyl or benzyl halide (R-X, 1.2 eq).

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Protocol: C3-Ester to Amide Conversion

Rationale: The ester group at the C3 position is a key point for modification.[8][9] Converting it to a diverse set of amides introduces hydrogen bond donors and acceptors, which can significantly alter binding affinity and selectivity.

Procedure:

  • Saponification: Hydrolyze the ethyl ester of the core scaffold using a base like lithium hydroxide (LiOH) in a mixture of THF and water to yield the corresponding carboxylic acid.

  • Amide Coupling: Activate the resulting carboxylic acid with a coupling agent (e.g., HATU or EDC/HOBt) in the presence of a base (e.g., DIPEA).

  • Add the desired primary or secondary amine (R¹R²NH) to form the amide bond.

  • Purify the final amide product by chromatography or recrystallization.

A Hierarchical Screening Cascade for nAChR Modulators

A multi-step screening process is essential to efficiently identify and characterize active compounds from the synthesized library. This cascade is designed to move from high-throughput primary screens to more detailed secondary and tertiary assays.

DOT Diagram: Screening Cascade Workflow

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Hit Confirmation & Potency) cluster_2 Tertiary Screening (Mechanism of Action) FLIPR FLIPR-based Ca²⁺ Flux Assay (e.g., α7 nAChR) Hits Initial Hits FLIPR->Hits >30% Potentiation CRC Concentration-Response Curves (EC₅₀/IC₅₀ Determination) Selectivity Subtype Selectivity Panel (e.g., α4β2, α3β4 nAChRs) CRC->Selectivity Confirmed_Hits Confirmed & Potent Hits Selectivity->Confirmed_Hits PatchClamp Patch-Clamp Electrophysiology Lead_Candidates Lead Candidates PatchClamp->Lead_Candidates Mechanism Confirmed Library Compound Library Library->FLIPR Hits->CRC Confirmed_Hits->PatchClamp

Caption: A hierarchical approach for screening nAChR modulators.

Primary Screening: High-Throughput Functional Assay

Rationale: The primary screen aims to rapidly identify compounds that modulate nAChR activity in a cellular context. A Fluorometric Imaging Plate Reader (FLIPR) assay measuring calcium influx is an effective high-throughput method, particularly for nAChR subtypes with high calcium permeability like the α7 receptor.[3][15]

Protocol: FLIPR-based Calcium Flux Assay for α7 PAMs

  • Cell Culture: Plate cells stably expressing the human α7 nAChR (e.g., GH4C1 or SH-EP1 cells) in 384-well black-walled, clear-bottom plates.[15][16]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add the library compounds (e.g., at a final concentration of 10 µM) to the wells and pre-incubate for 5-15 minutes.[17]

  • Agonist Stimulation: In the FLIPR instrument, add a sub-maximal concentration (EC₂₀) of an α7 agonist (e.g., acetylcholine or PNU-282987).[3][17]

  • Data Acquisition: Measure the change in fluorescence intensity over time. A significant increase in the fluorescence signal in the presence of a test compound compared to the agonist-only control indicates potential PAM activity.

Parameter Description Example Value
Cell Line Stably expressing human α7 nAChRGH4C1-hα7
Agonist Sub-maximal concentrationAcetylcholine (EC₂₀)
Test Compound Conc. Single point for primary screen10 µM
Positive Control Known α7 PAMPNU-120596 (1 µM)[18]
Hit Criterion % Potentiation vs. Agonist alone> 30%
Secondary Screening: Hit Confirmation and Selectivity

Rationale: Hits from the primary screen must be confirmed, and their potency and selectivity determined. This involves generating concentration-response curves and testing against a panel of other nAChR subtypes.

Protocols:

  • Concentration-Response Curves (CRCs): Perform the FLIPR assay as described above, but with a range of concentrations for each hit compound (e.g., 10-point, 1:3 serial dilutions). Calculate the EC₅₀ (concentration for 50% of maximal potentiation).

  • Subtype Selectivity Profiling: Utilize cell lines expressing other relevant nAChR subtypes (e.g., α4β2, α3β4).[16][17] These assays may require a membrane potential-sensitive dye or an ⁸⁶Rb⁺ efflux assay, as calcium flux can be less robust for these subtypes.[16] A compound is considered selective if its potency for the target subtype is significantly higher (e.g., >10-fold) than for other subtypes.

Compound ID α7 nAChR PAM EC₅₀ (µM) α4β2 nAChR Modulation α3β4 nAChR Modulation
Scaffold-001 0.85No activity up to 30 µMNo activity up to 30 µM
Scaffold-002 5.2Weak potentiationNo activity up to 30 µM
Scaffold-003 > 30Not activeNot active
PNU-120596 0.25No activityNo activity
Tertiary Screening: Electrophysiological Characterization

Rationale: Electrophysiology provides the gold-standard characterization of ion channel modulators, offering detailed insights into the mechanism of action.[15][17] Patch-clamp experiments can reveal how a PAM affects channel gating, desensitization kinetics, and single-channel conductance.[18]

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Culture cells expressing the target nAChR on coverslips.

  • Using a patch-clamp rig, obtain whole-cell recordings from single cells.

  • Hold the cell at a negative membrane potential (e.g., -70 mV).[17]

  • Apply a brief pulse of an agonist (e.g., acetylcholine) to elicit an inward current.

  • Co-apply the confirmed hit compound with the agonist.

  • Measure the effects on the peak current amplitude, current decay rate (desensitization), and any shift in the agonist's EC₅₀.[18] PAMs can be classified as Type I (increasing peak current) or Type II (increasing peak current and slowing desensitization).[19]

Conclusion and Future Directions

The strategic framework presented here provides a robust pathway for the discovery of novel nAChR modulators using this compound as a versatile starting scaffold. By combining rational synthetic diversification with a hierarchical screening cascade, researchers can efficiently identify and characterize promising lead compounds. The detailed protocols and the underlying scientific rationale are designed to ensure experimental success and data integrity. Future work should focus on in-depth structure-activity relationship studies to refine the pharmacophore, optimize pharmacokinetic properties, and ultimately progress lead candidates toward in vivo efficacy studies.

References

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological and Pharmaceutical Bulletin.
  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate.
  • In vitro screening strategies for nicotinic receptor ligands. PubMed.
  • Hantzsch pyridine synthesis. Chemeurope.com.
  • Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. ACS Publications.
  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central.
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI.
  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLOS ONE.
  • Hantzsch pyridine synthesis. Wikipedia.
  • The synthesis of ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates. ResearchGate.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates. ResearchGate.
  • Hantzsch pyridine synthesis - overview. ChemTube3D.
  • Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. PubMed Central.
  • Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). ACS Publications.
  • Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. PubMed Central.
  • Hantzsch Dihydropyridine Synthesis. Thermo Fisher Scientific.
  • A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. PubMed Central.
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI.
  • Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. PubMed.

Sources

The Strategic Role of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridinone Core in Crop Protection

The pyridinone scaffold is a privileged structure in the realm of medicinal and agricultural chemistry, owing to its diverse biological activities.[1][2][3] These nitrogen-containing heterocycles are central to the development of a wide array of pharmaceuticals and agrochemicals, including herbicides, fungicides, and insecticides.[4][5] Their efficacy often stems from their ability to mimic endogenous molecules and interact with biological targets with high specificity. Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a key pyridinone derivative, serves as a versatile and highly valuable building block for the synthesis of next-generation crop protection agents. Its strategic placement of functional groups—a reactive keto moiety, a modifiable ester, and a methyl group—provides multiple avenues for synthetic elaboration, enabling the creation of diverse chemical libraries for screening and optimization.

This document provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of potential agrochemicals. We will delve into detailed, field-proven protocols for its synthesis and subsequent transformation into advanced agrochemical candidates, explaining the rationale behind key experimental choices and providing a framework for further exploration.

Synthesis of the Core Scaffold: this compound (1)

The synthesis of the title compound can be efficiently achieved through a modified Hantzsch pyridine synthesis, a classic multi-component reaction known for its reliability and atom economy.[2][3][6] This one-pot condensation involves an aldehyde, a β-ketoester, and a nitrogen donor, followed by an oxidation step to yield the pyridinone ring.

Protocol 1: Synthesis of this compound (1)

This protocol outlines a robust method for the gram-scale synthesis of the target pyridinone.

Materials:

  • Ethyl acetoacetate

  • Ethyl 2-cyanoacetate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 equivalent), ethyl 2-cyanoacetate (1 equivalent), and ethanol (5 volumes).

  • Initiation: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form. Filter the solid and wash with cold ethanol.

  • Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic hydrolysis. Suspend the solid in a mixture of concentrated hydrochloric acid and water (1:1) and heat to reflux for 2-3 hours.

  • Purification: Cool the solution and neutralize with a saturated solution of sodium hydroxide until a precipitate forms. Filter the solid, wash with water, and dry under vacuum to yield this compound (1) as a solid.

Causality of Experimental Choices:

  • Piperidine: Acts as a basic catalyst to promote the initial Knoevenagel condensation between ethyl acetoacetate and ethyl 2-cyanoacetate.

  • Reflux Conditions: Provide the necessary activation energy for the cyclization and subsequent aromatization steps.

  • Acidic Hydrolysis: This step is crucial for the hydrolysis of the cyano group to a carboxylic acid, which then undergoes decarboxylation to afford the desired pyridinone.

Synthesis_Workflow_1 cluster_reactants Reactants cluster_process Process cluster_product Product EAA Ethyl Acetoacetate Reaction Reflux in Ethanol EAA->Reaction ECA Ethyl 2-cyanoacetate ECA->Reaction Pip Piperidine Pip->Reaction Workup Cooling & Filtration Reaction->Workup Hydrolysis Acidic Hydrolysis & Decarboxylation Workup->Hydrolysis Purification Neutralization & Filtration Hydrolysis->Purification Product1 Ethyl 2-methyl-6-oxo-1,6- dihydropyridine-3-carboxylate (1) Purification->Product1 Chlorination_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Pyridinone1 Ethyl 2-methyl-6-oxo-1,6- dihydropyridine-3-carboxylate (1) Reaction Reflux in Toluene Pyridinone1->Reaction POCl3 POCl₃ POCl3->Reaction DMF DMF (cat.) DMF->Reaction Workup Ice Quench Reaction->Workup Neutralization Neutralization & Extraction Workup->Neutralization Purification Column Chromatography Neutralization->Purification Product2 Ethyl 2-chloro-6-methylnicotinate (2) Purification->Product2 SNAr_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Chloropyridine2 Ethyl 2-chloro-6-methylnicotinate (2) Reaction Heat in DMF Chloropyridine2->Reaction Phenol Substituted Phenol Phenol->Reaction Base K₂CO₃ Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Chromatography/Recrystallization Workup->Purification Product3 Pyridyl-Aryl Ether (3) Purification->Product3

Sources

Application Note: A Robust and Scalable Protocol for the Kilogram-Scale Production of Cyanopyridone Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven methodology for the kilogram-scale synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile (cyanopyridone) intermediates. These heterocycles are pivotal building blocks in modern drug discovery and development, forming the core scaffold of numerous therapeutic agents.[1][2] The protocol detailed herein is based on a modified Guareschi-Thorpe condensation, optimized for safety, scalability, and high-yield production.[3][4][5] We address critical process parameters, safety protocols for handling cyanide-containing reagents at scale, analytical quality control, and purification strategies. This guide is intended for researchers, process chemists, and drug development professionals seeking to transition cyanopyridone synthesis from the laboratory bench to pilot plant or manufacturing scale.

Introduction: The Strategic Importance of Cyanopyridones

The 2-pyridone nucleus, particularly when functionalized with a cyano group at the 3-position, represents a "privileged scaffold" in medicinal chemistry. This structural motif is present in a variety of pharmacologically active compounds, including the cardiotonic agent Milrinone, which is used in the treatment of congestive heart failure.[2] Furthermore, derivatives of 3-cyanopyridone have demonstrated a wide spectrum of biological activities, including antiviral, antibacterial, and kinase inhibitory effects, making them valuable intermediates for drug discovery pipelines.[1][2]

While numerous laboratory-scale syntheses exist, scaling these processes to produce kilograms of material introduces significant challenges related to reaction control, heat management, reagent handling, and product isolation. This document provides a validated, step-by-step protocol designed to mitigate these challenges, ensuring a safe, efficient, and reproducible manufacturing process.

Synthetic Strategy: The Guareschi-Thorpe Condensation

For kilogram-scale production, the Guareschi-Thorpe condensation offers a robust and economical route.[4][6] This reaction classically involves the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of an ammonia source.[5][7]

Reaction Rationale:

  • Atom Economy: It is a multicomponent reaction that efficiently assembles the pyridone ring system from readily available and inexpensive starting materials.[7]

  • Versatility: The reaction is highly versatile, allowing for the synthesis of a wide array of substituted cyanopyridones by varying the starting materials.

  • Scalability: The reaction conditions are generally moderate and can be safely controlled in standard glass-lined reactors, making it suitable for industrial production.[8][9]

The specific transformation detailed in this protocol is the synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .

Overall Reaction Scheme:

Process Hazards and Critical Safety Protocols

WARNING: This procedure involves cyanoacetamide, which is a toxic cyanide-containing compound. All operations must be conducted by trained personnel in a controlled environment with appropriate engineering controls and personal protective equipment.

3.1. Reagent-Specific Hazards:

  • Cyanoacetamide: Toxic if swallowed, in contact with skin, or if inhaled. Reacts with strong acids to produce highly toxic hydrogen cyanide gas.[10]

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Ethanol: Highly flammable liquid and vapor.

3.2. Engineering Controls and Personal Protective Equipment (PPE): All steps must be performed in a well-ventilated chemical fume hood or a walk-in hood suitable for kilogram-scale reactions. Emergency response equipment, including a safety shower, eyewash station, and a cyanide-specific first aid kit, must be immediately accessible.[11][12][13]

Item Specification Rationale
Primary Reactor Glass-lined steel reactor with overhead stirring, temperature control unit (heating/cooling), and inert gas (N₂) inlet.Provides chemical resistance, good heat transfer, and prevents atmospheric moisture from interfering with the reaction.
Respiratory Protection Full-face respirator with appropriate cartridges for organic vapors and particulates.Protects against inhalation of toxic powders and solvent vapors.[11]
Hand Protection Heavy-duty nitrile or butyl rubber gloves, worn as double gloves.Provides a robust barrier against skin contact with toxic and corrosive reagents.[13]
Body Protection Chemical-resistant suit or apron over a flame-retardant lab coat.Protects against splashes and spills of hazardous materials.[11]
Eye Protection Chemical splash goggles and a full-face shield.Ensures complete protection of the eyes and face from splashes.[13]

3.3. Emergency Response:

  • Spills: For solid spills, avoid creating dust. Carefully sweep or shovel the material into a labeled, sealed container for disposal.[12] Decontaminate the area with a 10% bleach solution followed by a water rinse.[10]

  • Exposure: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, flush with water for 15 minutes at an eyewash station. Seek immediate medical attention for any exposure.[10]

  • Waste Disposal: All cyanide-containing waste must be treated as hazardous. Quench waste streams with sodium hypochlorite (bleach) under basic conditions (pH > 10) to oxidize cyanide to the less toxic cyanate before disposal according to institutional and local regulations.[14]

Detailed Kilogram-Scale Experimental Protocol

This protocol is designed for the synthesis of 1.0 kg of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

4.1. Materials and Equipment:

Reagent/Material Grade Quantity Molar Eq.
Cyanoacetamide ≥99% 0.70 kg 1.0
Acetylacetone (2,4-Pentanedione) ≥99% 0.92 kg (0.94 L) 1.1
Piperidine ≥99% 0.21 kg (0.24 L) 0.3
Ethanol (200 Proof) Reagent Grade 10.0 L -
Deionized Water - 15.0 L -
Hydrochloric Acid (2M) - As needed -
Equipment
50 L Glass-Lined Reactor 1
Overhead Mechanical Stirrer 1
Temperature Probe 1
Heating/Cooling Mantle 1
Buchner Funnel & Filter Flask (20 L) 1

| Vacuum Drying Oven | | 1 | |

4.2. Step-by-Step Procedure:

  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and purged with nitrogen gas. Start the overhead stirrer at a moderate speed (e.g., 100-150 RPM).

  • Charging Reagents:

    • Charge the reactor with 10.0 L of ethanol.

    • Carefully add 0.70 kg of cyanoacetamide to the ethanol. Stir until a slurry is formed.

    • Add 0.92 kg of acetylacetone to the reactor.

    • Scientist's Note: The reagents are added to the solvent before the catalyst to ensure they are well-dispersed, which helps in controlling the initial reaction rate upon catalyst addition.

  • Catalyst Addition and Reaction:

    • Slowly add 0.21 kg of piperidine to the reaction mixture over 15-20 minutes using an addition funnel. An initial exotherm will be observed.

    • Process Rationale: Piperidine acts as a base catalyst to facilitate the initial Knoevenagel condensation and subsequent cyclization. Slow addition is critical to maintain temperature control and prevent a runaway reaction.

    • After the addition is complete, heat the mixture to a gentle reflux (~78-80°C). Maintain the reflux for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: Silica gel, 1:1 Hexane:Ethyl Acetate. The product should have a lower Rf than the starting materials. The reaction is complete when the starting materials are no longer visible.

  • Product Isolation and Work-up:

    • Once the reaction is complete, cool the mixture to room temperature (20-25°C). The product will begin to precipitate.

    • Further cool the slurry to 0-5°C using a cooling bath and hold for at least 2 hours.

    • Process Rationale: Lowering the temperature significantly decreases the solubility of the product in ethanol, maximizing the isolated yield.

    • Isolate the solid product by vacuum filtration using a large Buchner funnel.

    • Wash the filter cake sequentially with cold ethanol (2 x 1 L) and then deionized water (2 x 2 L) until the filtrate is neutral (pH ~7).

    • Scientist's Note: The ethanol wash removes unreacted starting materials and soluble impurities. The water wash is crucial for removing the piperidine catalyst.

  • Drying:

    • Transfer the filter cake to a vacuum oven.

    • Dry the product at 60-70°C under vacuum (<100 mbar) until a constant weight is achieved (typically 12-18 hours).

    • The expected yield is 1.0 - 1.15 kg (80-92%) of an off-white to pale yellow solid.

4.3. Product Characterization:

Analysis Specification
Appearance Off-white to pale yellow crystalline solid
Purity (HPLC) ≥98.5%
Melting Point 290-294 °C
¹H NMR (DMSO-d₆) Conforms to structure

| IR (KBr, cm⁻¹) | ~3100 (N-H), ~2220 (C≡N), ~1650 (C=O) |

Visualization of Workflow and Mechanism

5.1. Kilogram-Scale Production Workflow

The following diagram outlines the major unit operations for the production process.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_isolation Isolation & Purification cluster_finish Finishing Phase A Reactor Setup & N2 Purge B Charge Ethanol A->B C Charge Cyanoacetamide B->C D Charge Acetylacetone C->D E Slow Addition of Piperidine Catalyst D->E F Heat to Reflux (78-80°C) 4-6 hours E->F G In-Process Control (TLC/HPLC) F->G H Cool to 0-5°C G->H Reaction Complete I Vacuum Filtration H->I J Wash with Cold Ethanol I->J K Wash with DI Water J->K L Vacuum Drying (60-70°C) K->L M Final QC Analysis L->M N Packaging & Labeling M->N

Caption: High-level process flow for cyanopyridone synthesis.

5.2. Simplified Guareschi-Thorpe Reaction Mechanism This diagram illustrates the key bond-forming steps in the synthesis.

G Reactants Cyanoacetamide + Acetylacetone Intermediate1 Knoevenagel Adduct (Enamine Intermediate) Reactants->Intermediate1 Condensation Intermediate2 Intramolecular Cyclization (Michael Addition) Intermediate1->Intermediate2 Tautomerization & Ring Closure Product 4,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile Intermediate2->Product Dehydration Catalyst Piperidine (Base) Intermediate2->Catalyst regenerates Catalyst->Reactants initiates

Caption: Key mechanistic steps of the Guareschi-Thorpe reaction.

References

  • Vertex AI Search result citing a Guareschi-Thorpe condensation for synthesizing 3-cyano-2(1H)-pyridones.
  • Martins, F. G., et al. (n.d.). Icilio Guareschi and his amazing “1897 reaction”. PMC - PubMed Central - NIH.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Guareschi-Thorpe synthesis of pyridine. (n.d.). Química Organica.org.
  • Guareschi-Thorpe Condens
  • SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. (n.d.). Googleapis.com.
  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. (n.d.). Safe Work Australia.
  • Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. (2025, March 6). United Chemical.
  • The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds. (2025, November 15).
  • Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold. (2021, December 27). Taylor & Francis Online.
  • A Study on Cyanopyridones Synthesis and Biological Evaluation. (n.d.).
  • Abdel Motaal, E. A., et al. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
  • One Pot Synthesis of Bioactive Novel Cyanopyridones. (2025, August 5).
  • Thorpe Reaction & Thorpe-Ziegler Reaction. (n.d.). Alfa Chemistry.
  • Cyanide Safety. (2018, January 18). 911Metallurgist.
  • Thorpe-Ziegler Reaction. (2014, March 2).
  • Thorpe reaction. (n.d.). Wikipedia.
  • Cyanide Salts. (n.d.). Environmental Health and Safety - Dartmouth.
  • EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives. (n.d.).
  • US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation. (n.d.).
  • JPH06287176A - Production of 2-amino-3-nitropyridine. (n.d.).
  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). EHS.MIT.EDU.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • 3-cyanopyridine production method. (n.d.).
  • US6699993B1 - Process for the preparation of 2-cyanopyridines. (n.d.).
  • Thorpe-Ziegler reaction. (n.d.). Semantic Scholar.
  • US3686194A - Process for the production of cyanopyridines. (n.d.).
  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
  • One Pot Synthesis of Novel Cyanopyridones as an Intermediate of Bioactive Pyrido[2,3-d]Pyrimidines. (2025, August 5).
  • CN101602719B - Synthesis method of 4-cyanopyridine. (n.d.).
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). PMC - PubMed Central.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar.
  • One-pot Synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; A New Scaffold for p38alpha MAP Kinase Inhibition. (n.d.). PubMed.
  • CN114057637A - Method for purifying 4-cyanopyridine by recrystallization. (n.d.).
  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. (n.d.). Organic Chemistry Research.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). NIH.
  • Synthesis and some reactions of 3-cyanopyridine-2-thiones. (2025, August 5).
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022, August 25). Discovery Research Portal - University of Dundee.
  • One Pot Synthesis of Novel Cyanopyridones as an Intermediate of Bioactive Pyrido[2,3-d]Pyrimidines. (n.d.). KoreaScience.
  • One Pot Synthesis of Novel Cyanopyridones as an Intermediate of Bioactive Pyrido(2,3-d)Pyrimidines. (2014, August 20). Semantic Scholar.
  • CN103467370A - Synthesis method of cyanopyridine and derivatives thereof. (n.d.).
  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (n.d.). PubMed.
  • Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Deriv
  • Design and Scale‐Up of an Alkylated Minisci Reaction to Produce Ethionamide with 4‐Cyanopyridine as Raw Materials. (n.d.).
  • Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format to directly address challenges you may encounter during your experiments. Our focus is on providing in-depth, scientifically grounded solutions to improve your reaction yields and product purity.

I. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound, a substituted 2-pyridone, can be approached through several established methods in heterocyclic chemistry. The most relevant routes are variations of multicomponent reactions. One common strategy involves a condensation reaction, reminiscent of the Guareschi-Thorpe condensation, where a β-ketoester (like ethyl acetoacetate) reacts with a compound containing an active methylene group (like cyanoacetamide or malononitrile) in the presence of a base.[1][2] Another viable approach is the reaction of an enamine with an active methylene compound.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in the synthesis of dihydropyridines and pyridones are a frequent challenge.[3] The primary culprits often include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Classical methods often require prolonged heating, which can lead to product decomposition or the formation of side products.[3]

  • Inefficient Cyclization: The final ring-closing step to form the pyridone is crucial. If this step is not efficient, it can be a major bottleneck for the yield.

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the formation of the desired product.[4]

  • Product Precipitation and Isolation Issues: The product may precipitate from the reaction mixture, but incomplete precipitation or losses during filtration and washing can significantly lower the isolated yield.

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction and lead to the formation of byproducts.

Q3: What is the role of the base in this synthesis?

A3: The base plays a critical role in catalyzing the condensation reactions. It deprotonates the active methylene group of compounds like ethyl cyanoacetate or malononitrile, generating a nucleophilic carbanion. This carbanion then attacks the carbonyl group of the β-ketoester (ethyl acetoacetate). The choice of base and its stoichiometry can significantly impact the reaction rate and the formation of side products. Common bases include piperidine, triethylamine, and potassium hydroxide.[5][6]

II. Troubleshooting Guide: Low Yield and Side Product Formation

This section provides a detailed, step-by-step approach to troubleshooting common issues encountered during the synthesis of this compound.

Scenario 1: Low or No Product Formation

Problem: After running the reaction and work-up, you observe a very low yield of the desired product, or none at all.

Possible Causes & Solutions:

  • Ineffective Condensation: The initial condensation between the β-ketoester and the active methylene compound may not be occurring efficiently.

    • Troubleshooting Protocol 1: Optimizing the Base and Solvent System

      • Base Selection: If using a weak base like triethylamine, consider switching to a stronger base like piperidine or an alkoxide (e.g., sodium ethoxide).[5]

      • Solvent Polarity: The reaction is often performed in ethanol. Ensure your ethanol is anhydrous, as water can interfere with the reaction. You can also explore other polar aprotic solvents.

      • Temperature Control: While heating is often necessary, excessive temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer period or use microwave irradiation for controlled, rapid heating.[7]

  • Incomplete Cyclization: The intermediate may be forming but not cyclizing to the final pyridone product.

    • Troubleshooting Protocol 2: Promoting Cyclization

      • Acid Catalysis: In some cases, a catalytic amount of a Brønsted acid can promote the cyclization and dehydration steps.

      • Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion.

Scenario 2: Formation of Multiple Products (Low Purity)

Problem: Your final product is a mixture of compounds, with the desired product being a minor component.

Possible Causes & Solutions:

  • Side Reactions: Several competing reactions can occur, leading to a variety of byproducts.[4]

    • Troubleshooting Protocol 3: Minimizing Side Reactions

      • Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one reactant can favor the formation of side products.

      • Order of Addition: The order in which you add the reagents can be critical. Consider adding the base slowly to a mixture of the other reactants to control the initial condensation.

      • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor higher activation energy side reactions.

  • Product Decomposition: The desired product might be forming but is unstable under the reaction conditions.

    • Troubleshooting Protocol 4: Preserving the Product

      • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC and stop it as soon as the starting materials are consumed.

      • Work-up Conditions: Ensure your work-up procedure is not too harsh. For example, if using an acidic or basic wash, perform it quickly and at a low temperature.

III. Experimental Protocols and Data

Illustrative Synthetic Protocol

This protocol is a generalized procedure based on common methods for synthesizing similar 2-pyridone structures. It should be optimized for your specific laboratory conditions.

Step 1: Enamine Formation (Optional Intermediate Step)

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and an amine source (e.g., ammonium acetate, 1 equivalent) in ethanol.

  • Reflux the mixture for 1-2 hours to form the corresponding enamine. This step can sometimes be performed in situ.

Step 2: Condensation and Cyclization

  • To the enamine from Step 1 (or directly to a mixture of ethyl acetoacetate and ammonium acetate), add an active methylene compound such as ethyl cyanoacetate (1 equivalent).

  • Add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).[5]

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

ParameterRecommended ConditionAlternative/Optimization
Solvent EthanolMethanol, Isopropanol, or solvent-free conditions with a solid catalyst
Base Catalyst Piperidine, TriethylamineSodium Ethoxide, Potassium Carbonate
Temperature Reflux (approx. 78 °C in Ethanol)Room temperature (with a stronger base), Microwave irradiation (e.g., 120 °C for 5-10 min)[2]
Reaction Time 4-8 hours10-30 minutes (with microwave)
Visualizing the Reaction Pathway

The following diagram illustrates a plausible reaction mechanism for the synthesis.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EAA Ethyl Acetoacetate Enamine Enamine Intermediate EAA->Enamine + Ammonia Ammonia Ammonia Ammonia->Enamine ECA Ethyl Cyanoacetate Michael_Adduct Michael Adduct ECA->Michael_Adduct Enamine->Michael_Adduct + Ethyl Cyanoacetate (Michael Addition) Product Ethyl 2-methyl-6-oxo-1,6- dihydropyridine-3-carboxylate Michael_Adduct->Product Cyclization & H2O elimination

Caption: A simplified reaction pathway for the synthesis.

IV. Purification and Characterization

Q4: How can I effectively purify the final product?

A4: The most common method for purifying this compound is recrystallization.

  • Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

    • Filter the hot solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

For more challenging separations, column chromatography on silica gel may be necessary. A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity gradually increasing.

Q5: What are the key analytical techniques to confirm the structure and purity of my product?

A5: To confirm the identity and purity of your synthesized this compound, you should use a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the methyl group, the ethyl ester group, and the protons on the dihydropyridine ring.

    • ¹³C NMR will confirm the number of unique carbon atoms and the presence of the carbonyl and ester functional groups.

  • Mass Spectrometry (MS): This will determine the molecular weight of your compound, confirming its molecular formula (C₉H₁₁NO₃, MW: 181.19 g/mol ).[8][9]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H bond, the C=O of the pyridone, and the C=O of the ester.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

By systematically addressing these common issues and following the outlined protocols, you can significantly improve the yield and purity of your this compound synthesis.

References

  • Yang, J., Su, G., Ren, Y., & Chen, Y. (Year). One step synthesis of 1,5-diaryl pyridin-2(1H)-ones from 2-aryl vinamidinium salts and N-aryl cyanoacetamides. Journal of Organic Chemistry.
  • Khachatryan, A. K., et al. (2024). Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates. ResearchGate. [Link]

  • Hernández-Vázquez, E., et al. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 58(2). [Link]

  • Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(15), 4439. [Link]

  • Organic Syntheses. (n.d.). Metalation of 2-Methylpyridine Derivatives. Organic Syntheses. [Link]

  • Al-Mousawi, S. M., et al. (2019). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 9(4), 2138-2142. [Link]

  • Carles, L., et al. (2002). 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304–4308. [Link]

  • Mamedov, V. A., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-84. [Link]

  • Rojas-Lima, S., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 27(11), 3469. [Link]

  • Al-Mousawi, S. M., et al. (2019). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 9(4), 2138-2142. [Link]

  • ResearchGate. (n.d.). Guareschi–Thorpe condensation. ResearchGate. [Link]

  • Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. [Link]

  • Boufelgha, M., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. [Link]

  • AIP Conference Proceedings. (2021). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Conference Proceedings. [Link]

  • Google Patents. (n.d.). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

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Technical Support Center: Purification of Substituted 2-Pyridones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted 2-pyridones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the isolation and purification of this important class of heterocyclic compounds. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to streamline your experimental workflows.

Substituted 2-pyridones are versatile scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules and pharmaceutical agents.[1][2][3] Their synthesis, however, can often lead to complex crude mixtures requiring robust purification strategies. The inherent chemical properties of the 2-pyridone ring, including its polarity, hydrogen bonding capabilities, and tautomeric nature, present unique challenges that will be addressed herein.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Crystallization & Isolation Issues

Q1: My 2-pyridone product is an oil and refuses to crystallize. What steps can I take?

A1: Oily products are a frequent challenge, often due to residual solvents or impurities that depress the melting point. Here are several techniques to induce crystallization:

  • Trituration: Vigorously stir or sonicate the oil with a non-polar solvent in which your product is insoluble, such as n-hexane, diethyl ether, or a mixture of the two.[4][5] This process can wash away soluble impurities and provide the necessary energy to initiate crystal lattice formation.

  • Thorough Solvent Removal: Ensure all high-boiling reaction solvents (e.g., DMF, DMSO, toluene) are completely removed. Co-evaporation with a lower-boiling solvent like dichloromethane or methanol can help azeotropically remove stubborn traces.

  • Scratching & Seeding: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass surface can act as nucleation sites for crystal growth. If a pure crystal from a previous batch is available, "seeding" the oil with a tiny crystal can be highly effective.[5]

  • Slow Cooling & Solvent Layering: Dissolve the oil in a minimum amount of a good solvent (e.g., chloroform, hot ethanol) and then slowly layer a poor solvent (e.g., hexanes) on top.[6] Allow the solvents to slowly diffuse into one another at room temperature or in the refrigerator. This gradual decrease in solubility can promote the formation of high-quality crystals.

Q2: My product precipitates out of solution too quickly during recrystallization, resulting in a fine powder with poor purity. How can I improve my crystal quality?

A2: Rapid precipitation, or "crashing out," traps impurities within the crystal lattice. To obtain purer crystals, the rate of cooling must be controlled.

  • Hot Filtration: If insoluble impurities are present, perform a gravity filtration of the hot, saturated solution before allowing it to cool.[7] This removes particulates that can act as unwanted nucleation sites.

  • Slow Cooling: Instead of placing the hot flask directly into an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cork ring or paper towels.[8] Once at room temperature, it can then be moved to a refrigerator and finally an ice bath to maximize yield.

  • Solvent System Optimization: The ideal recrystallization solvent is one in which the compound is highly soluble when hot and sparingly soluble when cold.[8] Experiment with different solvent systems. For many pyridones, polar solvents like ethanol, methanol, or mixtures with water are effective.[5][9] A two-solvent system (one "good" solvent, one "poor" solvent) can also be highly effective for achieving optimal solubility differences.[10]

Chromatography Challenges

Q3: My substituted 2-pyridone is streaking badly on the silica gel TLC plate and column. What is causing this and how can I fix it?

A3: Streaking is a common problem when purifying nitrogen-containing heterocycles like 2-pyridones on silica gel.[11][12] This is primarily due to the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are acidic and can strongly interact with the basic nitrogen and polar amide functionality of the 2-pyridone, leading to poor peak shape and inefficient separation.

Here’s how to address it:

  • Basify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) is sufficient to neutralize the acidic sites on the silica gel, leading to sharper bands and improved resolution.[12]

  • Use Deactivated or Neutral Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative to silica gel and is available in neutral, acidic, and basic forms. For pyridones, neutral or basic alumina is recommended.[11]

    • Deactivated Silica Gel: You can prepare triethylamine-deactivated silica gel to attenuate its acidity.[11]

  • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile or water/methanol), can be an excellent alternative. In this technique, the most polar compounds elute first.[11]

Q4: I am having trouble separating my desired 2-pyridone from a very similar impurity. What advanced chromatographic strategies can I employ?

A4: When dealing with closely related impurities, optimizing the separation requires a more nuanced approach.

  • Fine-Tune the Mobile Phase: Systematically screen different solvent mixtures. A common starting point for 2-pyridones is a hexane/ethyl acetate or dichloromethane/methanol gradient. Small additions of a third solvent, like acetone or isopropanol, can sometimes significantly alter selectivity.

  • Change the Stationary Phase: If silica gel and alumina do not provide adequate separation, consider other options. Florisil, a magnesium silicate adsorbent, is a milder, neutral medium that can sometimes offer different selectivity.[11]

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC is the gold standard, offering much higher resolution than flash chromatography. Both normal-phase and reverse-phase HPLC can be utilized.

Data Presentation: Common Chromatography Systems
Problem Stationary Phase Recommended Mobile Phase / Modifier Rationale
General Tailing/StreakingSilica GelAdd 0.5-2% Triethylamine or NH₄OHNeutralizes acidic silanol groups.[12]
Acid-Sensitive CompoundNeutral AluminaHexane/Ethyl Acetate or DCM/MethanolAvoids potential degradation on acidic silica.[11]
Highly Polar CompoundReverse-Phase C18 SilicaWater/Acetonitrile or Water/MethanolElution order is reversed; often good for polar molecules.[11]
Poor Separation of IsomersSilica GelTry different solvent systems (e.g., Toluene/Acetone)Alters selectivity based on different intermolecular interactions.

Frequently Asked Questions (FAQs)

Q5: How does the tautomerism of 2-pyridones affect purification?

A5: The 2-pyridone ring exists in a tautomeric equilibrium with its 2-hydroxypyridine form.[2][13][14] This equilibrium is highly sensitive to the environment.

  • In Solution: The position of the equilibrium depends on solvent polarity. Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents like water and alcohols favor the 2-pyridone form.[13][15][16] This can affect the compound's apparent polarity during chromatography. A compound might behave as two different, rapidly interconverting species, which can lead to broadened peaks.

  • In the Solid State: The 2-pyridone tautomer is overwhelmingly the predominant form in the solid state.[13][16] This is largely due to the ability to form stable, hydrogen-bonded dimers.[17] This dimerization is a key driving force for crystallization. Understanding this helps in selecting crystallization conditions that favor the more stable pyridone form.

Tautomerism cluster_0 Non-Polar Solvents (e.g., Cyclohexane) cluster_1 Polar Solvents (e.g., Water, Ethanol) 2_hydroxypyridine 2-Hydroxypyridine (Lactim Form, Aromatic) 2_pyridone 2-Pyridone (Lactam Form) 2_hydroxypyridine->2_pyridone Equilibrium Shift 2_pyridone->2_hydroxypyridine

Q6: My synthesis uses a transition metal catalyst (e.g., Pd, Cu, Ru). What is the best way to remove residual metal, which can be toxic and interfere with subsequent steps?

A6: Residual metal catalysts are a significant concern, especially in drug development. Several methods can be employed for their removal:

  • Adsorption: The most common laboratory method is to pass a solution of the crude product through a plug of an adsorbent material.[18]

    • Silica Gel/Alumina: Often effective for removing polar metal complexes.[18]

    • Activated Carbon: Has a high affinity for many palladium species.

    • Specialized Scavengers: Commercially available silica-based scavengers functionalized with thiols, amines, or other ligands show high selectivity for specific metals.

  • Precipitation/Washing: If the product is a stable solid, precipitating it from solution and thoroughly washing the solid can remove metal salts that are soluble in the mother liquor.[19]

  • Extraction: Performing an aqueous wash with a solution containing a chelating agent (e.g., EDTA) can extract metal ions into the aqueous phase.

PurificationWorkflow Start Crude Product Mixture Is_Solid Is the product a solid? Start->Is_Solid Is_Oily Is the product an oil? Is_Solid->Is_Oily No Crystallization Attempt Recrystallization / Trituration Is_Solid->Crystallization Yes Is_Oily->Crystallization No (Attempt anyway) Chromatography Column Chromatography Is_Oily->Chromatography Yes TLC_Check Analyze by TLC Crystallization->TLC_Check Pure_Oil Purified Product (May be solid or oil) Chromatography->Pure_Oil TLC_Check->Chromatography Impure Pure_Solid Pure Crystalline Product TLC_Check->Pure_Solid Pure Metal_Removal Metal Scavenging Step? Pure_Solid->Metal_Removal Pure_Oil->Metal_Removal Final_Product Final Pure Product Metal_Removal->Final_Product Yes/No

Q7: Can 2-pyridones chelate metal ions, and could this interfere with my purification?

A7: Yes, the 2-pyridone scaffold, particularly in its deprotonated pyridonate form, is an effective metal chelator.[20] The nitrogen and oxygen atoms can act as a bidentate ligand, binding to various metal ions, including iron and other transition metals.[21][22][23] This property can indeed complicate purification. If metal ions are present from catalysts or reagents, the 2-pyridone can form a stable, often colored, metal complex. This complex may have different solubility and chromatographic properties than the free pyridone, potentially appearing as a distinct impurity or causing streaking. If you suspect metal chelation, washing the crude product with a dilute acid (if the compound is stable) or a solution of a strong chelator like EDTA can help break up the complex before proceeding with chromatography or crystallization.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude substituted 2-pyridone in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a condenser or a steam bath) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • TLC Analysis: Determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add ~1% triethylamine to the TLC solvent jar. Aim for an Rf value of 0.25-0.35 for the desired product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (containing 1% triethylamine) as a slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a lower polarity and gradually increase it.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Department of Chemistry, University of Rochester. Chromatography: The Solid Phase. Available from: [Link]

  • Liu, C., et al. (2021). Inductive Production of the Iron-Chelating 2-Pyridones Benefits the Producing Fungus To Compete for Diverse Niches. mBio, 12(6), e03279-21. Available from: [Link]

  • Wikipedia. 2-Pyridone. Available from: [Link]

  • Scribd. 2 Pyridones. Available from: [Link]

  • Liu, C., et al. (2021). Inductive Production of the Iron-Chelating 2-Pyridones Benefits the Producing Fungus To Compete for Diverse Niches. PubMed. Available from: [Link]

  • Walter, M. D. (2023). 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. Dalton Transactions. Available from: [Link]

  • Al-Farhan, K. A., et al. (2010). 2-Pyridone: monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 66(1), o188. Available from: [Link]

  • Reddit. Column chromatography & TLC on highly polar compounds?. Available from: [Link]

  • Martinez-Vazquez, M., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 14(1), 22-50. Available from: [Link]

  • Nemoto, T., et al. (2015). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Organic Letters, 17(12), 3010-3013. Available from: [Link]

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Cortese, K. E., et al. (2002). Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes. Applied and Environmental Microbiology, 68(5), 2264-2270. Available from: [Link]

  • Canty, A. J., et al. (2015). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o793–o794. Available from: [Link]

  • Matyjaszewski Polymer Group, Carnegie Mellon University. Catalyst Removal. Available from: [Link]

  • Organic Syntheses. 1-methyl-2-pyridone. Available from: [Link]

  • Papa, E., et al. (2021). Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. Crystal Growth & Design, 21(3), 1832-1840. Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • ChemTube3D. 2-Hydroxypyridine-Tautomerism. Available from: [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Available from: [Link]

  • WuXi Biology. How about Tautomers?. Available from: [Link]

  • HETEROCYCLES. treatment with silica gel under thermal conditions. Available from: [Link]

  • ACS Publications. Hydroxypyridinone Journey into Metal Chelation. Available from: [Link]

  • ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Available from: [Link]

  • Chemistry Stack Exchange. 2-Pyridone tautomer ratio. Available from: [Link]

  • SSE Enterprise. Silica Gel In Chromatography. Available from: [Link]

  • Teledyne Labs. Silica Gel Column Chromatography. Available from: [Link]

  • Sciencemadness.org. Tautomers of substituted Pyridines. Available from: [Link]

  • YouTube. Recrystallization using two solvents. Available from: [Link]

  • University of Colorado Boulder. Recrystallization. Available from: [Link]

  • RSC Publishing. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. Available from: [Link]

  • University of Bristol. Synthesis of 2-pyridones. Available from: [Link]

  • ACS Publications. Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. Available from: [Link]

  • ResearchGate. Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. Available from: [Link]

  • Google Patents. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same.
  • ACS GCI Pharmaceutical Roundtable. Metals Removal. Available from: [Link]

  • PubMed Central. A Highly Substituted Ring-Fused 2-Pyridone Compound Targeting PrfA and the Efflux Regulator BrtA in Listeria monocytogenes. Available from: [Link]

  • ResearchGate. Strategies for 2-pyridones synthesis A Typical current strategies for.... Available from: [Link]

  • Chemistry For Everyone. How Do You Remove Catalysts From Polymers Efficiently?. Available from: [Link]

  • RSC Publishing. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Available from: [Link]

Sources

Technical Support Center: Synthesis of Dihydropyridines from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dihydropyridines via the Hantzsch reaction, with a specific focus on challenges encountered when using ethyl acetoacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Introduction to the Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a robust multi-component reaction that convenes an aldehyde, two equivalents of a β-ketoester like ethyl acetoacetate, and an ammonia source to form a 1,4-dihydropyridine (DHP) core.[1][2] These DHPs are crucial pharmacophores, most notably recognized for their application as calcium channel blockers in cardiovascular medicine.[2]

While elegant in its convergence, the reaction is not without its complexities. A number of competing reaction pathways can lead to the formation of undesired side products, diminishing the yield and complicating the purification of the target 1,4-DHP. This guide will dissect these side reactions and provide actionable solutions.

Core Reaction Pathway: Hantzsch Synthesis

The generally accepted mechanism proceeds through several key stages, which provides a framework for understanding where side reactions can emerge.

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of ethyl acetoacetate to form an α,β-unsaturated ketoester.[3]

  • Enamine Formation: A second equivalent of ethyl acetoacetate condenses with ammonia to generate an enamine.[3]

  • Michael Addition: The enamine adds to the Knoevenagel adduct in a conjugate fashion.[3]

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine.[3]

Hantzsch_Mechanism cluster_0 Reactant Pool cluster_1 Intermediate Formation cluster_2 Key Assembly Step cluster_3 Final Product Formation Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct Knoevenagel Condensation Ethyl Acetoacetate_1 Ethyl Acetoacetate (x1) Ethyl Acetoacetate_1->Knoevenagel Adduct Ethyl Acetoacetate_2 Ethyl Acetoacetate (x1) Enamine Enamine Ethyl Acetoacetate_2->Enamine Enamine Formation Ammonia Ammonia Ammonia->Enamine Michael Adduct Michael Adduct Knoevenagel Adduct->Michael Adduct Michael Addition Enamine->Michael Adduct 1,4-DHP 1,4-Dihydropyridine Michael Adduct->1,4-DHP Cyclization & Dehydration

Figure 1: Simplified workflow of the Hantzsch 1,4-dihydropyridine synthesis.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My final product is the corresponding pyridine, not the dihydropyridine. How can I prevent this oxidation?

Probable Cause: The oxidation of the 1,4-dihydropyridine to its aromatic pyridine counterpart is a common and often thermodynamically favorable process.[2] This can occur during the reaction, workup, or purification, especially in the presence of air, light, or residual oxidizing agents. While sometimes the pyridine is the desired product, if the 1,4-DHP is your target, this oxidation is a significant side reaction.[4]

Solutions & Protocols:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Avoid Harsh Oxidants: The use of strong oxidizing agents like nitric acid, chromium trioxide, or potassium permanganate is sometimes employed to intentionally form the pyridine.[2] If the DHP is the desired product, these should obviously be avoided.

  • Control Reaction Temperature: Elevated temperatures can promote oxidation. Aim for the lowest effective temperature to achieve a reasonable reaction rate.

  • Purification Strategy: During purification, minimize exposure to air and light. Column chromatography should be performed promptly after the reaction workup.

Experimental Protocol: Minimizing Oxidation During Workup and Purification

  • Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

  • If the product precipitates, filter it quickly and wash with a cold, deoxygenated solvent.

  • If extraction is necessary, use deoxygenated solvents and work swiftly.

  • Concentrate the organic phase under reduced pressure at a low temperature.

  • For column chromatography, use a freshly packed column and elute with deoxygenated solvents. Consider adding a small amount of a radical scavenger, like BHT, to the eluent.

Issue 2: I'm observing an isomeric byproduct with a similar mass to my desired 1,4-DHP. Could this be a 1,2-dihydropyridine?

Probable Cause: Yes, the formation of the 1,2-dihydropyridine regioisomer is a known, though less common, side reaction.[1] The reaction pathway can diverge, leading to this alternative cyclization product. Certain conditions, such as solvent-free reactions or the use of specific catalysts, have been reported to influence the formation of the 1,2-DHP isomer.[1]

Solutions & Protocols:

  • Solvent and Temperature Control: The choice of solvent and reaction temperature can influence the chemoselectivity. Traditional refluxing in ethanol often favors the 1,4-DHP.[3] Adjusting solvent polarity and temperature may help favor the desired isomer.[3]

  • Catalyst Selection: The nature of the catalyst (acidic vs. basic) can play a role. If you are using a catalyst and observing the 1,2-DHP, consider screening other catalysts or running the reaction without one if feasible.

Isomer_Formation cluster_main Favored Pathway cluster_side Side Reaction Michael Adduct Michael Adduct 1,4-DHP 1,4-Dihydropyridine Michael Adduct->1,4-DHP Standard Cyclization 1,2-DHP 1,2-Dihydropyridine Michael Adduct->1,2-DHP Alternative Cyclization (Condition Dependent)

Figure 2: Divergent pathways leading to 1,4- and 1,2-dihydropyridine isomers.
Issue 3: My yield is low, and I'm seeing a complex mixture of byproducts. What other side reactions should I consider?

Probable Cause: Low yields and complex product mixtures can arise from several competing reactions involving the ethyl acetoacetate starting material.

  • Self-Condensation of Ethyl Acetoacetate (Claisen Condensation): In the presence of a base, ethyl acetoacetate can undergo self-condensation to form dehydroacetic acid and other related products. This consumes the starting material and introduces impurities.[5]

  • Competing Michael Additions: The enamine and the enolate of ethyl acetoacetate are both nucleophilic. A competing Michael addition of an ethyl acetoacetate enolate to the Knoevenagel adduct can lead to the formation of a 1,5-dicarbonyl compound that may not efficiently cyclize to the desired dihydropyridine.

  • Hydrolysis of Ethyl Acetoacetate: Under either acidic or basic conditions, particularly in the presence of water, the ester functional groups of ethyl acetoacetate can be hydrolyzed to the corresponding carboxylic acid (acetoacetic acid).[6] Acetoacetic acid is unstable and can decarboxylate to acetone. This decomposition pathway consumes the starting material and can alter the pH of the reaction mixture.

Solutions & Protocols:

  • Control of Stoichiometry and Order of Addition: Carefully control the stoichiometry of the reactants. Sometimes, a stepwise addition of reagents can minimize side reactions. For instance, pre-forming the enamine or the Knoevenagel adduct before the final cyclization step can improve selectivity.

  • pH Control: The pH of the reaction can significantly impact the rates of competing reactions. If hydrolysis is suspected, ensure anhydrous conditions and consider using a non-aqueous ammonia source like ammonium acetate. Acidic conditions can favor the Hantzsch reaction, but excessively strong acids can promote hydrolysis.[7]

  • Temperature Management: As with other side reactions, lower temperatures can help to suppress these competing pathways.

Side ReactionProbable CauseMitigation Strategies
Oxidation Presence of O₂, light, or oxidizing agents.Use an inert atmosphere; protect from light; avoid harsh oxidants.
1,2-DHP Formation Reaction conditions (e.g., solvent-free, specific catalysts).Optimize solvent, temperature, and catalyst.
Self-Condensation Basic conditions.Careful control of base concentration; consider stepwise reagent addition.
Hydrolysis Presence of water under acidic or basic conditions.Use anhydrous solvents and reagents; control pH.
Table 1: Summary of common side reactions and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Hantzsch reaction? A1: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction.[8] Co-spot your reaction mixture with your starting materials to track their consumption. The dihydropyridine product is often a distinct, sometimes colored (typically yellow), and UV-active spot.

Q2: My dihydropyridine product is difficult to purify. What are some recommended methods? A2: Recrystallization from a suitable solvent (such as ethanol) is often the first method of choice for solid products. If this is not effective, column chromatography on silica gel is a common alternative. A solvent system of ethyl acetate and hexane is a good starting point for elution.[9]

Q3: Can I use a different β-ketoester besides ethyl acetoacetate? A3: Yes, the Hantzsch reaction is versatile and can accommodate a variety of β-dicarbonyl compounds, which allows for the synthesis of a diverse library of dihydropyridines.

Q4: What is the role of the catalyst in the Hantzsch reaction? A4: While the reaction can proceed without a catalyst, acidic or basic catalysts are often used to increase the reaction rate. Lewis acids and Brønsted acids can activate the aldehyde carbonyl group towards nucleophilic attack.[10]

References

Technical Support Center: Optimizing Reaction Conditions for the Cyclization of Pyridones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyridone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridone cyclization reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory, ensuring the successful and efficient synthesis of these vital heterocyclic scaffolds. Pyridone-containing heterocycles are privileged scaffolds in drug discovery due to their remarkable physicochemical properties and diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3]

Section 1: Troubleshooting Low Reaction Yields

Low yields are a frequent hurdle in organic synthesis.[4] This section provides a systematic approach to diagnosing and resolving issues leading to diminished product formation in pyridone cyclization reactions.

FAQ 1.1: My pyridone cyclization is resulting in a significantly lower yield than expected. What are the primary factors to investigate?

Low yields in pyridone synthesis can often be traced back to a few key areas: reagent quality, reaction conditions, and the presence of competing side reactions. A systematic evaluation of these factors is crucial for optimization.

Initial Diagnostic Workflow:

Low_Yield_Troubleshooting Start Low Yield Observed Reagent_Check Verify Reagent Purity & Stoichiometry Start->Reagent_Check Condition_Review Review Reaction Conditions (Temp, Time, Solvent, Atmosphere) Reagent_Check->Condition_Review Reagents OK Success Yield Improved Reagent_Check->Success Impure Reagents/ Incorrect Stoichiometry Found & Corrected Side_Reactions Investigate Potential Side Reactions (TLC/LC-MS) Condition_Review->Side_Reactions Conditions Appear Optimal Condition_Review->Success Suboptimal Conditions Identified & Optimized Workup_Purification Evaluate Work-up & Purification Procedures Side_Reactions->Workup_Purification Minimal Side Products Side_Reactions->Success Side Reactions Minimized by Condition Tuning Workup_Purification->Success Procedure Optimized Side_Reaction Reactants Starting Materials Desired_Pathway Desired Cyclization Pathway Reactants->Desired_Pathway Side_Pathway Side Reaction Pathway (e.g., Self-Condensation) Reactants->Side_Pathway Pyridone Desired Pyridone Product Desired_Pathway->Pyridone Side_Product Side Product(s) Side_Pathway->Side_Product

Caption: Competing reaction pathways leading to desired product and side products.

FAQ 2.2: How can I minimize the formation of these side products?
  • Expertise & Experience: Careful control of reaction parameters is key. For instance, slow addition of a reagent can maintain a low instantaneous concentration, disfavoring side reactions that are higher order in that reagent.

  • Trustworthiness:

    • Monitor the Reaction: Use TLC or LC-MS to track the progress of the reaction and the emergence of side products. [5]This allows for quenching the reaction at the optimal time.

    • Control Stoichiometry: Ensure the precise measurement of all reactants. [5] 3. Optimize Catalyst and Conditions: The choice of catalyst and reaction conditions can significantly influence the product distribution. [5]

Section 3: Purification Strategies for Pyridone Derivatives

The polar nature of pyridones can present challenges during purification.

FAQ 3.1: I'm having difficulty purifying my pyridone derivative by column chromatography. What are some effective strategies?

Streaking on silica gel columns and poor solubility are common issues. [5]

  • Streaking on Silica Gel: The basic nitrogen of the pyridone can interact strongly with the acidic silica gel, leading to tailing and poor separation.

    • Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia (e.g., 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Poor Solubility: Some pyridone derivatives may have limited solubility in common chromatography solvents.

    • Solution: A wider range of solvent systems should be explored. For highly polar compounds, reversed-phase chromatography may be a more suitable alternative.

  • Product Loss: Significant amounts of the product can be lost on the column.

    • Solution: If streaking is the cause, the addition of a basic modifier can help. Alternatively, consider other purification techniques such as recrystallization or preparative HPLC.

FAQ 3.2: Are there alternative purification methods to column chromatography for pyridones?
  • Recrystallization: This is an excellent method for obtaining highly pure crystalline products, provided a suitable solvent system can be found.

  • Acid-Base Extraction: The basicity of the pyridone nitrogen can be exploited. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer is then basified, and the purified product is back-extracted into an organic solvent.

  • Distillation/Sublimation: For volatile and thermally stable pyridones, these techniques can be highly effective.

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for Optimizing Reaction Temperature
  • Set up several small-scale reactions in parallel, each in a separate reaction vial.

  • Use a consistent amount of starting materials, solvent, and catalyst for each reaction.

  • Place each vial in a well-controlled heating block or oil bath set to a different temperature (e.g., room temperature, 40 °C, 60 °C, 80 °C, 100 °C).

  • Monitor the progress of each reaction at regular intervals using TLC or LC-MS.

  • After a set period (e.g., 2, 4, 8, and 24 hours), quench a small aliquot from each reaction and analyze the product distribution and conversion.

  • Plot the yield of the desired product as a function of temperature and time to identify the optimal conditions.

Protocol 4.2: Preparation of Anhydrous Solvents

For moisture-sensitive reactions, the use of dry solvents is critical.

  • Pre-drying: Store solvents over a suitable drying agent (e.g., molecular sieves) for at least 24 hours before use.

  • Distillation: For highly sensitive reactions, distill the solvent from an appropriate drying agent under an inert atmosphere.

    • THF: Distill from sodium/benzophenone.

    • Dichloromethane: Distill from calcium hydride.

    • Toluene: Distill from sodium.

  • Storage: Store the freshly dried solvent over activated molecular sieves under an inert atmosphere.

References

  • Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited. (2025). ResearchGate. [Link]

  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Bentham Science. [Link]

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35871-35893. [Link]

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35871-35893. [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Pyridone annulation via tandem Curtius rearrangement/6π-electrocyclization: total synthesis of (-)-lyconadin C. PubMed. [Link]

  • What are the catalysts used in the synthesis of Pyridine Series compounds? (2025). BTC. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). PubMed Central. [Link]

  • Dearomative cyclization of pyridines/isoquinolines with cyclopropenones: access to indolizinones and benzo-fused indolizinones. Chemical Communications. [Link]

  • Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry. [Link]

  • Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling. (2012). Angewandte Chemie International Edition. [Link]

  • Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. National Institutes of Health. [Link]

  • Ruthenium-catalyzed cycloisomerization-6pi-cyclization: a novel route to pyridines. PubMed. [Link]

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Identification of impurities in Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this important heterocyclic compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

The synthesis of substituted pyridones is a cornerstone in medicinal chemistry, forming the scaffold for numerous biologically active molecules. However, like any multi-step organic synthesis, the path to a pure product can be fraught with challenges, primarily the formation of impurities. These unwanted substances can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product.[1] Effective identification and control of these impurities are critical for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, followed by detailed analytical protocols and visual workflows to provide a comprehensive support experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm starting the synthesis of this compound. What are the common synthetic routes and what types of impurities should I anticipate?

Answer: The synthesis of your target molecule, a substituted 2-pyridone, is typically achieved through condensation reactions. The two most prevalent methods are variations of the Guareschi-Thorpe condensation and the Hantzsch pyridine synthesis .[2][3] The nature of the impurities is intrinsically linked to the chosen synthetic pathway.

Common classes of organic impurities you should be aware of include:[1]

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in your crude product.

  • Intermediates: Stalled reactions can result in the accumulation of pathway intermediates. For instance, in a common route involving the condensation of ethyl acetoacetate and N,N-dimethylformamide dimethylacetal (DMFDMA), the resulting enaminone intermediate can be unstable and carried through if not fully reacted.[4]

  • By-products: These arise from competing reaction pathways. For example, incorrect order of reagent addition in unsymmetrical Hantzsch-type syntheses can lead to undesired products.[5] In some cases, cyclization can occur at an alternative site, leading to isomeric impurities.[6]

  • Degradation Products: The target molecule or intermediates may degrade under harsh reaction conditions (e.g., high heat or strong acid/base).

A plausible synthetic route involves the condensation of an enamine (derived from ethyl acetoacetate) with an active methylene compound like malononitrile in the presence of a base.[4] Understanding the mechanism of these reactions is key to predicting potential by-products.

Q2: My reaction is complete, but the TLC shows multiple spots. How can I get a preliminary identification of these components?

Answer: Thin-Layer Chromatography (TLC) is your first line of defense for reaction monitoring and preliminary impurity assessment. If you observe multiple spots, it confirms the presence of several components in your crude mixture.

Here is a systematic approach to gain initial insights:

  • Co-spotting: On a new TLC plate, spot your crude reaction mixture in one lane. In adjacent lanes, spot each of your starting materials. After developing the plate, you can tentatively identify spots in your crude mixture that have the same retention factor (Rf) as your starting materials.

  • Visualization Techniques: Use multiple methods to visualize your TLC plate.

    • UV Light (254 nm): Most aromatic and conjugated compounds, including your target molecule and many potential impurities, will appear as dark spots.

    • Iodine Chamber: Placing the plate in a chamber with iodine crystals will stain most organic compounds brown. This can reveal non-UV active impurities.

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols or aldehydes. In some syntheses, incomplete oxidation of a dihydropyridine intermediate to the final pyridine is a common issue, and this stain can help detect the intermediate.[5][7]

This preliminary analysis will help you categorize the impurities as either unreacted starting materials or newly formed compounds (intermediates or by-products), guiding your subsequent purification and identification strategy.

Q3: I've confirmed the presence of unknown impurities. What is the standard workflow for definitive structural identification?

Answer: A multi-technique analytical approach is essential for the unambiguous identification of unknown impurities.[8] The combination of chromatographic separation with mass spectrometry and spectroscopic analysis is the industry standard.

The general workflow is as follows:

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the main product from the impurities. A reversed-phase C18 column is a good starting point for pyridone derivatives.[9] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial impurity analysis.[11][12] By coupling your HPLC to a mass spectrometer, you can obtain the molecular weight of each separated impurity. This information is invaluable for proposing potential molecular formulas and structures.[11]

  • Impurity Isolation: To perform structural analysis by NMR, you often need to isolate the impurity. If an impurity is present at a significant level (>0.1%), you can use preparative HPLC or column chromatography to isolate a sufficient quantity (typically >1 mg).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation of organic molecules.[13]

    • ¹H NMR: Provides information on the number and connectivity of protons in the molecule.[14][15]

    • ¹³C NMR: Shows the number and types of carbon atoms.[14]

    • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are used to piece together the complete molecular structure by establishing correlations between protons and carbons.[16][17]

The diagram below illustrates this standard workflow.

G cluster_0 Initial Analysis cluster_1 Molecular Weight Determination cluster_2 Structural Elucidation TLC TLC Analysis (Crude Mixture) HPLC_UV HPLC-UV Method (Separation) TLC->HPLC_UV Optimize Separation LC_MS LC-MS Analysis (Get Mass of Impurities) HPLC_UV->LC_MS Couple to MS Isolation Isolation (Prep HPLC / Column Chrom.) LC_MS->Isolation Isolate for NMR NMR NMR Spectroscopy (1H, 13C, 2D NMR) Isolation->NMR Structure Definitive Structure NMR->Structure

Caption: Workflow for Impurity Identification.

Q4: My LC-MS data shows a significant impurity. Based on common synthetic routes, what could it be?

Answer: The identity of a process-related impurity is highly dependent on your specific reaction conditions and starting materials. However, we can predict some common possibilities. Let's assume a synthesis route involving the condensation of ethyl acetoacetate, malononitrile, and a source of the N1-H and C2-methyl group.

The table below lists potential impurities, their likely origin, and how to approach their identification.

Potential Impurity Plausible Origin Molecular Weight (Relative to Product) Key Analytical Technique
Unreacted Enamine Intermediate Incomplete reaction of the enamine with malononitrile.[4]Varies based on enamine structureLC-MS to confirm mass; Co-injection with a synthesized standard in HPLC.
Dimer of Starting Material Self-condensation of ethyl acetoacetate or other starting materials under basic conditions.Higher than productLC-MS for molecular weight; NMR for structural confirmation.
Isomeric Pyridone Alternative cyclization pathway. For example, if cyanoacetamide is used instead of malononitrile, cyclization could potentially involve the ester group.[6]Same as productHPLC (may have different retention time); High-resolution NMR to distinguish isomers.
Hydrolyzed Product Hydrolysis of the ethyl ester group to a carboxylic acid during workup or under certain reaction conditions.-14 Da (C₂H₅ vs. H)LC-MS will show the corresponding mass loss; IR will show a broad O-H stretch.
N-Alkylated Impurity If an alkylating agent is present (e.g., from certain solvents or reagents), the pyridone nitrogen can be alkylated.Higher than productLC-MS to identify the mass of the added alkyl group.[18]

This table serves as a starting point. The fragmentation pattern in the mass spectrum (from MS/MS experiments) and detailed 2D NMR analysis are crucial for confirming the exact structure.[11]

Q5: How can I adjust my reaction conditions to minimize the formation of these impurities?

Answer: Process optimization is key to improving purity and yield. Here are several field-proven strategies:

  • Control of Reaction Temperature: Many side reactions are accelerated at higher temperatures. Running the reaction at the lowest effective temperature can significantly improve selectivity. Conversely, some reactions require heat to go to completion; ensure your temperature is optimal and consistent.

  • Order of Reagent Addition: In multi-component reactions like the Hantzsch or Guareschi-Thorpe syntheses, the order of addition can be critical. It is often beneficial to pre-form an intermediate, such as the enamine or the Knoevenagel condensation product, before the final cyclization step to prevent undesired side reactions.[5]

  • Catalyst and Solvent Choice: The choice of base or acid catalyst and solvent can have a profound impact. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to improve yields in some pyridine syntheses.[5] Exploring solvent-free conditions or using greener solvents like water or ethanol can also alter the impurity profile.[19][20]

  • Stoichiometry: Ensure the correct stoichiometry of all reactants. An excess of one reactant can lead to the formation of by-products.

  • Atmosphere Control: If your intermediates or product are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative degradation products.

The following diagram illustrates a potential side reaction pathway leading to an impurity.

G Reactants Starting Materials (e.g., Ethyl Acetoacetate + Malononitrile) Intermediate Open-chain Intermediate Reactants->Intermediate Desired_Product Desired Product (this compound) Intermediate->Desired_Product Correct Cyclization Impurity Impurity (e.g., Isomeric Product) Intermediate->Impurity Incorrect Cyclization (Side Reaction)

Caption: Competing Reaction Pathways.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Reaction Monitoring and Purity Analysis

This protocol describes a general-purpose reversed-phase HPLC method suitable for analyzing the purity of this compound.

  • Instrumentation and Materials:

    • HPLC System with a UV-Vis detector.[9]

    • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC grade acetonitrile, water, and formic acid.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[9]

    • UV Detection: 250 nm.[21]

    • Gradient Program:

      • Start at 10% B.

      • Linear gradient to 90% B over 10 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 10% B over 1 minute and equilibrate for 5 minutes.[9]

  • Sample Preparation:

    • Accurately weigh a small amount of your crude or purified sample.

    • Dissolve in a diluent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[9]

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Integrate the peaks in the resulting chromatogram. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Sample Preparation for LC-MS Analysis
  • Initial Dilution: Prepare a stock solution of your sample at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Working Solution: Further dilute the stock solution with the initial mobile phase of your LC method to a final concentration of 1-10 µg/mL. High concentrations can cause source contamination and signal suppression in the mass spectrometer.

  • Filtration: Filter the final working solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Analysis: Inject the filtered sample into the LC-MS system. Ensure the mass spectrometer is set to scan a relevant mass range and is operating in a suitable ionization mode (e.g., Electrospray Ionization - ESI) for your compound.

References

  • Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
  • Troubleshooting common issues in pyridine synthesis. Benchchem.
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  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc.
  • Application Note: HPLC Analysis of 3,4-Dihydro-6-methyl-2-pyridone. Benchchem.
  • Pharmaceutical Impurity Detection Using LC-MS/MS. Payesh Darou Zist Azma Laboratory.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Amedio, J. C., et al. (2012). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development, 16(12), 1982-1987. Available from: [Link]

  • Structural Elucidation of 3,4-Dihydro-6-methyl-2-pyridone: A Comparative Spectroscopic Analysis. Benchchem.
  • Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Shimadzu.
  • Wang, J., et al. (2008). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. American Pharmaceutical Review. Available from: [Link]

  • Cik, G., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules, 12(4), 835-846. Available from: [Link]

  • Khachatryan, A. Kh., et al. (2024). The synthesis of ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds, 60(6), 1-6. Available from: [Link]

  • Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates. (2019). Russian Journal of Organic Chemistry, 55(4), 469-472. Available from: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available from: [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available from: [Link]

  • Hantzsch Pyridine Synthesis. Scribd. Available from: [Link]

  • Kumar, D., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170155. Available from: [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available from: [Link]

  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

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  • Cagliani, R., & Riva, S. (2014). Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei, 25(1), 1-11. Available from: [Link]

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  • Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. Available from: [Link]

  • Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. Available from: [Link]

  • Khaligh, N. G. (2014). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 4(90), 48877-48883. Available from: [Link]

  • Al-Shamali, L. A., et al. (2011). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. Arkivoc, 2011(9), 125-141. Available from: [Link]

  • Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. (2020). Current Organic Synthesis, 17(1), 1-2. Available from: [Link]

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  • Albanese, D., et al. (2025). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Analytical Sciences, 41(8), 1413-1418. Available from: [Link]

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  • Zimina, N. S., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(19), 6599. Available from: [Link]

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Technical Support Center: Troubleshooting Low Yields in Biginelli-Type Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields for this classic yet powerful multicomponent reaction. As a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), a scaffold present in numerous pharmacologically active compounds, mastering the Biginelli reaction is crucial. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing at the bench. The solutions are based on mechanistic understanding and established optimization strategies.

Q1: My reaction is not proceeding to completion. TLC analysis shows significant unreacted starting materials even after extended reaction times. What's going wrong?

A1: This is a classic symptom of insufficient reaction activation or unfavorable kinetics. Several factors could be at play, and a systematic approach is key to identifying the root cause.

  • Catalyst Inactivity or Suboptimal Choice: The catalyst is the engine of the Biginelli reaction; without it, product formation is often slow and yields are poor.[1][2] The reaction proceeds via an N-acyliminium ion intermediate, and the catalyst's primary role is to facilitate its formation and the subsequent steps.[3][4]

    • Causality & Solution:

      • Brønsted vs. Lewis Acids: Traditional Brønsted acids (like HCl) are effective but can sometimes promote side reactions.[1] Lewis acids (e.g., Yb(OTf)₃, InBr₃, FeCl₃, ZnCl₂) are often milder and more efficient, particularly under solvent-free conditions.[1][3][5] If you are using a mild catalyst, it may not be active enough for your specific substrates.

      • Actionable Advice: First, ensure your catalyst is active and not degraded. If using a reusable heterogeneous catalyst, it may require regeneration.[6] Consider screening a panel of catalysts. Switching from a mild Lewis acid to a stronger one, or trying a Brønsted acid, can often restart a stalled reaction.[1] Many modern protocols also leverage heterogeneous or polymer-supported catalysts which simplify removal and improve recyclability.[7][8][9]

  • Insufficient Temperature: The reaction may have a significant activation energy barrier that isn't being overcome at your current temperature.

    • Causality & Solution: The initial condensation between the aldehyde and urea, as well as the final cyclization and dehydration steps, are temperature-dependent.

    • Actionable Advice: Gradually increase the reaction temperature while monitoring the progress by TLC. Refluxing in a suitable solvent like ethanol is a common starting point.[10] However, be cautious, as excessively high temperatures can promote the formation of Hantzsch-type dihydropyridine byproducts.[6]

  • Steric Hindrance: Bulky substituents on the aldehyde or the β-dicarbonyl compound can significantly slow the reaction rate by impeding the approach of the reactants.[1]

    • Causality & Solution: The nucleophilic attack of the ketoester enol on the iminium intermediate is sensitive to steric bulk around the reaction centers.

    • Actionable Advice: For sterically hindered substrates, you may need more forcing conditions: a more active catalyst, higher temperatures, and longer reaction times are necessary.[6]

  • Solvent Effects: The solvent plays a critical role in solubilizing reactants and stabilizing intermediates. An inappropriate solvent can stall the reaction.

    • Causality & Solution: The choice of solvent can influence the keto-enol tautomerization equilibrium of the β-dicarbonyl component, which is essential for the reaction to proceed.[11] Polar solvents are generally preferred.[1]

    • Actionable Advice: If your reactants are not fully dissolved, try a more polar solvent or a solvent mixture. Ethanol, acetonitrile, and THF are common choices.[11][12] Alternatively, solvent-free (neat) conditions, often coupled with microwave irradiation, can dramatically accelerate the reaction and simplify workup.[3][13]

Q2: My reaction produces the desired product, but the yield is consistently low due to the formation of a major, difficult-to-separate byproduct. How can I improve selectivity?

A2: The formation of significant byproducts points to competing reaction pathways. Identifying the likely side product is the first step toward suppressing its formation.

  • Hantzsch Dihydropyridine Formation: This is arguably the most common byproduct, especially when running the reaction at high temperatures.

    • Causality & Solution: At elevated temperatures, urea can decompose to generate ammonia. The ammonia can then participate in a competing Hantzsch pyridine synthesis with two equivalents of the β-ketoester and one equivalent of the aldehyde.[6]

    • Actionable Advice: The most effective solution is to lower the reaction temperature.[6] Monitor the reaction closely to find the optimal temperature that favors the Biginelli pathway without being too slow. Additionally, ensuring a slight excess of urea can help push the equilibrium towards the desired product.

  • Self-Condensation of Reactants: Aldehydes (especially those without α-hydrogens) can undergo self-condensation (e.g., Cannizzaro reaction) under certain conditions, while β-ketoesters can also self-condense.

    • Causality & Solution: These side reactions are often promoted by strongly acidic or basic conditions and high temperatures.

    • Actionable Advice: Using a milder catalyst (e.g., a moderate Lewis acid) can prevent these unwanted pathways.[1] Controlling the order of addition—for instance, adding the aldehyde slowly to the mixture of the other components—can also minimize its self-condensation.[1]

  • Incomplete Cyclization/Dehydration: The open-chain ureide intermediate may persist in the reaction mixture if the final cyclization and dehydration steps are slow.

    • Causality & Solution: This final ring-closing step is acid-catalyzed. Insufficient catalyst activity or steric hindrance can make this step the bottleneck.[6]

    • Actionable Advice: If you suspect this is the issue, increasing the catalyst loading or switching to a stronger acid for the final phase of the reaction can drive the cyclization to completion.[6]

Q3: The reaction works, but the product crashes out of the solution as an impure solid, making purification by recrystallization difficult. What are some effective purification strategies?

A3: Product isolation and purification are critical for obtaining high-purity DHPMs. While precipitation is often a good sign, co-precipitation of impurities is a common challenge.

  • Initial Workup: The goal of the initial workup is to remove the bulk of the impurities before recrystallization.

    • Actionable Advice: After cooling the reaction, instead of directly filtering the solid, try quenching the reaction by pouring it into cold water or ice. The DHPM product is typically insoluble in water, while many catalysts and unreacted polar starting materials will be washed away. Collect the resulting solid by filtration and wash it thoroughly with cold water, followed by a cold, non-polar solvent (like hexane or diethyl ether) to remove non-polar impurities.

  • Recrystallization Solvent Screening: A single-solvent recrystallization may not be effective if the impurities have similar solubility profiles to the product.

    • Actionable Advice: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Ethanol is a very common and effective choice.[6] If ethanol alone is not working, screen other solvents like isopropanol, acetonitrile, or ethyl acetate. A two-solvent system (e.g., dissolving in hot ethanol and then adding water dropwise until turbidity appears) can also be highly effective for inducing crystallization of the pure product.

  • Using Heterogeneous Catalysts: One of the best ways to simplify purification is to use a catalyst that can be easily removed before product isolation.

    • Causality & Solution: Solid-phase or polymer-supported catalysts can be removed by simple filtration at the end of the reaction.[7][9] This prevents the catalyst from co-precipitating with the product, leading to a much cleaner crude solid that is easier to recrystallize. Many modern protocols now favor catalysts like zeolites, clays, or silica-supported acids for this reason.[8][14]

Key Parameter Optimization

Systematic optimization is crucial for maximizing yield. The table below summarizes the impact of catalyst and solvent choice, which are often the most influential parameters.

ParameterOptionsGeneral Effect on Yield & SelectivityExpert Insight & References
Catalyst Brønsted Acids (HCl, H₂SO₄, p-TsOH)Effective and inexpensive but can be harsh, sometimes leading to byproducts.The classical approach, but often superseded by newer methods for sensitive substrates.[15]
Lewis Acids (FeCl₃, ZnCl₂, Yb(OTf)₃, InBr₃)Generally high-yielding and milder than Brønsted acids. Can often be used in catalytic amounts under solvent-free conditions.Yb(OTf)₃ is noted for its efficiency and reusability, especially under neat conditions.[3]
Heterogeneous Catalysts (Zeolites, Clays, Polymer-supported acids)Yields are often good to excellent. The primary advantage is simplified workup (filtration) and catalyst recyclability, aligning with green chemistry principles.An excellent choice for process chemistry and scaling up due to operational simplicity.[7][8][9][14]
Solvent Polar Protic (Ethanol, Methanol)The traditional choice. Good for solubilizing urea/thiourea. Yields are typically moderate to good.Ethanol is the most common solvent used in foundational Biginelli protocols.[10][16]
Polar Aprotic (Acetonitrile, THF, DMF)Often give good to excellent yields. Acetonitrile is a particularly effective solvent for many catalyst systems.The dielectric constant of the solvent can influence reaction rates and yields.[17]
Non-Polar (Toluene, p-Cymene)Generally lower yields, but can be useful in specific cases, particularly for driving the reaction by azeotropic removal of water.Bio-derivable p-cymene has been identified as a useful sustainable solvent.[11]
Solvent-Free (Neat) Often provides the highest yields and shortest reaction times, especially when paired with microwave or ball-milling techniques. Environmentally friendly.A highly recommended starting point for optimization in modern labs.[3][18]
Visualizing the Biginelli Reaction
Accepted Reaction Mechanism (Kappe Proposal)

The currently accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion, which acts as the key electrophile.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium + H⁺ Ketoester β-Ketoester (Enol) Adduct Open-Chain Adduct Ketoester->Adduct Iminium->Adduct Rate-Determining Step Product DHPM Product Adduct->Product Cyclization & -H₂O

Caption: The Kappe mechanism for the Biginelli reaction.

Logical Troubleshooting Workflow

Use this flowchart to systematically diagnose issues with your reaction.

Troubleshooting_Workflow Start Low Yield Observed CheckTLC Analyze TLC Plate Start->CheckTLC UnreactedSM High Levels of Unreacted Starting Material CheckTLC->UnreactedSM Mainly SMs Byproducts Significant Byproduct Formation CheckTLC->Byproducts New Spots Purification Product is Impure after Precipitation CheckTLC->Purification Streaking/ Poor Separation Action_Catalyst Screen Catalysts (Lewis vs. Brønsted) Increase Loading UnreactedSM->Action_Catalyst Action_Temp Increase Temperature Consider MW/Ultrasound UnreactedSM->Action_Temp Action_Solvent Change Solvent Try Solvent-Free UnreactedSM->Action_Solvent Action_Temp_Low Lower Temperature Byproducts->Action_Temp_Low If Hantzsch suspected Action_Stoich Adjust Stoichiometry Byproducts->Action_Stoich Action_Workup Aqueous Quench/Wash Purification->Action_Workup Action_Recrys Screen Recrystallization Solvents (e.g., EtOH) Purification->Action_Recrys Action_HetCat Use Heterogeneous Catalyst Purification->Action_HetCat Proactive Step

Caption: A decision tree for troubleshooting low yields.

Validated Experimental Protocol: Synthesis of a Model DHPM

This protocol provides a robust starting point for the synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using a reusable heterogeneous catalyst.

Materials:

  • 4-Methoxybenzaldehyde (1.36 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

  • Montmorillonite-KSF Clay (0.5 g)[19]

  • Ethanol (20 mL)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Montmorillonite-KSF clay catalyst (0.5 g).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3).[6][20] The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the hot solution to remove the solid Montmorillonite-KSF catalyst. Wash the catalyst with a small amount of hot ethanol. The catalyst can be washed, dried, and reused.[19]

    • Pour the filtrate into a beaker containing 100 mL of ice-cold distilled water and stir for 15 minutes.

    • Collect the white precipitate by vacuum filtration.

  • Purification:

    • Wash the crude solid with 2 x 20 mL of cold water.

    • Recrystallize the solid from hot ethanol (~30-40 mL) to yield the pure DHPM product as white crystals.

  • Characterization: Dry the product under vacuum and characterize by NMR, IR spectroscopy, and melting point analysis.

Frequently Asked Questions (FAQs)
  • Q: Can I use thiourea instead of urea?

    • A: Yes, thiourea is a common substitute for urea and will produce the corresponding dihydropyrimidin-2(1H)-thiones. Reaction conditions are generally very similar.[21]

  • Q: Does the order of reagent addition matter?

    • A: For the classic one-pot synthesis, all components are typically mixed at the beginning. However, in some modified or two-step procedures, the order is critical. For instance, in the "Atwal modification," an enone is pre-formed before the addition of urea.[22]

  • Q: My aldehyde is an aliphatic one and the yields are very low. Why?

    • A: Aliphatic aldehydes are often less reactive than aromatic aldehydes in the Biginelli reaction and can be more prone to self-condensation.[1][23] They typically require more forcing conditions, more active catalysts, or modified protocols to achieve good yields.[22]

  • Q: How "green" is the Biginelli reaction?

    • A: The Biginelli reaction is a classic multicomponent reaction (MCR), which is inherently atom-economical. Modern advancements, such as the use of reusable heterogeneous catalysts, solvent-free conditions, and alternative energy sources like ball-milling, have made it a very green and sustainable synthetic method.[13][18][19]

References
  • Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database. [Link]

  • de Oliveira, L. F., Jorge, K. C., & da Silva, M. J. (2019). Effects of the solvent on the yield of the model Biginelli reaction. ResearchGate. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Wikipedia. [Link]

  • Patil, R. V., Chavan, J. U., Dalal, D. S., & Shinde, V. S. (2019). Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science, 21(2), 79-106. [Link]

  • Bohrium. (2018). mini-review-on-the-synthesis-of-biginelli-analogs-using-greener-heterogeneous-catalysis-recent-strategies-with-the-support-or-direct-catalyzing-of-inorganic-catalysts. Ask this paper. [Link]

  • Yadav, D., et al. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Archiv der Pharmazie, 356(5), e2200501. [Link]

  • Balan, T., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(18), 5629. [Link]

  • Patil, R. V., et al. (2019). Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science, 21(2), 79-106. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Smith, T. E., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 387. [Link]

  • Slideshare. (n.d.). BIGINELLI REACTION. Slideshare. [Link]

  • ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction. ResearchGate. [Link]

  • ResearchGate. (2021). Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the enantioselective Biginelli reaction conditions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction. ResearchGate. [Link]

  • Tunisian Chemical Society. (n.d.). The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis. Tunisian Chemical Society. [Link]

  • J&K Scientific LLC. (2021). Biginelli Reaction. J&K Scientific LLC. [Link]

  • ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. ResearchGate. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. [Link]

  • ResearchGate. (n.d.). Recent Developments in the Reactivity of the Biginelli Compounds. ResearchGate. [Link]

  • Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. [Link]

  • ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]

  • Mercer University. (2014). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Theochem @ Mercer University. [Link]

  • Smith, T. E., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 387. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(11), 3121. [Link]

  • Boumoud, B., et al. (2019). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 24(17), 3176. [Link]

  • YouTube. (2021). Biginelli Reaction. YouTube. [Link]

  • Royal Society of Chemistry. (2021). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances. [Link]

  • National Institutes of Health. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3726. [Link]

  • ResearchGate. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. ResearchGate. [Link]

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Technical Support Center: Preventing Retro-Michael Reaction Products in Pyridone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the retro-Michael reaction during pyridone synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when the retro-Michael reaction competes with pyridone formation.

Q1: What exactly is the retro-Michael reaction, and why is it a problem in my pyridone synthesis?

A: The retro-Michael reaction is the reverse of the Michael addition—a crucial bond-forming step in many pyridone synthesis pathways.[1][2] It is an equilibrium-driven elimination reaction that breaks the newly formed carbon-carbon or carbon-nitrogen bond, causing the Michael adduct intermediate to revert to its starting materials (e.g., an enamine and an α,β-unsaturated carbonyl compound).[3][4] This reversal is a primary cause of low yields, impure product mixtures, and difficulty in driving the reaction to completion. The stability of the pyridone ring is generally high, but the stability of the intermediate adducts can be low under certain conditions, making them susceptible to this reversion.[5][6]

Q2: My reaction seems to work initially, but then the yield drops, and I see my starting materials reappearing on TLC/LCMS. Is this the retro-Michael reaction?

A: Yes, this is a classic indicator of a significant retro-Michael reaction occurring. The initial formation of the product followed by its disappearance over time suggests that the reaction is reversible and is reaching an equilibrium that favors the starting materials under your current conditions.[3] To confirm this, you can take time-course samples and monitor the concentrations of reactants, intermediates, and the final product.

Q3: How does temperature influence the formation of retro-Michael byproducts?

A: Temperature is a critical factor that governs whether a reaction is under kinetic or thermodynamic control.[7][8]

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., 0 °C to room temperature), reactions favor the product that forms the fastest—the one with the lowest activation energy.[9] This is often the desired Michael adduct.

  • Thermodynamic Control (High Temperature): At elevated temperatures, the system has enough energy to overcome activation barriers for both the forward and reverse reactions.[10] This allows an equilibrium to be established, which favors the most stable species. If the starting materials are more stable than the Michael adduct, or if the adduct is thermally unstable, the retro-Michael reaction will dominate.[8]

Q4: What is the role of the base in promoting the retro-Michael reaction, and how do I choose the right one?

A: The base plays a dual role. It is required to deprotonate the Michael donor (e.g., an active methylene compound) to initiate the desired addition reaction.[11] However, the same base can deprotonate the Michael adduct intermediate, which facilitates the elimination pathway of the retro-Michael reaction.[3]

  • Strong Bases (e.g., NaH, Alkoxides): Using stoichiometric amounts of strong bases can significantly increase the rate of the retro-Michael reaction.

  • Weaker, Non-nucleophilic Bases (e.g., DBU, DIPEA, Et₃N): These are often a better choice. They are strong enough to initiate the Michael addition but are less likely to deprotonate the adduct, thus suppressing the reverse reaction.[12] Using the base in catalytic amounts can also be an effective strategy.

Q5: Can my choice of solvent help suppress the retro-Michael reaction?

A: Absolutely. The solvent influences the stability of reactants, intermediates, and transition states.

  • Protic Solvents (e.g., MeOH, EtOH): These solvents can stabilize the charged intermediates involved in the retro-Michael pathway through hydrogen bonding, potentially accelerating this undesired reaction.[13]

  • Aprotic Polar Solvents (e.g., THF, DMF, DMSO): These are often preferred. They can dissolve the reactants and support the polar transition state of the forward Michael addition without overly stabilizing the intermediates that lead to the retro reaction.[14][15]

In-Depth Troubleshooting Guides

Guide 1: Establishing Kinetic Control to Favor Pyridone Formation

The core strategy for preventing the retro-Michael reaction is to operate under kinetic control , where the reaction rate, not thermodynamic stability, dictates the product distribution.[7][9] The desired Michael addition typically has a lower activation energy than the subsequent cyclization and aromatization steps, but it can be reversible. The goal is to make the overall forward process faster and more efficient than the reverse reaction.

Reaction Coordinate Diagram: Conceptual Overview

The forward reaction proceeds from reactants to a Michael adduct intermediate, which then cyclizes to form the pyridone. The retro-Michael reaction is the reverse path from the intermediate back to the reactants. By lowering the temperature, you provide enough energy to form the intermediate but not enough to easily revert it. A fast and irreversible cyclization step is key, as it acts as a thermodynamic sink, pulling the entire equilibrium toward the final pyridone product.

Comparative Table of Reaction Conditions
ParameterKinetic Control Conditions (Favors Pyridone)Thermodynamic Control Conditions (Favors Retro-Michael)Rationale
Temperature Low (e.g., -20 °C to 25 °C)High (e.g., >50 °C to reflux)Low temperature prevents the system from overcoming the activation barrier of the reverse reaction.[8]
Base Weak, non-nucleophilic base (DBU, Et₃N) in catalytic to stoichiometric amounts.Strong base (NaH, KOtBu) in stoichiometric or excess amounts.A milder base minimizes deprotonation of the Michael adduct, which is a key step for elimination.[12]
Reaction Time Monitor closely and quench upon completion (typically shorter times).Prolonged reaction times (several hours to overnight).Longer times allow the reaction to reach equilibrium, where the more stable species (potentially starting materials) dominate.[7]
Addition Rate Slow, dropwise addition of base or one reactant to the other at low temperature.Rapid mixing of reagents at elevated temperatures.Slow addition maintains a low concentration of the reactive species and helps control the reaction temperature, preventing spikes that could favor the retro pathway.
Guide 2: Strategic Selection of Reagents and Substrates

Beyond temperature and time, the chemical nature of your reactants and reagents is fundamental.

  • Base Selection: The pKa and steric bulk of the base are critical. A sterically hindered base like DIPEA (N,N-Diisopropylethylamine) can be effective at deprotonating a small active methylene compound while being too bulky to easily deprotonate the more sterically congested Michael adduct.

  • Solvent Choice: In syntheses proceeding from enaminones and active methylene compounds, polar aprotic solvents like DMF or DMSO are often effective.[16] They provide good solubility for the reactants while minimizing the stabilization of intermediates that lead to the retro-Michael reaction.

  • Substrate Electronics: The stability of the Michael adduct can be enhanced by the electronic properties of the substituents. Strong electron-withdrawing groups on the Michael acceptor stabilize the negative charge in the enolate intermediate, which can make the initial addition more favorable and the reverse reaction less likely.

Visualizing the Reaction Pathway and Troubleshooting

Understanding the competing pathways is key to troubleshooting. The following diagrams illustrate the mechanism and a logical workflow for addressing issues.

Reaction Mechanism: Pyridone Synthesis vs. Retro-Michael Reaction

G cluster_main Pyridone Synthesis Pathway cluster_retro Competing Retro-Michael Pathway Reactants Reactants (Enaminone + Active Methylene Compound) Intermediate Michael Adduct (Acyclic Intermediate) Reactants->Intermediate Michael Addition (Forward Reaction) Base Base Base->Reactants Product Pyridone Product (Desired) Intermediate->Product Cyclization & Aromatization (Irreversible) Retro Retro-Michael Reaction (Reversible Elimination) Intermediate->Retro Retro->Reactants Reverts to Starting Materials

Caption: Competing pathways in pyridone synthesis.

Troubleshooting Workflow for Low Pyridone Yield

G Start Problem: Low Pyridone Yield & Reappearance of Starting Materials Check_Temp Is the reaction temperature > 40°C? Start->Check_Temp Check_Base Are you using a strong base (e.g., NaH, KOtBu)? Check_Temp->Check_Base No Sol_Temp_Yes Action: Lower temperature to 0-25°C to establish kinetic control. Check_Temp->Sol_Temp_Yes Yes Check_Time Is the reaction time prolonged (>12 hours)? Check_Base->Check_Time No Sol_Base_Yes Action: Switch to a weaker base (e.g., DBU, Et3N) or use catalytic amount. Check_Base->Sol_Base_Yes Yes Sol_Time_Yes Action: Monitor by TLC/LCMS and quench reaction upon product formation. Check_Time->Sol_Time_Yes Yes Success Yield Improved Sol_Temp_Yes->Success Sol_Base_Yes->Success Sol_Time_Yes->Success

Caption: A step-by-step guide to troubleshoot low yields.

Experimental Protocol: Kinetically Controlled Pyridone Synthesis

This protocol provides a general framework for synthesizing a substituted 2-pyridone from an enaminone and an active methylene compound, specifically designed to minimize the retro-Michael side reaction.

Reaction: (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one + Malononitrile → 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Materials:

  • (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (1.0 eq)

  • Malononitrile (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware, cooled to 0 °C

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the enaminone (1.0 eq) and malononitrile (1.1 eq).

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Base Addition (Critical Step): Slowly add DBU (1.2 eq) to the cooled, stirring solution dropwise via syringe over 15-20 minutes. Rationale: This slow addition prevents localized heating and maintains a low concentration of the active nucleophile, favoring controlled forward addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress every 30 minutes using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. Rationale: Avoids prolonged reaction times that could allow the system to equilibrate and undergo the retro-Michael reaction.

  • Quenching: Once the starting materials are consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. This will neutralize the DBU and stop the reaction.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure pyridone.

References

  • DAU, D. The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Afinidad (2024).

  • Du, Y., et al. Recyclable Thermosets Based on Dynamic Amidation and Aza-Michael Addition Chemistry. Macromolecules (2016).

  • Monden, M., et al. Retro-aza-Michael reaction of an o-aminophenol adduct in protic solvents inspired by natural products. Bioorganic & Medicinal Chemistry (2021).

  • ResearchGate. Which kind of catalyst should be used for retro-aza-Michael addition reaction? (2015).

  • Universitat Politècnica de Catalunya. The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (2024).

  • BenchChem. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024).

  • Al-Naggar, A. A., et al. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules (2012).

  • Al-Mousawi, S. M., et al. Enaminones as Building Blocks In Heterocyclic Synthesis: A New One Pot Synthesis of Polyfunctional Substituted Pyridines. R Discovery (2001).

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC (n.d.).

  • Wang, C., et al. Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. RSC Advances (2016).

  • Universitat Politècnica de Catalunya. The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (n.d.).

  • Leszczynski, J., et al. Cooperative 4-Pyridone H-Bonds with Extraordinary Stability. A DFT Molecular Orbital Study. Journal of the American Chemical Society (2006).

  • Balucani, N., et al. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life (2020).

  • BenchChem. Technical Support Center: Reaction Condition Optimization for Pyridone Derivatives. (2025).

  • ResearchGate. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. (2018).

  • DAU, D. The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Afinidad (2024).

  • National Institutes of Health. On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. (2018).

  • Wikipedia. Thermodynamic reaction control. (n.d.).

  • BenchChem. Technical Support Center: Minimizing Off-Target Reactions of Maleimide Linkers. (2025).

  • chemeurope.com. Thermodynamic versus kinetic reaction control. (n.d.).

  • Vector Labs. Maleimide Reaction Chemistry. (n.d.).

  • ResearchGate. Enaminone‐based synthesis of pyridine‐fused heterocycle. (n.d.).

  • Master Organic Chemistry. Thermodynamic and Kinetic Products. (2012).

  • YouTube. Thermodynamic vs Kinetic Control. (2021).

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.).

  • ResearchGate. How can I block michael acceptor group from reacting with nitrogen during synthesis? (2023).

  • LU Faculty SHARE. Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. (2009).

  • ElectronicsAndBooks. REACTIVITY OF HETEROCYCLIC ENAMINONES : REGlOSELECTlVE SYNTHESIS OF SOME PYRIDOBENZODIAZEPINES AND IMIDAZO- PYRIDINES. (n.d.).

  • ResearchGate. Michael versus retro-Michael reaction in the regioselective synthesis of N-1 and N-3 uracil adducts. (2009).

  • PubMed. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. (2018).

  • Wikipedia. Michael addition reaction. (n.d.).

  • To Chemistry Journal. Part –V: Utilities of Active Methylene Compounds in Heterocyclic Synthesis. (2020).

  • RSC Publishing. Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. (n.d.).

  • ResearchGate. (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. (2022).

  • MDPI. Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. (2022).

  • ResearchGate. (PDF) Ni(II) and Pd(II) pyridinyloxazolidine-compounds: synthesis, X-ray characterisation and catalytic activities in the aza-Michael reaction. (2018).

Sources

Technical Support Center: A Guide to the Scalable and Robust Multikilogram Synthesis of Cyanopyridones

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable and robust synthesis of cyanopyridones. This resource offers practical, field-proven insights into navigating the challenges of transitioning from laboratory-scale experiments to multikilogram production. We will delve into a widely applicable synthetic route, address common troubleshooting scenarios, and answer frequently asked questions to ensure your scale-up campaign is both successful and efficient.

Overview of a Scalable Cyanopyridone Synthesis Route

A prevalent and scalable method for the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles (cyanopyridones) is a one-pot, four-component reaction. This approach offers high atom economy and often simplifies the manufacturing process. The core transformation involves the condensation of an aldehyde, a methyl ketone, a cyano-functionalized active methylene compound (like ethyl cyanoacetate or malononitrile), and an ammonia source, typically ammonium acetate.

DOT script for the general reaction scheme:

Cyanopyridone Synthesis Aldehyde Aldehyde (R1-CHO) Reaction One-Pot Reaction (e.g., Reflux in Ethanol) Aldehyde->Reaction Ketone Methyl Ketone (R2-CO-CH3) Ketone->Reaction ActiveMethylene Active Methylene (NC-CH2-R3) ActiveMethylene->Reaction Ammonia Ammonium Acetate Ammonia->Reaction Cyanopyridone Cyanopyridone Reaction->Cyanopyridone Formation of Pyridone Ring

Caption: General four-component reaction for cyanopyridone synthesis.

Troubleshooting Guide for Multikilogram Synthesis

This section addresses specific issues that may arise during the scale-up of cyanopyridone synthesis in a question-and-answer format.

Issue 1: Low or Inconsistent Yields at Scale

Q: We achieved an 85% yield at the 100g scale, but upon scaling to 5kg, the yield has dropped to 60% and is inconsistent between batches. What are the likely causes and how can we rectify this?

A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. Here’s a systematic approach to troubleshooting:

  • Heat Transfer and Exotherm Control: The multicomponent condensation is often exothermic. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, which can lead to localized "hot spots." These hot spots can accelerate side reactions and degradation of reactants or products.

    • Solution:

      • Controlled Reagent Addition: Instead of adding all reactants at once, implement a controlled addition of one of the key components, such as the aldehyde or ketone, via a dosing pump. This allows the reactor's cooling system to manage the heat evolution effectively.

      • Jacket Temperature Control: Ensure your reactor's jacket cooling is responsive and set to a temperature that anticipates the exotherm.

      • Calorimetry Data: If possible, perform reaction calorimetry studies at a smaller scale to quantify the heat of reaction and design a safe and efficient thermal control strategy for the larger scale.

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized concentration gradients. This can result in incomplete reactions in some parts of the vessel and the formation of byproducts in others.

    • Solution:

      • Agitator Selection and Speed: Ensure the agitator design (e.g., pitched-blade turbine, retreat curve impeller) is appropriate for the vessel geometry and the reaction mixture's viscosity. The agitator speed should be optimized to ensure good top-to-bottom turnover without excessive splashing or shear.

      • Baffles: If your reactor is not already equipped with them, installing baffles can significantly improve mixing by preventing the formation of a central vortex.

  • Solubility and Precipitation: The cyanopyridone product is often a solid that precipitates from the reaction mixture. At a large scale, uncontrolled precipitation can lead to the encapsulation of starting materials, hindering complete conversion.

    • Solution:

      • Solvent Selection and Volume: While ethanol is common, you may need to adjust the solvent volume or consider a co-solvent system to maintain a manageable slurry throughout the reaction.

      • Seeding: A controlled crystallization can be promoted by adding a small amount of pre-isolated product (seed crystals) at the appropriate point in the reaction. This can lead to a more uniform particle size and easier filtration.

Issue 2: Product Purity and Impurity Profile

Q: Our scaled-up batches of cyanopyridone show a higher level of a persistent, colored impurity that is difficult to remove by simple recrystallization. How can we identify and mitigate this?

A: Impurity profiles often change with scale due to the factors mentioned above. A systematic approach to impurity management is crucial.

  • Impurity Identification:

    • LC-MS and NMR: Isolate the impurity using preparative chromatography and characterize it by LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy. Knowing the structure of the impurity is key to understanding its formation.

    • Common Side Products: In this type of reaction, common impurities can arise from self-condensation of the ketone, the Knoevenagel condensation of the aldehyde with the active methylene compound without subsequent cyclization, or the formation of isomeric pyridones.

  • Mitigation Strategies:

    • Reaction Stoichiometry and Order of Addition: The order in which reactants are added can significantly impact the impurity profile. For example, pre-mixing the aldehyde and active methylene component before the addition of the ketone and ammonia source can sometimes favor the desired reaction pathway. Experiment with the order of addition at a small scale to identify the optimal sequence.

    • Temperature Control: As discussed, localized overheating can promote the formation of degradation products or colored impurities. Tighter temperature control is essential.

    • Purification Optimization:

      • Solvent Screening for Recrystallization: A single-solvent recrystallization may not be sufficient. Screen a range of solvent/anti-solvent systems to find a combination that effectively rejects the impurity.

      • Carbon Treatment: If the impurity is colored, a treatment with activated carbon can be effective in removing it. The amount of carbon and the treatment time should be optimized to avoid significant product loss.

      • pH Adjustment during Work-up: The solubility of the cyanopyridone product and some impurities can be pH-dependent. Adjusting the pH of the slurry before filtration can sometimes help to wash away acidic or basic impurities.

Issue 3: Challenges with Product Isolation and Drying

Q: At the multikilogram scale, we are experiencing very slow filtration times, and the isolated product is difficult to dry, often retaining solvent. What can we do to improve the isolation process?

A: These are common physical processing challenges when moving to a larger scale.

  • Improving Filtration:

    • Particle Size Engineering: As mentioned, uncontrolled precipitation can lead to very fine particles that clog the filter. Controlled crystallization through seeding and a well-defined cooling profile can produce larger, more uniform crystals that are easier to filter.

    • Filter Type: For multikilogram batches, a simple Buchner funnel is often inadequate. Consider using a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single, contained unit.

    • Slurry Optimization: The viscosity of the slurry can impact filtration. Ensure the solid-to-liquid ratio is appropriate. In some cases, a solvent swap to a less viscous solvent before filtration can be beneficial.

  • Efficient Drying:

    • Effective Washing: Ensure the filter cake is washed thoroughly with an appropriate solvent to remove residual reaction solvents and soluble impurities. Inefficient washing is a common cause of high residual solvent levels in the final product.

    • Drying Equipment: For multikilogram quantities, a vacuum oven with good heat transfer is essential. A tumble dryer or a filter-dryer can provide more efficient drying through agitation.

    • Drying Parameters: Optimize the drying temperature and vacuum level. The temperature should be high enough to effectively remove the solvent but low enough to prevent product degradation. A nitrogen sweep can also help to carry away solvent vapors.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials for a successful multikilogram synthesis?

A1: The purity of your starting materials is paramount at scale. For the aldehyde and ketone, ensure they are free from acidic or basic impurities that could interfere with the reaction catalysis. The active methylene compound should be of high purity to avoid side reactions. The quality of the ammonium acetate is also important; it should be dry and free-flowing.

Q2: Are there any specific safety considerations for the multikilogram synthesis of cyanopyridones?

A2: Yes. The reaction can be exothermic, so a thorough understanding of the thermal profile is necessary to prevent a runaway reaction. The use of cyanide-containing reagents like malononitrile requires strict handling protocols to avoid exposure. The reaction may also release ammonia, so adequate ventilation and personal protective equipment (PPE) are essential. Always conduct a thorough process safety review before executing a multikilogram scale synthesis.

Q3: Can microwave-assisted synthesis be scaled up to multikilogram production?

A3: While microwave-assisted synthesis is an excellent tool for rapid optimization at the lab scale, its scalability to multikilogram production for pharmaceuticals is currently limited by the availability of large-scale microwave reactors that meet cGMP (current Good Manufacturing Practice) standards. For multikilogram campaigns, conventional heating in a jacketed reactor is the more established and common approach.

Q4: What analytical techniques are recommended for in-process control (IPC) during the synthesis?

A4: For IPCs, High-Performance Liquid Chromatography (HPLC) is the most common and reliable method to monitor the consumption of starting materials and the formation of the product and any major impurities. Thin-Layer Chromatography (TLC) can be a quicker, qualitative alternative for monitoring reaction progress on the plant floor.

Experimental Protocol: Representative Multikilogram Synthesis of a Cyanopyridone

This protocol is a generalized example and should be optimized for the specific target molecule.

Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

ReagentMolecular WeightQuantity (kg)MolesEquivalents
4-Methoxybenzaldehyde136.156.8150.01.0
Acetone58.088.71 (11.0 L)150.03.0
Ethyl Cyanoacetate113.125.6650.01.0
Ammonium Acetate77.087.71100.02.0
Ethanol (200 proof)-50.0 L--

Procedure:

  • Reactor Setup: To a 100 L jacketed glass reactor equipped with a pitched-blade turbine agitator, reflux condenser, and a nitrogen inlet, add ethanol (50.0 L), 4-methoxybenzaldehyde (6.81 kg), ethyl cyanoacetate (5.66 kg), and ammonium acetate (7.71 kg).

  • Reaction Initiation: Begin agitation and add acetone (8.71 kg) over 30 minutes.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by HPLC.

  • Crystallization: Once the reaction is complete (starting material <2% by HPLC), cool the mixture to 0-5 °C over 4-6 hours to induce crystallization.

  • Isolation: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with cold ethanol (2 x 10 L).

  • Drying: Dry the product in a vacuum oven at 50-60 °C with a nitrogen bleed until the loss on drying (LOD) is <0.5%.

  • Yield: The expected yield is 9.6 - 10.8 kg (80-90%) of a white to off-white solid.

DOT script for the troubleshooting workflow:

Troubleshooting_Workflow Start Scale-up Issue Identified LowYield Low / Inconsistent Yield Start->LowYield PurityIssue Purity / Impurity Issue Start->PurityIssue IsolationIssue Isolation / Drying Problem Start->IsolationIssue HeatTransfer Check Heat Transfer (Calorimetry, Cooling) LowYield->HeatTransfer IdentifyImpurity Identify Impurity (LC-MS, NMR) PurityIssue->IdentifyImpurity ParticleSize Engineer Particle Size (Controlled Crystallization) IsolationIssue->ParticleSize Mixing Evaluate Mixing Efficiency (Agitator, Baffles) HeatTransfer->Mixing Solubility Assess Solubility / Precipitation (Solvent, Seeding) Mixing->Solubility OptimizeAddition Optimize Reagent Addition Solubility->OptimizeAddition End Process Optimized OptimizeAddition->End OptimizeParams Optimize Reaction Parameters (Stoichiometry, Temp.) IdentifyImpurity->OptimizeParams RefinePurification Refine Purification (Recrystallization, Carbon) OptimizeParams->RefinePurification ImplementIPC Implement In-Process Controls RefinePurification->ImplementIPC ImplementIPC->End Filtration Optimize Filtration (Filter Type, Slurry) ParticleSize->Filtration Drying Improve Drying (Washing, Equipment) Filtration->Drying OptimizeWorkup Optimize Downstream Process Drying->OptimizeWorkup OptimizeWorkup->End

Caption: A logical workflow for troubleshooting common scale-up issues.

References

  • Process Development and Scale-Up in the Pharmaceutical Industry. Org. Process Res. Dev., American Chemical Society. (A leading journal in the field providing numerous examples of scale-up challenges and solutions). [Link]

  • Chemical Engineering in the Pharmaceutical Industry. Edited by David J. am Ende, Wiley. (A comprehensive text covering the principles of scaling up chemical processes in a pharmaceutical setting). [Link]

  • One-pot Synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; A New Scaffold for p38alpha MAP Kinase Inhibition. Bioorg. Med. Chem. Lett., 2007, 17(19), 5481-5485. (Provides a representative lab-scale synthesis of cyanopyridones). [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 2022, 27(19), 6598. (Details a multi-component synthesis of cyanopyridones). [Link]

  • Impurity Profiling of Chemical Reactions. Mettler Toledo. (Provides an overview of the importance of understanding and controlling impurities during process development). [Link]

Overcoming resinification in Mo(CO)6-mediated pyridone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Mo(CO)₆-mediated pyridone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the [4+2] cycloaddition of alkynes and nitriles catalyzed by molybdenum hexacarbonyl. While this is a powerful transformation for accessing substituted pyridones, it is often plagued by the formation of intractable resinous materials, leading to low yields and purification difficulties.

This document provides in-depth, experience-driven answers to common challenges, focusing on the root causes of resinification and offering practical, validated solutions to achieve clean, high-yielding reactions.

Frequently Asked Questions (FAQs)

Here we address fundamental questions regarding the reaction mechanism and the primary factors that contribute to the undesirable polymerization and decomposition pathways.

Q1: What is the active catalytic species, and how is it formed from Mo(CO)₆?

A1: Molybdenum hexacarbonyl, Mo(CO)₆, is a stable, 18-electron complex that is catalytically inactive as is. The reaction is initiated by the thermal dissociation of carbonyl (CO) ligands to generate a coordinatively unsaturated and highly reactive molybdenum species, such as Mo(CO)₅ or Mo(CO)₄. This process requires elevated temperatures, typically refluxing in solvents like toluene or xylene.[1] These unsaturated species can then coordinate with the alkyne and nitrile substrates, initiating the catalytic cycle. The ease of CO dissociation is a critical parameter; too low a temperature results in no reaction, while excessive heat can lead to over-decomposition.

Q2: What is "resinification" in this context, and what are the primary chemical causes?

A2: Resinification refers to the formation of dark, often insoluble, polymeric or tar-like materials that contaminate the reaction mixture. In the context of Mo(CO)₆-mediated reactions, this is primarily caused by two pathways:

  • Catalyst Decomposition: Mo(CO)₆ and its unsaturated intermediates can decompose at high temperatures, especially in the presence of trace oxygen or moisture, to form metallic molybdenum or molybdenum oxides/carbides.[2][3] These finely divided metal particles can themselves catalyze undesired side reactions, including substrate polymerization.

  • Substrate Polymerization: The primary cause is often the molybdenum-catalyzed cyclotrimerization of the alkyne substrate to form substituted benzene derivatives.[4] This side reaction competes directly with the desired pyridone synthesis and is highly exothermic, which can lead to runaway polymerization and thermal decomposition of the catalyst and substrates.

Q3: How does the choice of solvent impact resinification?

A3: The solvent plays a crucial role beyond simply dissolving the reactants. High-boiling, non-coordinating aromatic solvents like toluene or xylenes are commonly used because they achieve the necessary temperatures for CO dissociation. However, their inertness means they do not stabilize the reactive molybdenum intermediates. In some cases, a weakly coordinating solvent like tetrahydrofuran (THF) or acetonitrile can be beneficial. These solvents can form stabilized complexes with the unsaturated molybdenum species, moderating their reactivity and potentially disfavoring the pathways that lead to rapid decomposition or alkyne trimerization.[5] However, strongly coordinating solvents may inhibit the reaction altogether by occupying the metal's coordination sites.

Troubleshooting Guide: From Tarry Mess to Clean Product

This section provides direct, actionable advice for specific problems encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Reaction turns black/dark brown immediately upon heating. 1. Rapid Catalyst Decomposition: The temperature is too high, causing rapid, uncontrolled loss of CO ligands and formation of metallic molybdenum.[6][7] 2. Presence of Impurities: Oxygen or moisture in the solvent or on the glassware is reacting with the molybdenum carbonyl.1. Lower the Reaction Temperature: Use a lower boiling solvent (e.g., toluene instead of xylene) or reduce the heat of the oil bath. Aim for the minimum temperature required for a steady reaction rate (monitor by TLC). 2. Ensure Rigorously Anhydrous & Inert Conditions: Dry all solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for toluene). Degas the solvent thoroughly with argon or nitrogen for at least 30 minutes. Flame-dry all glassware under vacuum before use.
Low yield of pyridone with significant formation of a non-polar byproduct. 1. Alkyne Cyclotrimerization: The reaction conditions favor the [2+2+2] cycloaddition of the alkyne to form a benzene derivative.[4] This is often exacerbated by high concentrations of the alkyne.1. Control Substrate Concentration: Use high dilution conditions (e.g., 0.05 - 0.1 M). 2. Slow Addition of Alkyne: Prepare a solution of the alkyne in the reaction solvent and add it slowly via syringe pump over several hours to the heated solution of Mo(CO)₆ and the nitrile. This keeps the instantaneous concentration of the alkyne low, favoring the reaction with the nitrile over self-condensation.
Reaction stalls; starting materials are consumed but little product is formed, only baseline material on TLC. 1. Catalyst Deactivation: The active molybdenum species has decomposed over the course of the reaction. 2. Inhibiting Functional Groups: The substrates may contain functional groups (e.g., unprotected amines, thiols) that can irreversibly bind to and poison the molybdenum catalyst.1. Add Catalyst in Portions: Instead of adding all the Mo(CO)₆ at the beginning, add it in 2-3 portions over the first few hours of the reaction to maintain a sufficient concentration of the active catalyst. 2. Protect Sensitive Functional Groups: Ensure that any functional groups that can act as strong Lewis bases are appropriately protected before subjecting the substrate to the reaction conditions.
Formation of a complex mixture of products. 1. Reaction Temperature Too High: Excessive heat can lead to lack of selectivity and decomposition of the desired product. 2. Substrate Instability: One or more of the starting materials may not be stable under the required reaction conditions.1. Systematic Temperature Optimization: Screen a range of temperatures (e.g., 90°C, 100°C, 110°C) to find the optimal balance between reaction rate and selectivity. 2. Run Control Reactions: Heat the alkyne and nitrile separately under the reaction conditions (without the catalyst) to check for thermal decomposition.

Visualizing the Pathways

To better understand the competing reactions, the following diagrams illustrate the desired catalytic cycle versus the primary resinification pathway.

reaction_pathway cluster_desired Desired Productive Cycle cluster_undesired Undesired Resinification Pathways MoCO6 Mo(CO)₆ ActiveMo Mo(CO)n (Active Catalyst) MoCO6->ActiveMo - CO (Heat) Metallacycle Aza-molybda- cyclopentadiene ActiveMo->Metallacycle Coordination & Oxidative Cyclization Trimer Benzene Derivative (Alkyne Trimer) ActiveMo->Trimer [2+2+2] Cycloaddition Decomp Decomposed Mo(0) ActiveMo->Decomp Excess Heat, O₂/H₂O Alkyne Alkyne Alkyne->Metallacycle Coordination & Oxidative Cyclization Alkyne->Trimer [2+2+2] Cycloaddition Nitrile Nitrile Nitrile->Metallacycle Coordination & Oxidative Cyclization Pyridone Pyridone Product Metallacycle->Pyridone Reductive Elimination Resin Resinification / Tar Trimer->Resin Decomp->Resin Catalyzes Polymerization

Caption: Competing reaction pathways in Mo(CO)₆-mediated pyridone synthesis.

Optimized Protocol to Minimize Resinification

This protocol incorporates best practices derived from troubleshooting common issues. It utilizes slow addition of the alkyne to suppress cyclotrimerization.

Materials:

  • Molybdenum Hexacarbonyl (Mo(CO)₆)

  • Nitrile Substrate

  • Alkyne Substrate

  • Anhydrous, Degassed Toluene

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Syringe pump

  • Magnetic stirrer and heat source (oil bath)

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • System Setup: Assemble the flame-dried three-neck flask with a reflux condenser, a rubber septum, and a gas inlet adapter. Ensure the system is under a positive pressure of inert gas.

  • Initial Charge: To the flask, add Mo(CO)₆ (0.1 equiv.) and the nitrile substrate (1.2 equiv.). Add enough anhydrous, degassed toluene to achieve a final concentration of ~0.1 M with respect to the alkyne.

  • Syringe Pump Preparation: In a separate flame-dried flask, prepare a solution of the alkyne substrate (1.0 equiv.) in anhydrous, degassed toluene. Draw this solution into a gas-tight syringe and place it on the syringe pump.

  • Reaction Initiation: Begin stirring and heat the reaction flask in an oil bath to a gentle reflux (~110 °C).

  • Slow Addition: Once the reaction mixture is at a stable reflux, begin the slow addition of the alkyne solution via the syringe pump over a period of 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC. The reaction mixture should maintain a yellow to light-orange color. A rapid darkening to brown or black indicates decomposition.

  • Reaction Completion: After the addition is complete, continue to heat the reaction at reflux for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting materials.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. The crude residue can then be purified by column chromatography on silica gel. It is often beneficial to pre-adsorb the crude material onto silica gel to ensure better separation.

Troubleshooting Workflow Diagram

If issues arise during the reaction, follow this logical workflow to diagnose and solve the problem.

troubleshooting_workflow Start Observe Dark Resin Formation Check_Temp Is reaction temp > 120°C? Start->Check_Temp Check_Conc Is alkyne concentration > 0.2 M? Check_Temp->Check_Conc No Sol_Temp Action: Lower temperature. Use toluene instead of xylene. Check_Temp->Sol_Temp Yes Check_Inert Were anhydrous/inert conditions rigorous? Check_Conc->Check_Inert No Sol_Conc Action: Use high dilution and slow alkyne addition. Check_Conc->Sol_Conc Yes Sol_Inert Action: Re-dry/degas solvents. Flame-dry glassware. Check_Inert->Sol_Inert No Success Clean Reaction Achieved Check_Inert->Success Yes Sol_Temp->Success Sol_Conc->Success Sol_Inert->Success

Caption: A step-by-step guide for troubleshooting resinification.

References

  • Temperature-programmed decomposition of [Mo(CO)6]: indication of surface reactions and cluster formation. Journal of the Chemical Society, Dalton Transactions.[Link]

  • Metallic molybdenum obtained by atomic layer deposition from Mo(CO)6. AIP Publishing.[Link]

  • Molybdenum hexacarbonyl | Hexacarbonylmolybdenum | Mo(CO)6. Ereztech.[Link]

  • Molybdenum deposition from the decomposition of molybdenum hexacarbonyl. American Institute of Physics.[Link]

  • Mo(CO)6 catalyzed cyclotrimerization of alkynes: Formation of benzene derivatives. ResearchGate.[Link]

  • Reactions of Mo(CO)6 under biphase conditions. Indian Academy of Sciences.[Link]

  • Decomposition studies of group 6 hexacarbonyl complexes. Part 1: Production and decomposition of Mo(CO)6 and W(CO)6. ResearchGate.[Link]

  • Molybdenum in Organic Synthesis. ResearchGate.[Link]

Sources

Managing exothermic reactions during POCl3 quench in chloropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Managing Exothermic Reactions During Phosphorus Oxychloride (POCl₃) Quench

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Evelyn Reed

Welcome to the technical support center for chloropyridine synthesis. This guide provides in-depth troubleshooting advice and best practices for managing the highly exothermic quench of excess phosphorus oxychloride (POCl₃), a critical and often hazardous step in the synthesis of intermediates for the pharmaceutical and agrochemical industries.[1][2][3] My aim is to equip you with the expertise to not only perform these procedures safely but to understand the chemical principles that govern them.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the POCl₃ quench. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Question: My quench reaction showed no initial exotherm on my lab's cooling system, but then experienced a violent, delayed thermal runaway. What happened?

Answer: This is a classic and dangerous scenario that arises from quenching at too low a temperature (e.g., 0-5°C).[4][5] The hydrolysis of POCl₃ is sluggish at cold temperatures, which prevents an immediate, controlled reaction.[5][6] Instead of reacting, the POCl₃ accumulates in your vessel. As the mixture inevitably warms, the reaction initiates and accelerates uncontrollably, leading to a thermal runaway.[4][5]

The danger is compounded by the formation of metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), which can persist in the mixture and release heat later.[4][7][8]

Causality & Prevention:

  • The Cause: Accumulation of unreacted reagent due to low-temperature quenching.

  • The Solution: Ensure the quenching medium is at a temperature that facilitates immediate, controlled hydrolysis. A proven method is to perform a "reverse quench" by slowly adding the POCl₃-containing reaction mixture to a quenching solution maintained at a controlled, slightly elevated temperature, for instance, 35-40°C.[4][9] This ensures that each drop of the reagent reacts as it is added, preventing accumulation.[5]

Question: I've successfully quenched the POCl₃, but my yield is low and analysis shows my starting material has reappeared. Why?

Answer: This issue, known as product reversion, often occurs when the reaction has not proceeded to completion before quenching.[4] The chlorination of a hydroxyl group with POCl₃ proceeds through a phosphorus intermediate. If this intermediate is quenched prematurely, it can hydrolyze back to the original starting material, drastically reducing your yield.[5]

Causality & Prevention:

  • The Cause: Premature quenching of the reaction before the phosphorus intermediate has fully converted to the desired chlorinated product.

  • The Solution: Always monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to confirm it has reached completion before initiating the workup.[4]

Question: After neutralizing my quench, my product either decomposed or I observed significant byproduct formation. How can I avoid this?

Answer: Many chlorinated heterocycles, including chloropyridines, can be sensitive to strongly basic conditions, especially at elevated temperatures.[4] Using potent bases like sodium hydroxide for neutralization can lead to hydrolysis of the newly installed chloro group or degradation of other sensitive functional groups on your molecule.

Causality & Prevention:

  • The Cause: Product instability under the pH and temperature conditions of the neutralization step.

  • The Solution:

    • Use a Milder Quenching Agent: Consider using a buffered solution, such as aqueous sodium acetate. This hydrolyzes the POCl₃ and neutralizes the resulting acids (phosphoric and HCl) in a single, pH-controlled step.[9]

    • Careful pH and Temperature Control: If a stronger base is required, add it slowly while diligently monitoring the pH and maintaining a low temperature (e.g., below 20°C) to minimize degradation.[4]

Question: My quench resulted in a thick, unmanageable slurry that is difficult to stir and extract. What are my options?

Answer: The formation of a thick slurry is typically due to two main factors: the precipitation of your product or its intermediates in the aqueous mixture, or the generation of inorganic salts (like sodium phosphate or sodium chloride) that have limited solubility.[4][10]

Causality & Prevention:

  • The Cause: Low solubility of the organic product or inorganic byproducts in the chosen quench/solvent system.

  • The Solution:

    • Adjust pH: The solubility of your product may be highly dependent on pH. A slight adjustment after the initial quench may dissolve the precipitate.[4]

    • Add a Co-solvent: Introducing a suitable organic solvent during the quench can help keep the product dissolved, facilitating easier handling and extraction.[4]

    • Dilution: Increasing the volume of water in the quench mixture can help dissolve the inorganic salts.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is quenching excess phosphorus oxychloride so hazardous? A1: The hazard stems from its violent and highly exothermic reaction with water.[4][5] This hydrolysis reaction produces phosphoric acid (H₃PO₄) and fumes of hydrogen chloride (HCl) gas.[1][7][11] The significant release of heat can cause the mixture to boil, leading to a rapid increase in pressure and the potential for vessel rupture or ejection of corrosive materials.[5][12]

Reaction Data Summary
Reaction POCl₃(l) + 3H₂O(l) → H₃PO₄(aq) + 3HCl(aq)
Enthalpy Highly Exothermic[4]
Hazards Thermal Runaway, Release of Corrosive HCl Gas[4][11]

Q2: What is a "reverse quench" and why is it critically important? A2: A "reverse quench" is the procedure of adding the reactive mixture (the solution containing excess POCl₃) to the quenching agent (e.g., water or a basic solution).[4][9] This method is a cornerstone of safety because it ensures that POCl₃ is always the limiting reagent in the quenching vessel. This allows for superior control over the rate of heat generation, preventing the dangerous accumulation that occurs in a standard quench (adding water to the reactor).[4]

Q3: Can I use an alcohol, like isopropanol, to quench POCl₃? A3: While POCl₃ does react with alcohols to form phosphate esters, this is strongly discouraged as a quenching method.[4][13] The resulting organophosphate byproducts can be highly toxic, potentially acting as neuroparalytic or alkylating agents, and will complicate the purification of your desired product.[6] The standard and preferred method is quenching with water or an aqueous base/buffer.[4]

Q4: How can I be certain that all reactive phosphorus species have been safely quenched? A4: Visual confirmation is not sufficient. The most reliable method is ³¹P NMR spectroscopy.[4] By analyzing a sample of the quenched mixture, you can confirm the complete disappearance of the POCl₃ signal (typically δ 2-5 ppm) and any signals from reactive intermediates like phosphorodichloridic acid.[4][7][8] For large-scale operations, in-situ monitoring with Raman spectroscopy or thermal analysis using Differential Scanning Calorimetry (DSC) and Accelerated Rate Calorimetry (ARC) can provide real-time assurance that the quench is complete and no residual energetic species remain.[7][8][14]

Section 3: Recommended Quenching Protocols

These protocols are designed to be self-validating systems for safety and efficacy. Always adapt procedures to your specific reaction scale and conditions.

Protocol 1: Reverse Quench into Aqueous Sodium Acetate (Preferred for Sensitive Products)

This method is ideal for preventing a delayed exotherm and protecting base-sensitive products.[9]

  • Preparation: In a separate flask large enough to contain both the reaction mixture and quench solution, equipped with a mechanical stirrer, thermometer, and addition funnel, prepare an aqueous solution of sodium acetate.

  • Temperature Control: Warm the sodium acetate solution to a controlled temperature of 35-40°C.[4][9] This is the critical step to ensure immediate hydrolysis.

  • Addition: Slowly add the reaction mixture containing excess POCl₃ dropwise from the addition funnel into the warm, vigorously stirred sodium acetate solution.

  • Monitoring: Continuously monitor the temperature of the quenching mixture. The exotherm should be immediate but controllable. Adjust the addition rate to maintain the target temperature range.

  • Aging: After the addition is complete, continue to stir the mixture for a sufficient period to ensure complete hydrolysis of all reactive species.

  • Workup: Cool the mixture to room temperature and proceed with the extraction of your product using a suitable organic solvent.

Protocol 2: Reverse Quench into Ice/Aqueous Sodium Bicarbonate

This is a common and effective method, but requires careful temperature management to avoid reagent accumulation.

  • Preparation: In a separate flask equipped with a mechanical stirrer and thermometer, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

  • Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath before addition.

  • Addition: Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[4]

  • Temperature Control: Monitor the temperature of the quenching mixture closely. The goal is to keep the temperature low but not so cold that the reaction stalls. Maintain the temperature below 20°C by controlling the addition rate.[4] If the temperature drops too low (near 0°C) and the exotherm stops, pause the addition to allow it to warm slightly and react before continuing.

  • Neutralization and Stirring: After the addition is complete, continue stirring until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[4]

  • Extraction: Extract the product from the aqueous mixture with an appropriate organic solvent.[4]

Section 4: Visualization of Key Processes

Decision Workflow for POCl₃ Quench

This diagram outlines the critical decision points for safely managing a POCl₃ quench.

G cluster_prep Preparation cluster_quench Quench Strategy cluster_execution Execution & Verification start Reaction Complete? monitor Monitor Reaction (TLC, LC-MS, NMR) start->monitor No product_stability Product Base Sensitive? start->product_stability Yes monitor->start protocol1 Protocol 1: Reverse Quench into warm (35-40°C) Aq. Sodium Acetate product_stability->protocol1 Yes protocol2 Protocol 2: Reverse Quench into Ice/Aq. NaHCO3 (Maintain T < 20°C) product_stability->protocol2 No add Slowly Add Reaction Mixture to Quench Solution (Reverse Quench) protocol1->add protocol2->add verify Verify Quench Complete? (31P NMR) add->verify workup Proceed to Workup & Extraction verify->workup Yes age Age Mixture with Vigorous Stirring verify->age No age->verify

Caption: Decision workflow for selecting and executing a safe POCl₃ quench.

Mechanism of a Delayed Exotherm

This diagram illustrates how quenching at low temperatures leads to a dangerous accumulation of reactive species.

G cluster_0 Low Temperature Quench (0-5°C) cluster_1 Warming Phase cluster_2 Result a POCl3 Added to Cold Water b Hydrolysis is Sluggish a->b c Accumulation of Unreacted POCl3 & Metastable Intermediates (e.g., Cl2P(O)OH) b->c d Mixture Warms Up c->d e Reaction Rate Accelerates Exponentially d->e f Uncontrolled Exotherm (Thermal Runaway) e->f

Caption: Pathway to thermal runaway via low-temperature POCl₃ quenching.

Section 5: Scale-Up Considerations

Scaling exothermic reactions from the lab to pilot or production scale is a significant challenge.[15][16][17] The fundamental issue is the change in the surface-area-to-volume ratio.[17][18] As the reactor volume increases by the cube of its radius, the heat-transfer area of the jacket only increases by the square.[16] This means a larger reactor has proportionally less surface area to dissipate the heat generated, increasing the risk of a thermal runaway.

Key Strategies for Safe Scale-Up:

  • Calorimetry Studies: Before any scale-up, perform reaction calorimetry (DSC, ARC) to accurately determine the heat of reaction and the rate of heat release under process conditions.[4][19] This data is essential for ensuring your plant reactor's cooling system can handle the thermal load.[16][19]

  • Semi-Batch Operation: For exothermic reactions, always use a semi-batch process where one reagent is added controllably over time.[18][20] This allows the reaction rate, and thus heat generation, to be managed by the addition rate.

  • Robust Temperature Control: Implement automated and reliable temperature control systems.[19][21] Do not rely solely on temperature control to limit the reaction rate for highly exothermic processes.[16]

  • Engineered Safety Systems: Ensure the reactor is equipped with appropriately sized pressure relief devices and consider installing emergency quench or cooling systems.[19][22]

References

  • Benchchem. (n.d.). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • ChemBK. (2024, April 9). Phosphorus oxychloride.
  • ResearchGate. (2020, September 14). How can I properly quench POCl3?.
  • BYJU'S. (n.d.). POCl3 Phosphorus Oxychloride.
  • ResearchGate. (n.d.). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF.
  • Chemical Space. (2009, June 3). My friend phosphorus oxychloride. WordPress.com.
  • Wikipedia. (n.d.). Phosphoryl chloride.
  • Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
  • ACS Publications. (n.d.). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Organic Process Research & Development.
  • Patsnap Eureka. (n.d.). Control Strategies For Managing Exothermic Reactions In Flow.
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  • Chemical Space. (2011, November 21). Quenching Phosphorus Oxychloride. WordPress.com.
  • ACS Publications. (2010, August 23). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Organic Process Research & Development.
  • (n.d.). Chemical reaction exothermic or endothermic temperature dynamic compensation system.
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  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • NIH. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC.
  • AWS. (n.d.). Hydrolysis of Phosphoryl Trichloride (POCl3). Characterization, In Situ Detection and Safe Quenching of Energetic Metastable.
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Validation & Comparative

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Spectroscopic Analysis of Dihydropyridines

Substituted dihydropyridines are a significant class of heterocyclic compounds with diverse pharmacological activities. Their structural elucidation is paramount for understanding their biological function and for the development of new therapeutic agents. NMR and MS are indispensable tools in this process, providing detailed information about the molecular structure, connectivity, and elemental composition.

Predicted NMR and Mass Spectrometry Data

Based on the analysis of closely related compounds, the following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragments for Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality Behind the Prediction
~11.5 - 12.5br s1HN-HThe acidic proton on the nitrogen in the dihydropyridine ring is expected to be significantly deshielded and will appear as a broad singlet. This is a characteristic feature observed in numerous similar dihydropyridinone structures.
~7.5 - 7.8d1HH-4The vinyl proton at position 4 is expected to be downfield due to the electron-withdrawing effects of the adjacent carbonyl and the double bond. It will likely appear as a doublet due to coupling with the proton at position 5.
~5.9 - 6.2d1HH-5The vinyl proton at position 5 will be upfield relative to H-4 and will appear as a doublet from coupling with H-4.
~4.1 - 4.3q2H-O-CH₂ -CH₃The methylene protons of the ethyl ester will be a quartet due to coupling with the adjacent methyl group.
~2.2 - 2.4s3H-CH₃ (at C2)The methyl group at position 2 is attached to a double bond and is expected to be a singlet in the vinylic methyl region.
~1.2 - 1.4t3H-O-CH₂-CH₃ The terminal methyl protons of the ethyl ester will be a triplet due to coupling with the adjacent methylene group.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignmentCausality Behind the Prediction
~165C =O (ester)The carbonyl carbon of the ester group is expected in this region.
~162C =O (ring)The carbonyl carbon within the dihydropyridine ring (C6) will be in a similar region to the ester carbonyl.
~150C -2The carbon at position 2, attached to the methyl group and nitrogen, and part of a double bond, will be significantly downfield.
~145C -4The vinyl carbon at position 4 will be downfield due to its position in the conjugated system.
~105C -5The vinyl carbon at position 5 will be upfield relative to C-4.
~100C -3The carbon at position 3, attached to the ester group, will be in this region.
~60-O-CH₂ -CH₃The methylene carbon of the ethyl ester.
~18-CH₃ (at C2)The methyl carbon at position 2.
~14-O-CH₂-CH₃ The terminal methyl carbon of the ethyl ester.

Table 3: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/zAssignmentCausality Behind the Prediction
181[M]⁺Molecular ion peak, corresponding to the molecular weight of the compound.
153[M - CO]⁺ or [M - C₂H₄]⁺Loss of carbon monoxide from the ring carbonyl or ethene from the ethyl ester.
136[M - OEt]⁺Loss of the ethoxy radical from the ester group.
110[M - CO₂Et]⁺Loss of the entire ethoxycarbonyl group.

Comparative Analysis with a Structural Analog: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

To ground our predictions, we can compare the expected spectra with the known experimental data of a similar compound, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The key difference is the presence of a phenyl group at C4 and a tetrahydropyrimidine core.

Reported ¹H NMR Data (in DMSO-d₆, 400 MHz) for the Analog : δ 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H, CH), 4.01-3.96 (q, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.11-1.07 (t, 3H, OCH₂CH₃).[1]

Reported ¹³C NMR Data (in DMSO-d₆, 100 MHz) for the Analog : δ 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5.[1]

Reported Mass Spectrum (m/z) for the Analog : 260 [M]⁺.[1]

The comparison reveals that the chemical shifts for the ethyl ester and the methyl group on the ring are in close agreement with our predictions. The presence of the phenyl group and the saturated nature of the C4-C5 bond in the analog account for the differences in the chemical shifts of the ring protons and carbons.

Experimental Protocols

The following are detailed, standardized protocols for acquiring high-quality NMR and MS data for dihydropyridine derivatives.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the polar dihydropyridinone and to observe the exchangeable N-H proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the spectrometer to obtain optimal resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum with the following parameters:

      • Pulse sequence: zg30

      • Number of scans: 16

      • Acquisition time: ~4 seconds

      • Relaxation delay: 2 seconds

      • Spectral width: -2 to 14 ppm

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum with the following parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more (as ¹³C has low natural abundance)

      • Acquisition time: ~1.5 seconds

      • Relaxation delay: 2 seconds

      • Spectral width: -10 to 220 ppm

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Electron Ionization (EI) Mass Spectrometry:

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

    • Set the ionization energy to a standard 70 eV.

    • Acquire the mass spectrum over a mass range of m/z 40-400.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI) Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Comparison Comparison with Predicted Data & Analogs Structure_Elucidation->Comparison Final_Confirmation Final Structure Confirmation Comparison->Final_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different pieces of spectroscopic information are integrated to confirm the structure of the target molecule.

Data_Integration cluster_data Experimental Data cluster_info Structural Information H_NMR ¹H NMR Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone MS Mass Spec Mol_Weight Molecular Weight & Formula MS->Mol_Weight Structure Confirmed Structure Proton_Env->Structure Carbon_Backbone->Structure Mol_Weight->Structure

Caption: Integration of spectroscopic data for structure elucidation.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR and mass spectrometry data for this compound. By leveraging data from structurally related compounds, we have established a reliable framework for the interpretation of its spectral characteristics. The provided experimental protocols offer a standardized approach for obtaining high-quality data. This guide is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the unambiguous identification and characterization of this and similar dihydropyridine derivatives.

References

A Comparative Guide to the Efficacy of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Dihydropyridine Scaffold in Medicinal Chemistry

The 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Renowned for their diverse pharmacological activities, DHP derivatives have been extensively investigated for their potential as calcium channel blockers, antihypertensive, anticancer, antimicrobial, and antioxidant agents.[2][3][4] This guide focuses on a specific, yet highly promising, subset of this family: Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and its derivatives. The strategic placement of the ethyl carboxylate, methyl, and oxo groups on the dihydropyridine ring provides a unique template for chemical modification, allowing for the fine-tuning of its biological activity.

This document serves as a comprehensive comparison of the efficacy of various derivatives of this core structure. We will delve into the structure-activity relationships (SAR) that govern their therapeutic potential, supported by experimental data from relevant studies on analogous compounds. Furthermore, we will provide detailed protocols for the key assays used to evaluate their efficacy, offering researchers a practical guide for their own investigations.

Comparative Efficacy Analysis: A Multifaceted Pharmacological Profile

While a singular, large-scale comparative study on a wide array of this compound derivatives is not yet available in the public domain, we can construct a robust comparative framework by examining the efficacy of closely related dihydropyridine and 2-pyridone structures. The following sections will compare the potential efficacy of derivatives based on their demonstrated activities in key therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 2-oxo-1,2-dihydropyridine core is a recurring motif in compounds exhibiting significant cytotoxic activity against various cancer cell lines.[5] The efficacy of these derivatives is often attributed to their ability to induce apoptosis and interfere with critical cell signaling pathways.

Structure-Activity Relationship Insights:

  • Substitution on the N1-position: The introduction of substituted benzylideneamino groups at the N1-position of the dihydropyridine ring has been shown to modulate cytotoxic activity. For instance, in a series of (E)-1-((3,4-disubstituted benzylidene)amino)-4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles, the nature and position of substituents on the benzylidene ring significantly influenced their anticancer potential against breast (MCF7), hepatocellular (Hep-G2), and colon (CACO-2) cancer cell lines.[5]

  • Substituents at the C4-position: The nature of the substituent at the C4-position is a critical determinant of activity. In many dihydropyridine series, the presence of an aryl group at this position is essential for potent biological effects.[3]

  • Groups at the C3 and C5-positions: The ester and carbamoyl groups at the C3 and C5 positions play a crucial role in receptor binding and overall activity. Modifications at these positions can influence both the potency and the pharmacological profile of the compounds.[6]

Illustrative Data from Analogous Compounds:

To provide a quantitative perspective, the following table summarizes the anticancer activity of representative 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives against the MCF7 breast cancer cell line, as reported in a study by Rostom et al.[5]

Compound IDR (N1-substituent)R1 (C4-substituent)R2 (C6-substituent)LC50 (µM) against MCF7
8 3,4-di-OCH3-benzylideneamino4-Cl-phenylCH319.15
16 3,4-di-OCH3-benzylideneamino4-Cl-phenyl3,5-dicarbonitrile17.34
19 3,4-di-OCH3-benzylideneamino4-Cl-phenyl5-ethoxycarbonyl14.70
Doxorubicin ---3.94

This data is for illustrative purposes and is derived from structurally related compounds to infer potential trends for this compound derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of the dihydropyridine and dihydropyrimidinone scaffolds have demonstrated promising antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][8]

Structure-Activity Relationship Insights:

  • Aryl Substituents: The presence and nature of substituents on an aryl ring, often at the C4 or C6 position, significantly impact antimicrobial efficacy. Electron-withdrawing or donating groups on this ring can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with microbial targets.[8]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, is a key factor in its ability to penetrate microbial cell membranes. A balance between hydrophilic and lipophilic properties is often necessary for optimal activity.[5]

Comparative Data from a Dihydropyrimidinone Series:

The following table presents the minimum inhibitory concentration (MIC) values for a series of 6-aryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-(N-aryl) carboxamides against Staphylococcus aureus and Escherichia coli.[8] This data provides a basis for predicting the potential antimicrobial efficacy of similarly substituted this compound derivatives.

CompoundSubstituent on 6-aryl ringMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1 H>1000>1000
2 4-CH3500500
3 4-OCH3250500
4 4-Cl125250
Ciprofloxacin -0.50.25

This data is from a related dihydropyrimidinone series and serves as a predictive model for the target compounds.

Antioxidant Activity: Quenching Harmful Free Radicals

The dihydropyridine ring is a known scavenger of free radicals, and its derivatives have been evaluated for their antioxidant potential.[9] The ability to donate a hydrogen atom or an electron is central to their antioxidant mechanism.

Structure-Activity Relationship Insights:

  • Electron-Donating Groups: The presence of electron-donating groups on the dihydropyridine ring or its substituents can enhance the molecule's ability to stabilize free radicals, thereby increasing its antioxidant capacity.

  • Hydrogen Atom Donating Ability: The ease with which a hydrogen atom can be abstracted from the dihydropyridine nitrogen or other susceptible positions is a key determinant of antioxidant activity, particularly in the hydrogen atom transfer (HAT) mechanism.[10]

Comparative Antioxidant Potential:

The antioxidant activity of dihydropyridine derivatives can be assessed using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[9] A comparative study of novel dihydropyridine analogs revealed that compounds with specific carbamate and sulfonamide substitutions exhibited high antioxidant and metal-chelating activities.[9]

Experimental Protocols: A Guide to Efficacy Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the efficacy of novel compounds. Below are detailed methodologies for key assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, Hep-G2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Test Compounds treatment Add Compounds to Cells compound_prep->treatment incubation_48h Incubate for 48-72 hours treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Add DMSO to Dissolve Formazan incubation_4h->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate calculate_ic50 Calculate % Viability and IC50 read_plate->calculate_ic50

Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compounds in 96-well Plate prep_dilutions->inoculate incubate Incubate Plates (e.g., 37°C for 18-24h) inoculate->incubate read_results Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_results DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH->DPPH_H + H• Antioxidant Antioxidant-H Antioxidant_Radical Antioxidant• Antioxidant->Antioxidant_Radical - H•

Sources

A Senior Application Scientist's Guide to the Validation of a One-Step Synthesis Method for Arylcarbamoyl-2-pyridones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Arylcarbamoyl-2-pyridones in Modern Drug Discovery

Arylcarbamoyl-2-pyridones represent a class of heterocyclic compounds that have garnered substantial attention within the medicinal chemistry community.[1][2] Their rigid, planar structure, coupled with the capacity for hydrogen bonding, makes them privileged scaffolds in the design of novel therapeutic agents.[1] These compounds have demonstrated a wide array of biological activities, including potential as anticancer and antimicrobial agents.[1][3] The N-arylcarbamoyl moiety, in particular, is a key pharmacophore that can be tailored to achieve specific interactions with biological targets, making the efficient synthesis of these molecules a critical endeavor for drug development professionals.[4][5]

Traditionally, the synthesis of functionalized 2-pyridones has been approached through multi-step sequences which, while effective, often suffer from drawbacks such as long reaction times, the need for purification of intermediates, and the generation of significant waste.[6] This guide provides a comprehensive validation of a modern, one-step, three-component synthesis of arylcarbamoyl-2-pyridones, comparing it directly with a traditional two-step approach. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present a quantitative comparison of their performance, including key green chemistry metrics.

Comparative Synthesis Methodologies: A Head-to-Head Evaluation

In this guide, we will compare two distinct synthetic pathways to a representative N-aryl-3-cyano-2-pyridone. The one-step multicomponent reaction (MCR) offers a streamlined approach, while the traditional two-step method serves as a conventional benchmark.

Method 1: One-Step Three-Component Synthesis (A Modern Approach)

This highly efficient method involves the one-pot reaction of an aromatic aldehyde, an active methylene nitrile (in this case, cyanoacetohydrazide, which acts as the nitrogen source and provides the cyano group), and a second active methylene compound (malononitrile). The reaction proceeds via a cascade of elementary reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, to rapidly generate the desired 2-pyridone scaffold.[1][3][7] The choice of a basic catalyst, such as piperidine, is crucial as it facilitates the initial condensation and subsequent cyclization steps. The use of water or a water/ethanol mixture as a solvent aligns with the principles of green chemistry, enhancing the overall sustainability of the process.[1][7][8]

Method 2: Traditional Two-Step Synthesis (A Conventional Benchmark)

The traditional approach to N-aryl-3-cyano-2-pyridones typically involves a stepwise process.[4][5] First, an N-aryl-2-cyanoacetamide is synthesized through the reaction of a substituted aniline with ethyl cyanoacetate at elevated temperatures. This intermediate is then isolated and purified before being subjected to a second reaction with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a base like potassium hydroxide, to facilitate cyclization and form the 2-pyridone ring.[4][5] While this method is robust, it necessitates the isolation of the intermediate, leading to longer overall synthesis time and potentially lower overall yield due to material loss at each step.

Quantitative Performance Comparison

To provide an objective evaluation, the following table summarizes the key performance indicators for both synthetic methods for a representative N-aryl-3-cyano-2-pyridone.

MetricOne-Step Three-Component SynthesisTraditional Two-Step Synthesis
Overall Yield ~90%~50% (cumulative)
Reaction Time ~30 minutes~6 hours (total)
Number of Steps 12
Intermediate Isolation NoYes
Solvent Water/EthanolEthanol
Catalyst Piperidine (catalytic)Potassium Hydroxide (stoichiometric)
Atom Economy High (calculated for a representative reaction)Moderate (calculated for a representative reaction)
E-Factor (Environmental Factor) Low (estimated)Higher (estimated)

Experimental Protocols: A Self-Validating System

The following detailed protocols are provided to allow for the replication and validation of these synthetic methods in a research setting. Expected characterization data are included to serve as a benchmark for successful synthesis.

Protocol 1: One-Step Synthesis of 1,6-Diamino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
  • Materials: Cyanoacetohydrazide, malononitrile, 4-chlorobenzaldehyde, piperidine, water, ethanol.

  • Procedure:

    • In a round-bottom flask, combine cyanoacetohydrazide (1 mmol), malononitrile (1 mmol), and 4-chlorobenzaldehyde (1 mmol) in water (10 mL).

    • Add piperidine (20 mol%) to the mixture.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

    • Upon completion (typically within 30 minutes), collect the precipitated product by filtration.

    • Wash the solid with warm ethanol to afford the pure product.[1]

  • Expected Yield: ~93%[7]

  • Self-Validating Characterization Data:

    • ¹H NMR (300 MHz, DMSO-d₆): δ 5.65 (s, 2H, NH₂), 7.50 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 8.15 (s, 2H, NH₂).[1]

    • ¹³C NMR (75.4 MHz, DMSO-d₆): δ 74.7 (C-5), 86.8 (C-3), 115.8 (CN), 116.6 (CN), 129.2, 130.4, 133.8, 135.5 (Ar-C), 157.0 (C-4), 158.8 (C-6), 159.5 (C=O).[1]

    • IR (KBr, cm⁻¹): 3390, 3283, 3197 (NH₂), 2216 (CN), 1623 (C=O).[7]

Protocol 2: Two-Step Synthesis of N-(4-chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • Step 1: Synthesis of N-(4-chlorophenyl)-2-cyanoacetamide

    • Materials: 4-chloroaniline, ethyl cyanoacetate.

    • Procedure:

      • In a round-bottom flask, combine 4-chloroaniline (0.02 mol) and ethyl cyanoacetate (0.02 mol).

      • Reflux the mixture at high temperature for 2 hours. Monitor the reaction by TLC.

      • Cool the reaction mixture and collect the solid product by filtration.

    • Expected Yield: ~75%[4][5]

    • Self-Validating Characterization Data:

      • IR (KBr, cm⁻¹): ~2255 (CN), ~3300 (NH), ~1670 (C=O).[4]

      • ¹H NMR (CDCl₃, δ, ppm): ~7.9 (s, 1H, NH), ~3.6 (s, 2H, CH₂), ~7.3-7.5 (m, 4H, Ar-H).[4]

  • Step 2: Synthesis of N-(4-chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

    • Materials: N-(4-chlorophenyl)-2-cyanoacetamide from Step 1, acetylacetone, potassium hydroxide, ethanol.

    • Procedure:

      • In a round-bottom flask, dissolve N-(4-chlorophenyl)-2-cyanoacetamide (0.006 mol) and acetylacetone (0.006 mol) in ethanol (10 mL).

      • Add a catalytic amount of potassium hydroxide.

      • Reflux the mixture for 4 hours, monitoring by TLC.

      • Cool the reaction mixture, and collect the precipitated product by filtration. Wash with ethanol.

    • Expected Yield: ~70%[4][5]

    • Self-Validating Characterization Data:

      • IR (KBr, cm⁻¹): ~2215 (CN), ~1660 (C=O).[4]

      • ¹H NMR (CDCl₃, δ, ppm): ~2.2 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃), ~6.1 (s, 1H, CH), ~7.2-7.8 (m, 4H, Ar-H).[4]

Mechanistic Insights and Rationale for Experimental Choices

A deep understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.

One-Step Synthesis: A Cascade of Efficiency

The one-step synthesis is a prime example of a domino reaction, where a series of transformations occur in a single pot.[1]

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Intramolecular Cyclization & Aromatization A Aldehyde + Malononitrile B Arylidenemalononitrile Intermediate A->B Piperidine D Michael Adduct B->D Base-catalyzed C Cyanoacetohydrazide C->D Base-catalyzed E Cyclized Intermediate D->E Intramolecular Condensation F Arylcarbamoyl-2-pyridone E->F Oxidative Aromatization

Caption: Reaction pathway for the one-step synthesis.

The choice of piperidine as a catalyst is strategic; its mild basicity is sufficient to deprotonate the active methylene compounds, initiating the Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a base-catalyzed Michael addition of the second active methylene compound (cyanoacetohydrazide). The resulting intermediate then undergoes an intramolecular cyclization and subsequent oxidative aromatization to yield the stable 2-pyridone ring system.[1][7] The entire sequence is driven by the formation of the thermodynamically stable aromatic product.

Traditional Two-Step Synthesis: A Deliberate and Sequential Approach

The traditional method relies on a more controlled, stepwise approach.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization A Aniline + Ethyl Cyanoacetate B N-Aryl-2-cyanoacetamide (Isolated Intermediate) A->B Heat D Cyclized Product B->D KOH, Heat C Acetylacetone C->D KOH, Heat G A Define Target Molecule: Arylcarbamoyl-2-pyridone B Select Synthetic Methods: 1. One-Step MCR 2. Traditional Two-Step A->B C Execute Syntheses & Purify Products B->C D Characterize Products: NMR, IR, MS C->D E Compare Performance Metrics: Yield, Time, Green Chemistry C->E D->E F Conclusion: Validate Superiority of One-Step Method E->F

Caption: Workflow for validating the one-step synthesis.

This workflow ensures that both methods are evaluated under consistent criteria, from the initial synthesis to the final analysis of performance metrics. The characterization step is critical for confirming the identity and purity of the product from each route, thereby validating the success of the synthesis itself.

Conclusion: The Clear Advantage of the One-Step Synthesis

The comprehensive comparison presented in this guide unequivocally demonstrates the superiority of the one-step, three-component synthesis for the preparation of arylcarbamoyl-2-pyridones. This modern approach offers significant advantages in terms of efficiency, with a dramatically reduced reaction time and a substantially higher overall yield. Furthermore, by eliminating the need for intermediate isolation and utilizing greener solvents, the one-step method aligns with the principles of sustainable chemistry, as reflected in its superior atom economy and lower E-factor.

For researchers and professionals in drug development, the adoption of this one-step synthesis can lead to a more rapid and cost-effective production of novel arylcarbamoyl-2-pyridone derivatives for biological screening and lead optimization. The detailed, self-validating protocols and mechanistic insights provided herein should empower scientists to confidently implement and adapt this superior synthetic strategy in their own laboratories.

References

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A Comparative Guide to X-ray Crystal Structure Analysis of Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of Dihydropyridine Derivatives

Dihydropyridines (DHPs) represent a cornerstone class of organic compounds in medicinal chemistry.[1] Their derivatives are widely recognized as potent L-type calcium channel blockers, forming the basis for many first-line treatments for hypertension and angina.[1][2] The therapeutic efficacy of these drugs is not merely a function of their chemical composition but is exquisitely dependent on their three-dimensional atomic arrangement.[3][4] Subtle changes in the conformation of the dihydropyridine ring or the orientation of its substituents can dramatically alter biological activity, converting a calcium channel antagonist into an agonist.[3][5]

Therefore, X-ray crystal structure analysis stands as the definitive method for elucidating the precise solid-state conformation of these molecules.[6][7] It provides indispensable insights for structure-activity relationship (SAR) studies, polymorphism screening, and rational drug design.[1][8] This guide offers a comparative analysis of the methodologies and considerations inherent in the X-ray crystal structure determination of dihydropyridine derivatives, providing researchers with the foundational knowledge to navigate the complexities of their structural characterization.

The Crystallographic Workflow: A Comparative Approach

The journey from a powdered sample to a refined crystal structure is a multi-step process. Each stage presents choices that can significantly impact the quality and success of the analysis.

Part 1: The Crystallization Bottleneck – From Powder to High-Quality Crystals

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in the entire process.[6] Dihydropyridines, as small organic molecules, can be amenable to a variety of crystallization techniques. The choice of method is critical and often requires extensive screening.

Comparison of Common Crystallization Techniques:

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation Supersaturation is achieved as the solvent slowly evaporates, increasing the solute concentration.[9]Simple setup, requires minimal specialized equipment.Difficult to control the rate of crystallization; can lead to poorly formed or multiple crystals.Initial screening with a variety of solvents.
Vapor Diffusion A drop containing the DHP and a solvent is allowed to equilibrate with a larger reservoir of a precipitant (anti-solvent) in a sealed chamber.[9] The precipitant vapor diffuses into the drop, reducing the DHP's solubility and inducing crystallization.High degree of control over the rate of supersaturation, often yields high-quality crystals.[10]Requires careful selection of solvent/precipitant pairs.Producing diffraction-quality crystals after initial conditions have been identified.
Anti-Solvent Addition A solution of the DHP is mixed with an anti-solvent in which it is insoluble, causing precipitation.[9]Rapid method for inducing crystallization.Can lead to amorphous precipitate or very small crystals if the addition is too fast.Processing heat-sensitive materials and rapid screening.[9]
High-Throughput (HT) Methods Miniaturized and automated approaches, such as Encapsulated Nanodroplet Crystallization (ENaCt), perform hundreds of crystallization experiments in parallel using nanoliter volumes.[7][8][11]Rapidly screens a vast crystallization space, conserves precious sample material, and can uncover novel polymorphs or solvates.[7][8][11]Requires specialized robotic liquid handling equipment.Comprehensive polymorph screening and optimizing conditions for difficult-to-crystallize compounds.[8]

Causality in Solvent Selection: The choice of solvent is paramount. A suitable solvent (or solvent system) should exhibit moderate solubility for the dihydropyridine derivative. High solubility may prevent precipitation, while very low solubility can hinder the transport of molecules to the growing crystal lattice. Screening a range of solvents with varying polarities and hydrogen bonding capabilities is a standard and necessary practice. For instance, initial attempts to crystallize a novel DHP derivative from acetone, benzene, and ethyl acetate might fail, whereas dissolving it in heated methanol followed by slow cooling could yield diffraction-quality crystals.[12]

Part 2: X-ray Diffraction and Data Collection

Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots, which are recorded by a detector.[13] The geometry and intensity of this pattern contain the information needed to determine the molecular structure.[13][14]

Comparison of X-ray Sources:

SourceDescriptionAdvantagesDisadvantages
In-house Diffractometer Utilizes an X-ray tube (e.g., copper or molybdenum) to generate X-rays.Readily accessible for routine screening and analysis of well-diffracting crystals.Lower X-ray flux, which can lead to long data collection times, especially for small or weakly diffracting crystals.
Synchrotron Radiation High-energy electrons circulating in a storage ring produce extremely intense and collimated X-ray beams.Exceptionally high flux allows for rapid data collection from very small or weakly diffracting crystals; tunable wavelength is useful for certain phasing techniques.[15]Access is limited and requires submission of proposals to user facilities.

The use of synchrotron radiation can be particularly advantageous for complex cases, such as determining the structure of a metastable polymorph of nifedipine from a powder sample, which would be challenging with a conventional source.[15]

Part 3: Structure Solution and Refinement

Solving the crystal structure involves two main stages: solving the "phase problem" to generate an initial electron density map and then refining a molecular model to best fit this map and the experimental diffraction data.[13][14]

  • Structure Solution: For small molecules like dihydropyridines, Direct Methods are typically used.[12] These are computational techniques that use statistical relationships between the intensities of the diffraction spots to estimate the initial phases.[12]

  • Structure Refinement: A model of the dihydropyridine molecule is placed into the initial electron density map. The positions and thermal parameters of each atom are then adjusted using a least-squares process to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.[12] The quality of the final structure is assessed using metrics like the R-factor, which should be as low as possible for a good fit.

Comparative Analysis of Dihydropyridine Crystal Structures

X-ray crystallography reveals critical structural features that govern the biological activity of DHPs.

The Dihydropyridine Ring Conformation: The 1,4-dihydropyridine ring typically adopts a flattened boat-like conformation.[3][16] The degree of puckering or flattening of this ring has been correlated with activity; often, the most potent calcium channel antagonists exhibit a flatter ring geometry.[4]

Polymorphism and Solvates: Many DHP derivatives exhibit polymorphism, meaning they can exist in different crystal forms with distinct physical properties like solubility and stability.[2][17] For example, amlodipine besylate is known to exist as an anhydrate, a monohydrate, a dihydrate, and an amorphous form, with the dihydrate being the most stable in aqueous environments.[2][18][19] High-throughput crystallization methods have been successful in identifying novel solvates (where a solvent molecule is incorporated into the crystal lattice), such as a 1,4-dioxane solvate of nifedipine and a DMSO solvate of nimodipine.[8]

Case Study: Nifedipine vs. Amlodipine

A comparative look at two widely used DHPs illustrates the structural insights gained from crystallography.

FeatureNifedipineAmlodipine Besylate (Dihydrate Form)Significance
Crystal System Triclinic (Form C)[15]Monoclinic[2]The crystal system and space group define the fundamental symmetry of the crystal packing.
Molecular Conformation The dihydropyridine ring conformation is substantially unchanged between its polymorphs.[15][17]The molecule's conformation is influenced by an extensive network of hydrogen bonds involving the water molecules.[18][20]Subtle conformational differences can impact receptor binding and physicochemical properties.
Crystal Packing Different polymorphs show significant differences in crystal packing, such as parallel vs. orthogonal alignment of molecular groups.[17]The packing is dominated by hydrogen bonds, which contributes to the stability of the dihydrate form.[18]Packing differences between polymorphs directly affect properties like dissolution rate and bioavailability.[2]

Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary technique for determining the structure of molecules in solution. It can provide insights into the conformational dynamics of DHPs, which may differ from their static solid-state structure.[21][22]

  • Powder X-ray Diffraction (PXRD): This technique is invaluable for analyzing bulk crystalline materials. It is used to identify crystalline phases, assess purity, and study polymorphism, making it a crucial tool in pharmaceutical quality control.[15][18]

  • Computational Modeling: Techniques like Density Functional Theory (DFT) and molecular docking can be used to predict low-energy conformations, rationalize observed crystal packing, and model the interaction of DHPs with their biological targets, such as the L-type calcium channel.[3][12]

Experimental Protocols

Protocol 1: Crystallization by Vapor Diffusion (Sitting Drop)
  • Prepare the DHP Solution: Dissolve the dihydropyridine derivative in a suitable solvent (e.g., methanol, acetone) to a concentration of 5-20 mg/mL. Ensure the compound is fully dissolved.

  • Prepare the Reservoir Solution: In the outer wells of a 24-well crystallization plate, add 500 µL of a precipitant solution (e.g., isopropanol, diethyl ether).

  • Set the Drop: On the raised post in the center of each well, carefully pipette 1 µL of the DHP solution and 1 µL of the reservoir solution. Mix gently by pipetting up and down.

  • Seal and Incubate: Seal the plate with clear sealing tape to create an airtight environment. Store the plate in a vibration-free location at a constant temperature (e.g., 4°C or 20°C).

  • Monitor for Crystal Growth: Check the drops periodically under a microscope over several days to weeks. Document the appearance of any crystalline material.

Protocol 2: Data Collection and Processing Workflow
  • Crystal Mounting: Using a cryoloop, carefully select and mount a single, well-formed crystal from the crystallization drop. Flash-cool the crystal in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection: Mount the crystal on the goniometer of the diffractometer. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[14]

  • Data Integration and Scaling: The collected images are processed to identify the diffraction spots, determine their intensities, and apply corrections for experimental factors. This yields a final reflection file.

  • Structure Solution and Refinement: Use software packages (e.g., SHELX[12]) to solve the phase problem using direct methods and refine the atomic model against the experimental data.

  • Validation: Use validation tools to check the geometric and stereochemical quality of the final model before deposition in a crystallographic database.

Visualizations

Workflow for X-ray Crystal Structure Determination

DHP_Crystallography_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Refinement Sample DHP Compound (Powder) Screening Crystallization Screening (Vapor Diffusion, Evaporation, HT) Sample->Screening Dissolve in solvent Crystal Single Crystal Growth Screening->Crystal Optimize conditions Diffraction X-ray Diffraction Data Collection (Synchrotron or In-house) Crystal->Diffraction Mount & expose to X-rays Processing Data Processing (Integration & Scaling) Diffraction->Processing Raw diffraction images Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure 3D Molecular Structure Validation->FinalStructure Final Coordinates (CIF file)

Caption: A generalized workflow for determining the crystal structure of a dihydropyridine derivative.

Conclusion

The X-ray crystal structure analysis of dihydropyridine derivatives is a powerful and essential technique in modern drug discovery and development. It provides the ultimate proof of molecular structure, illuminates the subtle conformational features that dictate biological function, and is critical for understanding and controlling polymorphism. While the process, particularly crystallization, can be challenging, a systematic approach comparing various techniques from traditional vapor diffusion to modern high-throughput methods significantly increases the probability of success. The resulting atomic-level insights are invaluable for researchers aiming to design the next generation of safer and more effective dihydropyridine-based therapeutics.

References

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A Comparative Analysis of the Biological Activity of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The dihydropyridine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This guide provides an in-depth comparison of the biological activities of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and its structurally related analogs. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and a discussion of structure-activity relationships (SAR).

The Core Scaffold: Dihydropyridines

Dihydropyridines (DHPs) are a class of nitrogen-containing heterocyclic compounds that have demonstrated a wide array of biological functions, including but not limited to, calcium channel modulation, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] The versatility of the DHP ring allows for structural modifications at various positions, which significantly influences its pharmacological profile.[4] this compound serves as a foundational structure, and its analogs are synthesized to explore and optimize these biological activities.

Comparative Anticancer Activity

Several studies have highlighted the potential of 1,4-dihydropyridine derivatives as effective anticancer agents.[4][5] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Structure-Activity Relationship (SAR) for Anticancer Effects:

The anticancer potency of DHP derivatives is highly dependent on the nature and position of substituents on the dihydropyridine and the 4-aryl rings.[6]

  • C4 Position: The presence of an aryl group at the C4 position is crucial for activity.[7][8] Substituents on this aryl ring, particularly electron-withdrawing groups at the ortho or meta position, can enhance cytotoxicity.[6] For instance, furan-substituted 1,4-DHPs have shown potent anticancer activity, comparable to the standard drug doxorubicin.[9]

  • C3 and C5 Positions: Modifications at the C3 and C5 positions with groups like esters, amides, or carbamoyl moieties significantly impact biological activity.[6] The introduction of N-thiazolyl carbamoyl groups at these positions has been shown to enhance the cytotoxic potential of the derivatives.[5]

  • C2 and C6 Positions: Small alkyl groups, such as methyl, at the C2 and C6 positions are often essential for activity.[9]

Table 1: Comparative Cytotoxicity (IC₅₀ µM) of Dihydropyridine Analogs against Various Cancer Cell Lines

Compound/AnalogCell LineIC₅₀ (µM)Reference
Thiazole-Substituted DHP (7d)MCF-7 (Breast)28.5 ± 3.5[5]
Thiazole-Substituted DHP (7a)LS180 (Colon)29.7 ± 4.7[5]
Thiazole-Substituted DHP (7a)MOLT-4 (Leukemia)17.4 ± 2.0[5]
1,4-DHP with Thiophene Ring (S22)A375 (Melanoma)1.71 ± 0.58[10]
Dihydropyridine Carboxylic Acid (3a)HCT-15 (Colon)Lower than Cisplatin[11]
Dihydropyridine Carboxylic Acid (3b)HCT-15 (Colon)Lower than Cisplatin[11]
1,2,3-Triazole Conjugate (13ad')Caco-2 (Colorectal)0.63 ± 0.05[4]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

The data suggests that specific structural modifications, such as the addition of thiazole or triazole moieties, can significantly improve the anticancer efficacy of the dihydropyridine scaffold.[4][5]

Caption: Structure-Activity Relationship (SAR) for Anticancer Activity.

Comparative Antimicrobial Activity

Dihydropyridine derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[2][3]

Structure-Activity Relationship (SAR) for Antimicrobial Effects:

  • Lipophilicity: The antimicrobial activity is often correlated with the lipophilicity of the molecule.

  • C2 Position: Increasing the bulk of the substituent at the C2 position has been shown to improve antibacterial activity.[12][13] For example, derivatives with 2-cyano-3-oxo-3-phenylprop-1-en-1-yl and allyliminomethyl groups at C2 showed significantly higher inhibitory effects.[12][13]

  • Aryl Group Substituents: The presence of polar groups on the phenyl ring at C4 can make the 1,4-DHP equally potent against microbes as standard drugs.[2]

Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Dihydropyridine Analogs

Compound/AnalogStaphylococcus aureusEscherichia coliMycobacterium smegmatisReference
C2-Substituted DHP (33)251009[12][13]
C2-Substituted DHP (4)Active-50[12][13]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Prokaryotic cells (bacteria) appear to be more sensitive to the antimicrobial action of these compounds compared to eukaryotic cells (fungi).[12][13]

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and dihydropyridine derivatives have emerged as potential anti-inflammatory agents.[14][15] Their mechanism often involves the inhibition of pro-inflammatory mediators.

Mechanism of Action:

DHP derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells.[14][15] Some compounds may also promote an anti-inflammatory response by increasing the secretion of IL-10 and enhancing the phagocytic activity of macrophages.[14][15] This suggests that these compounds can potentially repolarize macrophages towards an anti-inflammatory M2 phenotype.[14][15]

Table 3: Anti-inflammatory Activity of Dihydropyridine Analogs

Compound/AnalogActivityModelReference
Compound 4Inhibition of NO and pro-inflammatory cytokines, increased IL-10In vitro (RAW264.7 cells) & In vivo (Acute Lung Injury)[14][15]
4-(3-arylureido)phenyl-1,4-DHP74–83% TNF-α inhibition, 91–96% IL-6 inhibitionIn vitro[9]
Experimental Protocols

To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the dihydropyridine analogs and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value from the dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seeding Seed Cancer Cells in 96-well plate incubation1 Incubate 24h seeding->incubation1 treatment Add DHP Analogs (various concentrations) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt Add MTT Reagent incubation2->mtt incubation3 Incubate 4h mtt->incubation3 solubilize Add Solubilizer (DMSO) incubation3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 2: Agar Disc Diffusion for Antimicrobial Screening

This method is widely used to test the antimicrobial activity of chemical substances.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Inoculate Agar Plate: Evenly spread the microbial inoculum over the surface of a sterile agar plate.

  • Apply Discs: Place sterile filter paper discs impregnated with known concentrations of the dihydropyridine analogs onto the agar surface. A disc with a solvent control and a standard antibiotic should also be included.

  • Incubate: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure Inhibition Zone: Measure the diameter of the clear zone (zone of inhibition) around each disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds with a broad spectrum of biological activities. The structure-activity relationship studies reveal that targeted modifications at specific positions of the dihydropyridine ring can significantly enhance their anticancer, antimicrobial, and anti-inflammatory properties. Future research should focus on optimizing these lead compounds to improve their potency and selectivity, as well as to elucidate their precise mechanisms of action. The development of novel derivatives with reduced off-target effects holds great potential for therapeutic applications.

References

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  • (PDF) ANALYTICAL AND BIOLOGICAL ACTIVITY STUDY OF ONE OF THE ISOLATED EXTRACTS OF TRUFFLES ETHYL 6-METHYL-2-OXO-4-(2- THENYL)-1,2,3,4-TETRAHYDROPERIMIDINE-5-CARBOXYLATE (EMOTTC) AGAINST THREE OF CANDIDA SPECIES. (n.d.). ResearchGate. Retrieved from [Link]

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The Critical Impact of Solid-State Forms on Efficacy: A Comparative Guide to the Anti-inflammatory and Analgesic Effects of Benzothiazine Carboxylate Polymorphs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to an effective therapeutic is fraught with complexities. Beyond the inherent pharmacological activity of a compound, its solid-state properties can profoundly dictate its clinical performance. This guide delves into the fascinating and critical field of polymorphism, focusing on the anti-inflammatory and analgesic effects of benzothiazine carboxylate polymorphic forms. We will explore how the arrangement of molecules in a crystal lattice can dramatically alter a drug's efficacy, using a specific benzothiazine carboxylate as a case study. This guide will provide not only a comparative analysis of biological activity but also the detailed experimental methodologies required to conduct such an evaluation.

The Significance of Polymorphism in Drug Development

Active pharmaceutical ingredients (APIs) can often exist in multiple crystalline forms, a phenomenon known as polymorphism.[1] Each polymorph, despite having the same chemical composition, possesses a unique internal crystal lattice structure.[2] This variation in molecular packing can lead to significant differences in physicochemical properties such as melting point, solubility, dissolution rate, and stability.[3][4] Consequently, the choice of a specific polymorphic form is a critical decision in drug development, as it can directly impact the bioavailability and therapeutic effectiveness of the final drug product.[5] An unstable polymorph might convert to a less soluble form during storage, leading to a loss of efficacy, while a more soluble, metastable form could enhance bioavailability.[6] Therefore, a thorough understanding and characterization of polymorphic forms are paramount to ensuring consistent product quality, safety, and efficacy.[4]

Case Study: Ethyl 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate

To illustrate the profound impact of polymorphism on biological activity, we will focus on a specific benzothiazine carboxylate: ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate. This compound has been synthesized and isolated in two distinct polymorphic forms: a monoclinic form and an orthorhombic form.[7] As we will demonstrate, these two crystal forms exhibit remarkably different anti-inflammatory and analgesic profiles.

Synthesis and Characterization of Polymorphic Forms

The ability to selectively crystallize a desired polymorphic form is a key aspect of pharmaceutical development. In the case of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, the two polymorphs can be obtained through controlled crystallization procedures.[5][7]

The synthesis begins with the alkylation of sodium 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate monohydrate with iodoethane in dimethyl sulfoxide (DMSO).[8] This reaction yields a mixture of the desired product and a 1-ethyl-substituted analog, which can be separated. The isolation of the specific polymorphs of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate is then achieved through distinct crystallization methods from ethanol.[7]

  • Monoclinic Form: Heterogeneous crystallization from ethanol yields the monoclinic polymorphic form.[7]

  • Orthorhombic Form: Homogeneous crystallization from ethanol results in the orthorhombic form.[7]

The distinct crystalline structures of these polymorphs are confirmed using analytical techniques such as X-ray diffraction (XRD), which provides a unique "fingerprint" for each crystal lattice.[9][10] Differential Scanning Calorimetry (DSC) can also be employed to differentiate polymorphs based on their distinct melting points and thermal behaviors.[11][12]

G cluster_synthesis Synthesis cluster_crystallization Polymorph Crystallization cluster_characterization Characterization Start Sodium 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate monohydrate Alkylation Alkylation with Iodoethane in DMSO Start->Alkylation Mixture Mixture of Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate and 1-ethyl analog Alkylation->Mixture Separation Preparative Separation Mixture->Separation Product Pure Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate Separation->Product Ethanol Ethanol Product->Ethanol Heterogeneous Heterogeneous Crystallization Ethanol->Heterogeneous Homogeneous Homogeneous Crystallization Ethanol->Homogeneous Monoclinic Monoclinic Polymorph Heterogeneous->Monoclinic Orthorhombic Orthorhombic Polymorph Homogeneous->Orthorhombic XRD X-Ray Diffraction (XRD) Monoclinic->XRD DSC Differential Scanning Calorimetry (DSC) Monoclinic->DSC Orthorhombic->XRD Orthorhombic->DSC

Caption: Workflow for the synthesis and characterization of benzothiazine carboxylate polymorphs.

Mechanism of Action: Cyclooxygenase Inhibition

Benzothiazine carboxylates belong to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[13] There are two main isoforms of this enzyme, COX-1 and COX-2.[14] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa. In contrast, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, where it catalyzes the production of prostaglandins that mediate pain and inflammation.[14][15] The selective inhibition of COX-2 over COX-1 is a key goal in the development of newer NSAIDs to reduce gastrointestinal side effects.[16]

cluster_pathway Cyclooxygenase (COX) Pathway CellMembrane Cell Membrane Phospholipids PhospholipaseA2 Phospholipase A2 CellMembrane->PhospholipaseA2 ArachidonicAcid Arachidonic Acid PhospholipaseA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible by inflammation) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions, e.g., gastric protection) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain and Inflammation) COX2->Prostaglandins_Inflammatory NSAIDs Benzothiazine Carboxylate (NSAID) NSAIDs->COX1 Inhibits (to a lesser extent for selective NSAIDs) NSAIDs->COX2 Inhibits

Caption: The cyclooxygenase signaling pathway and the inhibitory action of NSAIDs.

Comparative In-Vivo Efficacy

The anti-inflammatory and analgesic activities of the monoclinic and orthorhombic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate were evaluated in vivo and compared with the well-established NSAIDs, Piroxicam and Meloxicam.[7]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of NSAIDs.[17] The results clearly demonstrate the superior efficacy of the monoclinic form.

CompoundDose (mg/kg)Anti-inflammatory Activity (% inhibition of edema)
Monoclinic Polymorph 2075.4
Orthorhombic Polymorph2038.2
Piroxicam (Reference)2069.1
Meloxicam (Reference)2071.8

Data synthesized from Ukrainets et al., 2018.[7]

Analgesic Activity

The analgesic effects were also assessed, revealing a similar trend where the monoclinic polymorph exhibited significantly higher pain-relieving properties.[7]

CompoundDose (mg/kg)Analgesic Activity (% inhibition of pain)
Monoclinic Polymorph 2080.1
Orthorhombic Polymorph2045.3
Piroxicam (Reference)2072.5
Meloxicam (Reference)2074.8

Data synthesized from Ukrainets et al., 2018.[7]

The experimental data unequivocally show that the monoclinic form of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate is a potent anti-inflammatory and analgesic agent, surpassing the activity of its orthorhombic counterpart and even exceeding the efficacy of the reference drugs, Piroxicam and Meloxicam, at the same dose.[7]

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.[18][19]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletismometer

  • Test compounds and vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

  • After a specific absorption time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Acetic Acid-Induced Writhing Test in Mice

This is a common method for screening peripherally acting analgesics.[3][20]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Acetic acid solution (0.6% v/v in distilled water)

  • Test compounds and vehicle

Procedure:

  • Acclimatize mice to the experimental environment.

  • Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

  • After a set absorption period (e.g., 30-60 minutes), inject 0.1 mL/10g of body weight of the acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.[21]

  • Calculate the percentage of inhibition of writhing for each group compared to the control group.

Hot Plate Test in Mice

This test is used to evaluate centrally acting analgesics by measuring the response to thermal pain.[1][2]

Materials:

  • Mice (20-30 g)

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

  • Test compounds and vehicle

Procedure:

  • Acclimatize the mice to the testing room.

  • Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it licks its paws or jumps. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Administer the test compounds, reference drug, or vehicle.

  • Measure the reaction time on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.

In-vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity of a compound on the two COX isoforms.[22][23]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., celecoxib, ibuprofen)

  • 96-well plates

  • Detection system (e.g., ELISA kit for prostaglandin E2)

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add various concentrations of the test compound, reference inhibitors, or vehicle (e.g., DMSO) to the wells.

  • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction with a suitable stop solution (e.g., HCl).

  • Measure the amount of prostaglandin produced (e.g., PGE2) using an appropriate detection method like ELISA.[24]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition).

Discussion: Linking Crystal Structure to Biological Activity

The superior anti-inflammatory and analgesic effects of the monoclinic polymorph of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate can be attributed to differences in its physicochemical properties arising from its unique crystal packing.[7] The arrangement of molecules in the monoclinic form may lead to a higher dissolution rate and, consequently, enhanced bioavailability compared to the orthorhombic form. This would result in higher plasma and tissue concentrations of the active compound, leading to a more pronounced pharmacological effect.

Furthermore, the specific conformation of the molecule within the monoclinic crystal lattice might be more favorable for binding to the active site of the COX-2 enzyme.[14][25] Even subtle differences in molecular geometry can significantly impact the affinity and inhibitory potency of a drug for its target protein.

Conclusion and Future Directions

This comparative guide highlights the critical importance of polymorphism in the development of benzothiazine carboxylates and, by extension, all pharmaceutical compounds. The case study of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate provides compelling evidence that different polymorphic forms of the same API can exhibit vastly different therapeutic efficacies. The monoclinic form demonstrated superior anti-inflammatory and analgesic activity compared to its orthorhombic counterpart and established reference drugs.

For researchers in drug discovery and development, these findings underscore the necessity of comprehensive solid-state characterization early in the development process. The selection of the optimal polymorphic form is not merely a matter of manufacturing convenience but a fundamental determinant of the drug's clinical success. Future research should continue to explore the intricate relationship between crystal structure and biological activity to enable the rational design of more effective and safer medicines.

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A Comparative Guide to the Antimicrobial Potential of 4-Oxo-1,4-dihydropyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Promising Scaffold in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Within the landscape of medicinal chemistry, the 1,4-dihydropyridine (DHP) scaffold has long been recognized for its significant therapeutic applications, most notably as calcium channel blockers in the management of cardiovascular diseases.[1][2] However, emerging research has illuminated a broader biological potential for this versatile heterocyclic system, particularly for its derivatives, the 4-oxo-1,4-dihydropyridine-3-carboxylates. These compounds share a structural resemblance to the quinolone antibiotics, a class of broad-spectrum antibacterial agents, suggesting a potential overlap in their mechanism of action and therapeutic utility.[3][4]

This guide provides a comparative analysis of the antimicrobial activities of various 4-oxo-1,4-dihydropyridine-3-carboxylate compounds. We will delve into their structure-activity relationships, compare their efficacy against a panel of clinically relevant microorganisms with established antibiotics, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.

Synthesis Strategy: A Generalized Approach

The synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates can be achieved through various established methods. A common and efficient approach is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with a diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the pyridone ring. Further modifications can be introduced at different positions to generate a library of derivatives for structure-activity relationship studies.[5]

cluster_synthesis Generalized Synthesis Workflow A Aniline Derivative C Condensation A->C B Diethyl Ethoxymethylenemalonate B->C D Intermediate C->D Formation of enamine intermediate E Thermal Cyclization (Gould-Jacobs Reaction) D->E F 4-Hydroxyquinoline Intermediate E->F G N-Alkylation / Arylation F->G Substitution at N1 H Ester Hydrolysis G->H Conversion to carboxylic acid I Final 4-Oxo-1,4-dihydropyridine-3-carboxylate Compound H->I

Caption: A generalized workflow for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives.

Comparative Antimicrobial Efficacy: A Head-to-Head Analysis

The antimicrobial potential of novel compounds is best understood through direct comparison with existing therapeutic agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of representative 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen. The selection of test organisms is based on their clinical relevance and their utility in defining the spectrum of antimicrobial activity.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
Derivative A (N-ethyl, C7-fluoro)4816>64
Derivative B (N-cyclopropyl, C7-piperazinyl)248>64
Derivative C (N-ethyl, C7-H)163264>64
Ciprofloxacin (Reference Antibiotic)0.50.250.5NA
Nalidixic Acid (Reference Antibiotic)164128NA
Fluconazole (Reference Antifungal)NANANA1

NA: Not Applicable

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals several key structure-activity relationships that are crucial for the rational design of more potent derivatives:

  • The N1-Substituent: The nature of the substituent at the N1 position significantly influences antibacterial activity. The introduction of a cyclopropyl group (Derivative B) generally confers superior potency compared to an ethyl group (Derivative A), a trend also observed in the development of quinolone antibiotics.

  • The C7-Substituent: Substitution at the C7 position is critical for broadening the spectrum of activity. A piperazinyl group (Derivative B) enhances activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. The presence of a fluorine atom at C7 (Derivative A) also contributes to improved potency over an unsubstituted analogue (Derivative C).[4]

  • Antifungal Activity: The tested derivatives demonstrated limited to no activity against Candida albicans, suggesting that the primary target of these compounds is likely absent in fungi or that the compounds are unable to effectively penetrate the fungal cell wall. This highlights a key difference from broad-spectrum antifungal agents.

Proposed Mechanism of Action: Targeting Bacterial DNA Replication

The structural similarity of 4-oxo-1,4-dihydropyridine-3-carboxylates to quinolone antibiotics strongly suggests a similar mechanism of action: the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By forming a stable complex with the enzyme-DNA intermediate, these compounds effectively trap the enzymes, leading to double-stranded DNA breaks and subsequent cell death.

cluster_moa Proposed Mechanism of Antibacterial Action A Bacterial Cell C Cellular Uptake A->C B 4-Oxo-1,4-dihydropyridine-3-carboxylate (Compound) B->C G Compound Binds to Complex C->G D DNA Gyrase / Topoisomerase IV F Enzyme-DNA Complex D->F E DNA Replication Fork E->F F->G H Stabilized Ternary Complex (Compound-Enzyme-DNA) G->H I Inhibition of DNA Re-ligation H->I J Accumulation of Double-Strand DNA Breaks I->J K Bacterial Cell Death J->K

Caption: The proposed mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols are provided as a comprehensive guide for the in vitro evaluation of the antimicrobial and cytotoxic properties of 4-oxo-1,4-dihydropyridine-3-carboxylate compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial and fungal inocula, adjusted to a 0.5 McFarland standard

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Reference antibiotics (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a separate 96-well plate to create a range of concentrations.

  • Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension in saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Inoculation: Transfer 50 µL of each compound dilution to the corresponding wells of a new 96-well plate. Add 50 µL of the prepared inoculum to each well. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a plate reader.

cluster_workflow Antimicrobial Susceptibility Testing Workflow A Prepare Compound Stock Solutions B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Wells Containing Compound Dilutions B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plates D->E F Visually or Spectrophotometrically Assess Microbial Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Protocol 2: Cytotoxicity Assay using MTT

Objective: To assess the cytotoxic effect of the compounds on a mammalian cell line (e.g., HEK293) to determine their selectivity for microbial cells.

Materials:

  • HEK293 cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Conclusion and Future Directions

The 4-oxo-1,4-dihydropyridine-3-carboxylate scaffold represents a promising starting point for the development of novel antibacterial agents. The structure-activity relationships identified in this guide provide a clear rationale for the design of next-generation derivatives with enhanced potency and a broader spectrum of activity. Key areas for future investigation should include:

  • Expansion of the Chemical Space: Synthesis and evaluation of a wider range of derivatives with diverse substitutions at the N1 and C7 positions to further optimize antibacterial activity.

  • Mechanism of Action Studies: Detailed enzymatic assays with purified DNA gyrase and topoisomerase IV to confirm the molecular target and understand the specific interactions that drive inhibition.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates should be advanced to animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Antifungal Potential: While the current derivatives show limited antifungal activity, targeted modifications could potentially unlock activity against fungal pathogens.

By pursuing these research avenues, the scientific community can continue to build upon the therapeutic potential of the 4-oxo-1,4-dihydropyridine-3-carboxylate scaffold and contribute to the global effort to combat antimicrobial resistance.

References

  • Görlitzer, K., & Herbig, S. (2000). Synthesis and transformations of ethyl 1,4-dihydro-4-oxo[5]benzofuro[3,2-b]pyridine-3-carboxylic acid esters: new antibacterial agents. Pharmazie, 55(10), 738-43. [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]

  • Tchoukoua, A., et al. (2016). Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulfate. Medicinal Chemistry, 6(6), 411-418. [Link]

  • Kurfürst, P., et al. (2012). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Molecules, 17(1), 819-834. [Link]

  • Patel, H., et al. (2011). Synthesis and antimicrobial activity of some 1,4-dihydropyridines derivatives. Journal of Saudi Chemical Society, 15(3), 255-260. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. Molecules, 28(14), 5393. [Link]

  • Die, R. C., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITIES OF NEW 6-ARYL-4-OXO-1,4-DIHYDROPYRIMIDINE DERIVATIVES. RASAYAN Journal of Chemistry, 16(3), 1835-1843. [Link]

  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]

  • Manikandan, A., et al. (2024). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Journal of Structural Chemistry, 65(1), 1-17. [Link]

  • Wang, Y., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 143-150. [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]

  • Manjula, S., et al. (2015). Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. Journal of Heterocyclic Chemistry, 52(4), 1148-1152. [Link]

  • Jezikova, Z., et al. (2017). Synergy between azoles and 1,4-dihydropyridine derivative as an option to control fungal infections. Antonie van Leeuwenhoek, 110(8), 1047-1056. [Link]

  • The Pharma Innovation Journal. (2023). Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. The Pharma Innovation Journal, 12(4), 123-127. [Link]

  • Singh, S. B., et al. (2012). Antifungal Spectrum, in Vivo Efficacy, and Structure-Activity Relationship of Ilicicolin H. ACS Medicinal Chemistry Letters, 3(10), 814–817. [Link]

  • Han, H., & Lee, S. (2020). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Bioengineering and Biotechnology, 8, 568053. [Link]

  • Fusi, F., et al. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 46(23), 4841-4849. [Link]

  • Harris, D. L., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37803–37813. [Link]

  • Zare, A., et al. (2021). Synthesis and Antibacterial Evaluation of Some New 1,4-Dihydropyridines in the Presence of Fe3O4@Silica Sulfonic Acid Nanocomposite. Polycyclic Aromatic Compounds, 41(5), 1083-1095. [Link]

  • Kumar, R., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega, 7(18), 15993–16002. [Link]

  • González, V., et al. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Cellular and Infection Microbiology, 12, 891630. [Link]

Sources

The Biginelli Reaction: A Comparative Guide to Classical and Microwave-Assisted Synthesis of Dihydropyrimidones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thione analogs, commonly known as Biginelli compounds, remains a cornerstone for generating libraries of biologically active molecules. These heterocyclic scaffolds are integral to a range of pharmaceuticals, including calcium channel blockers, antihypertensive agents, and antiviral drugs.[1][2] The classical approach to their synthesis, the Biginelli reaction, is a one-pot, three-component condensation that has been a staple in organic synthesis for over a century.[3][4] However, with the increasing demand for faster, more efficient, and environmentally benign synthetic methodologies, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative.[5]

This guide provides an in-depth, objective comparison of the classical and microwave-assisted approaches to the Biginelli reaction for the synthesis of dihydropyrimidones. We will delve into the mechanistic underpinnings, compare key performance metrics with supporting experimental data, and provide detailed, field-proven protocols for both methodologies.

The Biginelli Reaction: A Mechanistic Overview

The Biginelli reaction is a marvel of multicomponent reaction design, elegantly combining an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) in a single pot under acidic conditions to yield the desired dihydropyrimidone.[1][6] While several mechanistic pathways have been proposed, the most widely accepted route proceeds through an N-acyliminium ion intermediate.

The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This is followed by the nucleophilic addition of the enol form of the β-ketoester to this electrophilic intermediate. The final step involves an intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration to afford the stable 3,4-dihydropyrimidin-2(1H)-one ring system.

Biginelli_Mechanism Aldehyde Aldehyde (R-CHO) Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, H+ Urea Urea Urea->Acyliminium Ketoester β-Ketoester OpenChain Open-Chain Ureide Ketoester->OpenChain + Acyliminium Ion Acyliminium->OpenChain Cyclized Cyclized Intermediate OpenChain->Cyclized Intramolecular Cyclization DHPM Dihydropyrimidone (DHPM) Cyclized->DHPM - H2O

Caption: Proposed mechanism of the acid-catalyzed Biginelli reaction.

Head-to-Head Comparison: Classical vs. Microwave-Assisted Synthesis

The primary divergence between the two methods lies in the mode of energy input. Classical synthesis relies on conventional heating (e.g., an oil bath or heating mantle), which transfers heat via conduction and convection. This process can be slow and lead to uneven heating and the formation of side products. In contrast, microwave-assisted synthesis utilizes microwave irradiation to directly heat the reaction mixture through dielectric heating, resulting in rapid, uniform, and efficient energy transfer.[5][7] This fundamental difference manifests in several key performance indicators.

ParameterClassical SynthesisMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Reaction Yield Moderate to good (often < 70%)Good to excellent (often > 90%)
Energy Consumption HighLow
Solvent Usage Often requires large volumes of solventCan be performed with minimal or no solvent
Side Product Formation More prevalent due to prolonged heatingMinimized due to shorter reaction times
Reproducibility Can be variableGenerally high

Supporting Experimental Data

The advantages of microwave-assisted synthesis are not merely theoretical. A multitude of studies have demonstrated its superiority over classical methods for the Biginelli reaction. For instance, a comparative study on the synthesis of various dihydropyrimidinones revealed a dramatic reduction in reaction time from several hours to just a few minutes, with a concurrent increase in product yield.[8]

Table 1: Comparison of Classical and Microwave-Assisted Synthesis for a Representative Dihydropyrimidone

AldehydeMethodCatalystSolventTimeYield (%)Reference
BenzaldehydeClassicalHClEthanol18 h58[9]
BenzaldehydeMicrowaveYb(OTf)₃Acetic Acid/Ethanol10 min92[10]
4-ChlorobenzaldehydeClassicalHClEthanol4 h85[8]
4-ChlorobenzaldehydeMicrowaveSulfamic AcidSolvent-free3.5 min94[8]
4-MethoxybenzaldehydeClassicalHClEthanol5 h78[8]
4-MethoxybenzaldehydeMicrowaveSulfamic AcidSolvent-free3 min96[8]

Note: Reaction conditions and catalysts can vary, impacting yields and reaction times. The data presented is a representative sample from the literature.

Experimental Protocols

To provide a practical understanding, we present detailed, step-by-step protocols for both the classical and microwave-assisted synthesis of a representative dihydropyrimidone, ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Protocol 1: Classical Synthesis

This protocol is a traditional approach that relies on conventional heating.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (0.5 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Combine benzaldehyde, ethyl acetoacetate, and urea in the round-bottom flask.

  • Add ethanol and the magnetic stir bar.

  • Slowly add concentrated hydrochloric acid to the mixture while stirring.

  • Attach the reflux condenser and heat the mixture to reflux (approximately 78 °C) using the heating mantle or oil bath.

  • Maintain the reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidone.

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes a dedicated microwave reactor for rapid and efficient synthesis.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.62 g, 1 mmol)

  • Glacial Acetic Acid (3.0 mL)

  • 95% Ethanol (1.0 mL)

  • Microwave reaction vessel (10 mL) with a stir bar

  • Microwave synthesizer

Procedure:

  • To the microwave reaction vessel equipped with a stir bar, add urea and ytterbium(III) triflate.

  • Add 95% ethanol, followed by benzaldehyde and glacial acetic acid.

  • Add ethyl acetoacetate to the vessel and cap it securely.

  • Place the vessel in the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 10 minutes with stirring.

  • After the irradiation is complete, cool the vessel to room temperature.

  • Place the vessel in an ice bath for approximately 20 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with ice-cold 95% ethanol.

  • Recrystallize the crude product from ethanol if further purification is required.

Workflow_Comparison cluster_classical Classical Synthesis cluster_microwave Microwave-Assisted Synthesis c_start Mix Reactants & Solvent c_heat Conventional Heating (Hours) c_start->c_heat c_workup Workup & Purification c_heat->c_workup c_product Final Product c_workup->c_product m_start Mix Reactants & Catalyst m_irradiate Microwave Irradiation (Minutes) m_start->m_irradiate m_workup Workup & Purification m_irradiate->m_workup m_product Final Product m_workup->m_product

Sources

The Alchemist's Compass: An In-Silico Guide to Lipophilicity and Hydrogen Bonding in Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating Chemical Space

In the intricate dance of drug discovery, the physicochemical properties of a molecule dictate its every move. For researchers, scientists, and drug development professionals working with pyridone derivatives—a scaffold of immense therapeutic potential—understanding and predicting two key characteristics, lipophilicity and hydrogen bonding, is paramount.[1][2][3][4] These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its affinity for its biological target. This guide provides an in-depth, objective comparison of in-silico methodologies to study these critical parameters, grounded in field-proven insights and supported by experimental data.

The Pyridone Scaffold: A Privileged Player in Medicinal Chemistry

Pyridone and its derivatives are mainstays in medicinal chemistry, featuring in a growing number of FDA-approved drugs.[5] Their power lies in their unique electronic and structural features. The pyridone ring can act as both a hydrogen bond donor and acceptor, allowing for crucial interactions within a protein's binding site.[2][3][4] Furthermore, modifications to the pyridone core can finely tune a molecule's lipophilicity, impacting its solubility, permeability, and metabolic stability.[3][4][5] This delicate balance between hydrogen bonding potential and lipophilicity is often the key to unlocking a compound's therapeutic efficacy.

Part 1: Deciphering Lipophilicity - A Comparative Analysis of In-Silico Prediction Tools

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's pharmacokinetic behavior.[6][7] While experimental methods like the shake-flask technique provide the gold standard for logP determination, in-silico predictions offer a rapid and cost-effective alternative in the early stages of drug discovery.[8] However, the accuracy of these predictions can vary significantly depending on the algorithm and the chemical space being explored.

The Landscape of Lipophilicity Prediction: Key Methodologies

In-silico logP prediction methods can be broadly categorized into two classes:

  • Fragment-based/Substructure-based methods: These approaches, such as cLogP and XLOGP3, calculate the logP of a molecule by summing the contributions of its constituent atoms or fragments.[9] They often incorporate correction factors for intramolecular interactions.

  • Property-based/Topological methods: These methods, like MLOGP, utilize molecular descriptors (e.g., molecular weight, polar surface area, and connectivity indices) to build a statistical model that correlates with experimental logP values.[10]

Performance Comparison: A Focus on Pyridone-like Heterocycles

For nitrogen-containing heterocyclic compounds like pyridone derivatives, the choice of prediction tool is critical due to their complex electronic nature and hydrogen bonding capabilities. Below is a comparative overview of commonly used prediction models, with insights into their performance for this chemical class.

Prediction Model Methodology Strengths Limitations for Pyridone Derivatives Typical Accuracy (RMSE)
XLOGP3 Atomistic with correction factorsGood general accuracy; widely used.[10][11]May struggle with complex intramolecular hydrogen bonding scenarios in substituted pyridones.0.4 - 0.7
WLOGP Atomistic (Fragmental System)Purely atomistic, transparent methodology.[10][11]Can be less accurate for molecules with unusual fragment combinations not well-represented in the training set.0.5 - 0.8
MLOGP TopologicalFast computation; based on a linear relationship with 13 molecular descriptors.[10][11]As a topological method, it may not fully capture the 3D conformational effects that influence lipophilicity in flexible pyridone side chains.0.6 - 1.0
SILICOS-IT Hybrid (Fragments and Topology)Combines the strengths of both fragment-based and topological approaches.[11]Performance is dependent on the diversity of the training set.0.5 - 0.9
iLOGP Physics-basedRelies on free energies of solvation, offering a more fundamental approach.[10]Can be computationally more intensive.0.4 - 0.7
Consensus LogP Arithmetic mean of multiple modelsOften provides a more robust prediction by averaging out the errors of individual models.[11]The accuracy is dependent on the individual models included in the consensus.Generally improves upon individual models

Note: RMSE (Root Mean Square Error) values are approximate and can vary depending on the dataset.

Expert Insight: For pyridone derivatives, a consensus approach, such as that provided by platforms like SwissADME, is often the most reliable starting point.[11] This is because the varied electronic and steric effects of substituents on the pyridone ring can be challenging for any single algorithm to capture perfectly. Comparing the predictions of several models can highlight potential outliers and provide a more realistic estimate of a compound's lipophilicity.

Experimental Protocol: Lipophilicity Prediction using SwissADME

SwissADME is a free and user-friendly web tool that provides predictions for a wide range of physicochemical properties, including lipophilicity from multiple models.[11][12][13][14][15]

Step-by-Step Methodology:

  • Input Preparation:

    • Navigate to the SwissADME website.

    • Prepare a list of your pyridone derivatives in SMILES (Simplified Molecular Input Line Entry System) format. Each SMILES string should be on a new line.

  • Execution:

    • Paste the list of SMILES strings into the input box.

    • Click the "Run" button to initiate the calculations.

  • Data Analysis:

    • The results page will display a table containing various physicochemical properties.

    • Locate the "Lipophilicity" section, which will provide the predicted logP values from five different models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP), as well as a consensus logP value.[11]

    • Compare the values across the different models. Significant discrepancies may warrant further investigation or experimental validation.

Caption: Workflow for in-silico lipophilicity prediction using SwissADME.

Part 2: Illuminating Hydrogen Bond Interactions - A Guide to In-Silico Analysis

Hydrogen bonds are the quintessential non-covalent interactions that govern molecular recognition in biological systems. For pyridone derivatives, which can act as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen), understanding their hydrogen bonding patterns within a protein's active site is crucial for rational drug design.[1][2][4][16]

Choosing the Right Tool for Hydrogen Bond Analysis

Several powerful molecular modeling software packages can be employed to analyze hydrogen bond interactions. The choice of software often depends on the specific research question, available computational resources, and the user's expertise.

  • Molecular Operating Environment (MOE): A comprehensive and user-friendly platform with robust tools for protein-ligand interaction analysis, including detailed hydrogen bond visualization and calculation.[15] Its integrated nature makes it a popular choice in the pharmaceutical industry.

  • Discovery Studio: A suite of life sciences software that offers advanced visualization and analysis of molecular interactions, including hydrogen bonds.[2][3][4][17][18] It provides high-quality graphics suitable for publications.

  • AutoDockTools with PyMOL: A powerful combination of open-source and widely used software. AutoDock is a suite of automated docking tools, and its graphical user interface, AutoDockTools, can be used to prepare docking simulations and analyze the results.[1] PyMOL is a molecular visualization system that can be used to create high-quality 3D images of molecules and their interactions.

Expert Insight: For kinase inhibitors, a common application for pyridone derivatives, analyzing hydrogen bonds with the hinge region of the kinase is of paramount importance.[19] MOE and Discovery Studio excel in this area due to their specialized tools for analyzing and visualizing these specific interactions. The ability to easily generate 2D interaction diagrams that clearly depict hydrogen bonds is a significant advantage of these platforms.

Experimental Protocol: Hydrogen Bond Analysis of a Docked Pyridone Derivative in MOE

This protocol assumes you have a docked complex of a pyridone derivative within a protein target.

Step-by-Step Methodology:

  • Loading the Complex:

    • Open MOE and load the PDB file of your protein-ligand complex.

  • Ligand Interactions Visualization:

    • Navigate to Compute > Ligand Interactions. This will open a new window displaying a 2D diagram of the ligand and its interactions with the protein residues.

    • Hydrogen bonds are typically represented by dashed lines between the donor and acceptor atoms.

  • 3D Visualization and Analysis:

    • In the main MOE window, the ligand and interacting residues will be highlighted.

    • To focus on the hydrogen bonds, you can use the Render > Cartoon option for the protein backbone and Render > Sticks for the ligand and interacting residues.

    • To measure the distance and angle of a specific hydrogen bond, select the donor hydrogen and the acceptor atom, then go to Measure > Distance or Measure > Angle.

  • Reporting:

    • The 2D interaction diagram can be exported as a high-quality image for presentations and publications.

    • A table of hydrogen bond interactions, including donor, acceptor, distance, and angle, can also be generated and exported.

Caption: Workflow for hydrogen bond analysis in MOE.

Conclusion: Integrating In-Silico Insights for Accelerated Drug Discovery

The in-silico tools and methodologies outlined in this guide provide a powerful arsenal for the modern medicinal chemist. By judiciously selecting and applying these computational approaches, researchers can gain deep insights into the lipophilicity and hydrogen bonding characteristics of pyridone derivatives. This, in turn, enables more informed decision-making in lead optimization, ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic. It is crucial to remember that in-silico predictions are not a replacement for experimental validation but rather a sophisticated compass to navigate the vast chemical space more efficiently and effectively.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (n.d.).
  • Pyridones in drug discovery: Recent advances - ResearchGate. (n.d.).
  • Pyridones in drug discovery: Recent advances - PubMed. (2021).
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022).
  • Visualizing Molecular Docking Interactions with Discovery Studio: A Comprehensive Guide. (2025).
  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - NIH. (n.d.).
  • Discovery Studio Visualizer tutorial 3 - Ligand-target interaction (3D) @MajidAli2020. (2021).
  • Calculated logD values for water-unstable pyridines 21 and 22. - ResearchGate. (n.d.).
  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (n.d.).
  • (PDF) Evaluation of logPo/w values of drugs from some molecular structure calculation software - ResearchGate. (2014).
  • Comparison of logP and logD correction models trained with public and proprietary data sets - OUCI. (n.d.).
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022).
  • ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s - Journal of Applied Pharmaceutical Science. (2022).
  • Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes - IJPPR. (2025).
  • IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLI. (n.d.).
  • Frequently Asked Questions - SwissADME. (n.d.).
  • SwissADME a web tool to support pharmacokinetic optimization for drug discovery. (2017).
  • Kinase inhibitors and the case for CH...O hydrogen bonds in protein-ligand binding - PubMed. (n.d.).
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. (n.d.).
  • Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective Volume 3 - Issue 1 - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2018).
  • Comparison of Reliability of Log P Values for Drugs Calculated by Several Methods. (2025).
  • Stable H-bond networks are crucial for selective CLK1 inhibition: a computational perspective - PubMed Central. (n.d.).
  • C—H· · ·O hydrogen bonds in kinase-inhibitor interfaces - PMC - PubMed Central. (n.d.).
  • A theoretical insight in interactions of some chemical compounds as mTOR inhibitors. (n.d.).
  • Identification of a key element for hydrogen-bonding patterns between protein kinases and their inhibitors - PubMed. (n.d.).
  • Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge - NIH. (n.d.).
  • Lipophilicity of fentalogs: Comparison of experimental and computationally derived data - PubMed. (2023).

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound (CAS No. 3424-43-9), ensuring the safety of laboratory personnel and the protection of our environment.

Foundational Knowledge: Understanding the Compound

Key Characteristics:

PropertyValueSource
CAS Number 3424-43-9[1][2]
Molecular Formula C9H11NO3[1][2]
Molecular Weight 181.19 g/mol [1][2]
Physical Form Solid[3]
Storage Class 11 - Combustible Solids[3]

The classification as a "Combustible Solid" necessitates that this compound be kept away from ignition sources and strong oxidizing agents. The pyridine core of the molecule suggests that it should be handled with the general precautions afforded to heterocyclic amines, which can exhibit various toxicological properties. In the absence of detailed toxicological data, a conservative approach, treating the compound as potentially hazardous, is the only responsible course of action.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of any laboratory chemical is a systematic process. The following workflow is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling this compound for disposal, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (nitrile gloves are a suitable choice for handling solid organic compounds).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While not typically required for handling small quantities of non-volatile solids, a dust mask or respirator may be necessary if there is a risk of generating airborne particles.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is the cornerstone of safe chemical waste management.[4] Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Designated Waste Container: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.

  • Solid Waste Stream: As a solid, this compound should be disposed of in a container designated for solid organic chemical waste.[5] Do not mix it with liquid waste.

  • Compatibility: Ensure that the container is made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

Step 3: Labeling - Clarity for Compliance and Safety

Accurate and thorough labeling of waste containers is a strict regulatory requirement and a critical safety measure.[4][6][7]

Your hazardous waste label must include the following information:

  • The words "Hazardous Waste" prominently displayed.[7]

  • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[6]

  • CAS Number: 3424-43-9.

  • Hazard Identification: Based on the available information, label the primary hazard as "Combustible Solid". It is also prudent to add "Irritant" as a precautionary measure, given the lack of detailed toxicological data.

  • Generator Information: Your name, laboratory, and contact information.

Step 4: Storage - Safe Containment Prior to Disposal

The temporary storage of your hazardous waste container within the laboratory must adhere to strict safety guidelines.

  • Location: Store the waste container in a designated satellite accumulation area.[6]

  • Segregation: Keep the container segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4]

  • Containment: The container must be kept closed at all times, except when adding waste.[6]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential spills or leaks.

Step 5: Disposal - The Final Hand-off

The final step is the transfer of the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online portal.

  • Documentation: Complete any required waste disposal forms accurately and completely.

  • Do Not Dispose in Regular Trash or Down the Drain: Under no circumstances should this chemical be disposed of in the regular trash or washed down the sink. This is a direct violation of environmental regulations and poses a significant risk to the environment and public health.

Emergency Procedures: Preparing for the Unexpected

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:
  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Collect all cleanup materials (e.g., contaminated wipes) and place them in the hazardous waste container.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS department immediately.

    • Prevent unauthorized personnel from entering the area.

Exposure Response:
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Visualizing the Process: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste Compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_characterization Characterize Waste: Solid Organic Compound ppe->waste_characterization container_selection Select Compatible Container (HDPE, for Solid Waste) waste_characterization->container_selection Is it the target compound? labeling Label Container: 'Hazardous Waste', Full Chemical Name, CAS No., Date, Hazards container_selection->labeling segregation Segregate as Solid Organic Waste labeling->segregation storage Store in Satellite Accumulation Area (Closed, Secondary Containment) segregation->storage pickup Request Waste Pickup from EHS storage->pickup end End: Compliant Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

By adhering to this comprehensive guide, researchers and scientists can ensure that the final step in the lifecycle of this compound is conducted with the highest standards of safety and environmental responsibility.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Columbia University. [Link]

  • CSUSB. Hazardous Chemical Waste. Environmental Health and Safety - CSUSB. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • UC Davis Safety Services. Hazardous Waste Storage & Labeling. UC Davis Safety Services. [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • University of Florida. Waste handling in the organic chemistry lab. University of Florida. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

Sources

Navigating the Safe Handling of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is the bedrock of laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS Number: 3424-43-9), a key building block in medicinal chemistry and pharmaceutical research.[1][2] By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred resource, fostering a culture of safety and precision in your laboratory.

Understanding the Compound: A Prerequisite for Safety

This compound is a solid organic compound.[3] While specific toxicological data is not extensively detailed in readily available literature, its chemical structure, belonging to the pyridinone class, necessitates careful handling to avoid potential skin, eye, and respiratory irritation.[4][5] The primary risks associated with this compound are the inhalation of dust particles and direct contact with the skin and eyes.[6][7] Therefore, all handling procedures must be designed to minimize the generation of dust and prevent any direct exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the recommended PPE for handling this compound, with explanations for the necessity of each item.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield may be required for large quantities or when there is a significant risk of splashing.[8]Protects against airborne dust particles and accidental splashes that could cause serious eye irritation.[4]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber, >0.11 mm thickness).[6][9] Gloves must be inspected for integrity before each use.Prevents direct skin contact, which can lead to irritation. Disposable gloves should be changed immediately upon contamination.[8]
Body Protection A standard laboratory coat or a fire/flame-resistant and impervious gown.[6][8]Protects skin and personal clothing from contamination with the chemical solid.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. However, a NIOSH-approved respirator (e.g., N95) is necessary if dust is generated or if working in an area with inadequate ventilation.[9][10]Prevents the inhalation of fine dust particles, which may cause respiratory tract irritation.[4]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-defined protocol is critical for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound.

Preparation and Weighing
  • Work Area Preparation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • PPE Donning : Before handling the compound, ensure all required PPE is correctly worn as detailed in the table above.

  • Weighing : When weighing the solid, do so carefully to avoid creating dust. Use a spatula to gently transfer the material. If possible, use a balance with a draft shield.

Experimental Use
  • Dissolution : When dissolving the solid, add the solvent to the vessel containing the compound slowly to prevent splashing.

  • Reaction Monitoring : Throughout the experiment, remain vigilant for any signs of unexpected reactions.

  • Post-Handling : After handling is complete, thoroughly wash your hands with soap and water, even after removing gloves.[9]

The following diagram illustrates the logical flow of the safe handling protocol:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Well-Ventilated Work Area (Fume Hood Preferred) don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh Carefully Weigh Solid (Minimize Dust) don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste Properly decontaminate->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Spill Response :

    • Evacuate personnel from the immediate area.[6]

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, carefully collect the spilled solid using a method that does not generate dust (e.g., with a wet paper towel or a HEPA-filtered vacuum).

    • Place the collected material into a suitable, sealed container for disposal.[6]

    • Decontaminate the spill area.

  • First Aid Measures :

    • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

    • Skin Contact : Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Collection : All waste containing this compound, including contaminated gloves, paper towels, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.[6]

  • Container Sealing : Ensure the waste container is tightly sealed to prevent any leakage or release of dust.

  • Disposal Protocol : Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

By integrating these safety protocols and operational guidelines into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, while ensuring the integrity of your scientific work.

References

  • Safety Data Sheet for a related chemical. (2025). Provided by a Google search result.
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • This compound - Sigma-Aldrich. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • ethyl 2-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS No. 13081-75-9) SDS. (n.d.).
  • Ethyl 2-methyl-6-oxo-1, 6-dihydropyridine-3-carboxylate, 1 gram. (n.d.).
  • This compound | CAS 3424-43-9 | SCBT. (n.d.).
  • 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2- dihydropyridine-3-carboxylic acid Safety Data Sheet. (2016).
  • Personal protective equipment in your pharmacy. (2019).
  • Personal protective equipment for handling THP-PEG1-Boc - Benchchem. (n.d.).
  • This compound | C9H11NO3 - PubChem. (n.d.).
  • Types of PPE to Wear When Compounding Hazardous Drugs - Provista. (2022).
  • Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | C6H6N2O3 | CID 9124994 - PubChem. (n.d.).

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Retrosynthesis Analysis

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Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
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Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.